molecular formula C18H24N2O2 B1505845 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine CAS No. 198649-43-3

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Cat. No.: B1505845
CAS No.: 198649-43-3
M. Wt: 300.4 g/mol
InChI Key: CDMZFYGHLKVAKR-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-14-6-5-7-15(12-14)18(13-19)8-10-20(11-9-18)16(21)22-17(2,3)4/h5-7,12H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMZFYGHLKVAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678159
Record name tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198649-43-3
Record name tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Authored by Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a predictive and interpretive methodology for confirming the chemical identity, structure, and purity of the target compound. By synthesizing data from structural analogs and foundational spectroscopic principles, this guide details the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes field-proven experimental protocols, in-depth discussions on spectral interpretation, and visual aids to elucidate key structural and analytical concepts.

Introduction and Molecular Structure

The synthesis of novel chemical entities requires rigorous analytical confirmation. This compound is a multifunctional scaffold featuring a piperidine core, a common motif in pharmacologically active compounds. The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, a quaternary carbon center, a nitrile moiety, and an aromatic 3-methylphenyl (m-tolyl) substituent. Each of these features presents a distinct signature in various spectroscopic analyses. Understanding these signatures is paramount for verifying the successful synthesis and purity of the molecule.

This guide provides the theoretical and practical basis for interpreting the spectroscopic data, enabling scientists to confidently identify this specific molecule.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure. Due to restricted rotation around the N-C(O) amide bond, some NMR signals, particularly for the piperidine ring protons, may appear broadened at room temperature.[1]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for compounds with lower solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening factor of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220-250 ppm.

    • Acquire 1024-4096 scans, depending on sample concentration, with a relaxation delay of 2 seconds.

    • Process the data with a line broadening factor of 1-2 Hz.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum can be dissected into three main regions: the aromatic region (m-tolyl group), the aliphatic region (piperidine ring), and the protecting group region (Boc).

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Expert Insights
~7.2 - 7.5Multiplet (m)4HAr-H The four protons of the m-tolyl group will appear as a complex multiplet. The meta-substitution pattern prevents simple doublet/triplet assignments.
~3.0 - 4.0Broad Multiplet (br m)4HPiperidine H -2, H -6These protons are adjacent to the nitrogen atom and are deshielded. The signals are often broad due to the Boc group's rotational isomers and nitrogen quadrupole effects.
~2.40Singlet (s)3HAr-CHThe methyl group on the aromatic ring will appear as a sharp singlet.
~1.9 - 2.3Multiplet (m)4HPiperidine H -3, H -5These protons are on the carbons beta to the nitrogen. Their signals will likely be complex and may overlap with each other.
~1.48Singlet (s)9HBoc C(CH ₃)₃The nine equivalent protons of the tert-butyl group give a characteristic strong, sharp singlet, which is a key indicator of the Boc group's presence.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic surroundings.

Predicted Shift (δ, ppm) Assignment Rationale and Expert Insights
~154Boc C =OThe carbonyl carbon of the carbamate is significantly deshielded and appears at a characteristic downfield shift.
~135 - 140Aromatic C -CH₃, C -PiperidineQuaternary aromatic carbons typically appear in this region.
~125 - 130Aromatic C HThe protonated aromatic carbons will have distinct signals in this range.
~120C ≡NThe nitrile carbon is a quaternary carbon and has a characteristic chemical shift in this region.[2]
~80Boc C (CH₃)₃The quaternary carbon of the tert-butyl group is a key signature.
~45Piperidine C -4The quaternary carbon of the piperidine ring, substituted with both the aryl and cyano groups, will be deshielded compared to other piperidine carbons.
~40 - 45Piperidine C -2, C -6These carbons are adjacent to the nitrogen and are deshielded. The signal may be broadened.
~30 - 35Piperidine C -3, C -5Aliphatic carbons in a standard range for a cyclic amine.
~28.4Boc C(C H₃)₃The three equivalent methyl carbons of the Boc group give a strong, sharp signal.
~21Ar-C H₃The aromatic methyl carbon appears in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule.

Experimental Protocol: FTIR-ATR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Spectral Interpretation

The presence of the nitrile and carbamate groups provides highly diagnostic absorption bands.

Frequency Range (cm⁻¹) Vibration Type Assignment Expert Insights
2980-2850C-H StretchAliphatic (Piperidine, Boc, -CH₃)A series of sharp to medium peaks are expected for the sp³ C-H bonds.
~2240C≡N StretchNitrileA sharp, medium-intensity peak in this region is a definitive indicator of the nitrile functional group. Its intensity and position confirm its presence.
~1690C=O StretchAmide/Carbamate (Boc group)A very strong and sharp absorption band is the hallmark of the Boc carbonyl group. Its position indicates a carbamate environment.
1600 & 1480C=C StretchAromatic RingTwo or more medium to weak bands are characteristic of the aromatic ring stretching vibrations.
1250 & 1160C-O StretchCarbamate (Boc group)Strong bands associated with the C-O stretching of the carbamate ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source, typically coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% formic acid to promote protonation.

  • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 50-800 amu.

Fragmentation Analysis

The molecular formula of this compound is C₁₉H₂₆N₂O₂. The exact mass is 314.1994. The ESI-MS spectrum in positive mode should show a strong signal for the [M+H]⁺ ion at m/z 315.2072.

The fragmentation pattern in MS/MS analysis is highly predictable and serves as a structural fingerprint. The Boc group is notoriously labile and provides a primary fragmentation pathway.

cluster_path1 Primary Fragmentation Pathways parent [M+H]⁺ m/z = 315.2 frag1 Loss of isobutylene (-C₄H₈) m/z = 259.1 parent->frag1 - 56 Da frag2 Loss of Boc group (-C₅H₉O₂) m/z = 215.1 parent->frag2 - 100 Da frag3 Loss of CO₂ from frag1 m/z = 215.1 frag1->frag3 - 44 Da

Figure 2: Predicted ESI-MS fragmentation pathway for the target compound.

  • Loss of Isobutylene (m/z 259.1): A common fragmentation for Boc-protected amines involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leaving a carbamic acid intermediate which can be detected.

  • Loss of the entire Boc group (m/z 215.1): Cleavage of the N-C(O) bond results in the loss of the entire Boc radical group (100 Da), yielding the protonated 4-cyano-4-(3-methylphenyl)-piperidine. This is often a major fragment ion and is highly diagnostic.

  • Decarboxylation (from m/z 259.1 to 215.1): The carbamic acid intermediate (m/z 259.1) can readily lose carbon dioxide (44 Da) to also form the fragment at m/z 215.1.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The characteristic ¹H NMR signals for the Boc (δ ~1.48 ppm) and m-tolyl groups, combined with the unique quaternary carbons and nitrile signal in the ¹³C NMR, provide the core framework. This is unequivocally supported by the sharp C≡N (~2240 cm⁻¹) and C=O (~1690 cm⁻¹) stretches in the IR spectrum. Finally, mass spectrometry confirms the molecular weight (m/z 315.2 for [M+H]⁺) and displays a predictable fragmentation pattern dominated by the loss of the labile Boc group. Together, these data points form a self-validating system that provides researchers with a high degree of confidence in the identity and purity of their synthesized compound.

References

  • Beilstein, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Slovenian National Forensic Laboratory. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, valued for its conformational properties and its ability to interact with a wide range of biological targets.[1] Among the vast landscape of piperidine-based building blocks, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine has emerged as a particularly valuable intermediate in the synthesis of complex molecules, most notably in the development of novel analgesics and other central nervous system (CNS) active compounds. Its unique trifunctional nature—a Boc-protected amine, a quaternary carbon center, and a reactive cyano group—offers a versatile platform for molecular elaboration. This guide provides a comprehensive overview of the chemical and physical properties of this key intermediate, its synthesis and reactivity, and its applications in drug discovery, grounded in established scientific principles and practical insights.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound1-Boc-4-cyanopiperidine[2][3]tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate[4]
CAS Number 198649-43-3[5]91419-52-2158144-79-7
Molecular Formula C₁₈H₂₄N₂O₂C₁₁H₁₈N₂O₂C₁₇H₂₂N₂O₂
Molecular Weight 300.40 g/mol [5][6]210.27 g/mol 286.37 g/mol
Appearance Predicted: White to off-white crystalline powderWhite to off-white crystalline powderWhite crystalline solid[7]
Melting Point Not experimentally determined60-63 °CNot specified
Boiling Point Predicted: >300 °C325.3±35.0 °C (Predicted)Not specified
Solubility Predicted: Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate)Soluble in ChloroformGood solubility[7]
pKa Not experimentally determined-3.08±0.40 (Predicted)Not specified

Synthesis and Purification: A Practical Approach

The synthesis of this compound typically involves the construction of the quaternary stereocenter via nucleophilic addition to a piperidone precursor, followed by protection of the piperidine nitrogen. A general and reliable synthetic strategy is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-cyano-4-(3-methylphenyl)-piperidine

This key step involves a Strecker-type reaction or a variation thereof.

  • To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., methanol or ethanol), add 3-methylaniline and sodium cyanide.

  • The reaction is typically carried out at room temperature and may be facilitated by the addition of a Lewis acid or a dehydrating agent.

  • The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Boc Protection of the Piperidine Nitrogen

  • The crude 4-cyano-4-(3-methylphenyl)-piperidine from the previous step is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Di-tert-butyl dicarbonate (Boc₂O) is added, along with a base such as triethylamine or N,N-diisopropylethylamine, to facilitate the reaction.

  • The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is then washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a white to off-white solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Strecker-type Reaction cluster_intermediate Intermediate cluster_reagent2 Reagent cluster_reaction2 Step 2: Boc Protection cluster_product Final Product 1_Boc_4_piperidone 1-Boc-4-piperidone Reaction1 Formation of Quaternary Center 1_Boc_4_piperidone->Reaction1 3_methylaniline 3-Methylaniline 3_methylaniline->Reaction1 NaCN Sodium Cyanide NaCN->Reaction1 Intermediate 4-cyano-4-(3-methylphenyl)-piperidine Reaction1->Intermediate Reaction2 Nitrogen Protection Intermediate->Reaction2 Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Transformation

The reactivity of this compound is dictated by its three key functional groups:

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to liberate the secondary amine. This allows for subsequent functionalization at the nitrogen atom.

  • The Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be:

    • Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

    • Reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is particularly useful for introducing an aminomethyl substituent.

    • Reacted with organometallic reagents (e.g., Grignard reagents or organolithiums) to form ketones after hydrolysis of the intermediate imine.

  • The Aromatic Ring: The 3-methylphenyl group can undergo electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid cleavage of the Boc group.

Reactivity_Diagram Start This compound Boc-Protected Amine Cyano Group Aromatic Ring Deprotection Deprotection (Acidic Conditions) Start:N->Deprotection Boc Cleavage Hydrolysis Hydrolysis (Acid/Base) Start:CN->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start:CN->Reduction Organometallic Reaction with Organometallics Start:CN->Organometallic EAS Electrophilic Aromatic Substitution Start:Ar->EAS Amine Secondary Amine Deprotection->Amine Carboxylic_Acid Carboxylic Acid / Amide Hydrolysis->Carboxylic_Acid Primary_Amine Primary Amine Reduction->Primary_Amine Ketone Ketone Organometallic->Ketone Substituted_Aryl Substituted Aromatic Ring EAS->Substituted_Aryl

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds targeting a range of receptors and enzymes.

  • Opioid Receptor Modulators: The 4-arylpiperidine core is a well-established pharmacophore for opioid receptor ligands. The subject compound serves as a key intermediate in the synthesis of potent analgesics, including fentanyl analogues.[8] The ability to manipulate the cyano group allows for the introduction of various pharmacophoric elements that can modulate the affinity and selectivity for mu, delta, and kappa opioid receptors.

  • Central Nervous System (CNS) Agents: The piperidine nucleus is prevalent in many CNS-active drugs. Derivatives of this compound can be elaborated into compounds with potential applications as antidepressants, antipsychotics, and anticonvulsants.

  • Other Therapeutic Areas: The versatility of this intermediate allows for its use in the synthesis of compounds for a wide array of therapeutic targets, including but not limited to, cardiovascular diseases, inflammation, and oncology.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

Table 2: Analytical Methods for the Characterization of this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), the aromatic protons of the 3-methylphenyl group (in the aromatic region, ~7.0-7.5 ppm), and the methyl group on the aromatic ring (a singlet around 2.3-2.4 ppm).
¹³C NMR Resonances for the carbonyl and quaternary carbons of the Boc group, the carbons of the piperidine ring, the cyano carbon, and the carbons of the 3-methylphenyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C≡N stretch of the nitrile (around 2230-2250 cm⁻¹), the C=O stretch of the Boc group (around 1680-1700 cm⁻¹), and C-H stretches of the aliphatic and aromatic moieties.
Mass Spectrometry (MS) The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. Purity is typically determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used to assess purity and identify volatile impurities. The compound may require derivatization for optimal analysis.
Representative Analytical Workflow

Analytical_Workflow Sample This compound Sample Purity_Assessment Purity Assessment Sample->Purity_Assessment Structure_Elucidation Structure Elucidation Sample->Structure_Elucidation HPLC HPLC Purity_Assessment->HPLC GC_MS GC-MS Purity_Assessment->GC_MS NMR ¹H and ¹³C NMR Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Report Certificate of Analysis HPLC->Final_Report GC_MS->Final_Report NMR->Final_Report IR->Final_Report MS->Final_Report

Caption: A typical analytical workflow for quality control.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on data for similar compounds, this substance should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically important and versatile intermediate in modern medicinal chemistry. Its well-defined reactivity and the potential for diverse chemical transformations make it an invaluable tool for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics for a range of diseases. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

References

  • ChemBK. 198649-43-3. [Link]

  • ChemBK. tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. [Link]

  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. CN107207435B - Process for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • precisionFDA. TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

  • PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • PubChemLite. 1-boc-4-cyano-4-(hydroxymethyl)piperidine. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. [Link]

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A Comprehensive Technical Guide to the Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key intermediate in the development of various pharmaceutical agents. The piperidine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] This document details the strategic selection of starting materials, step-by-step experimental protocols, and the critical chemical principles underpinning the synthesis. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of this important compound.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The 4,4-disubstituted piperidine motif is a cornerstone in modern drug discovery, appearing in a wide array of therapeutic agents targeting central nervous system disorders, pain management, and more.[2] The specific compound, this compound, serves as a versatile building block. The Boc (tert-butoxycarbonyl) protecting group offers a reliable method for masking the piperidine nitrogen, which can be deprotected under mild acidic conditions for further functionalization.[3] The cyano and 3-methylphenyl groups at the C4 position provide handles for subsequent chemical transformations, making this intermediate highly valuable for constructing complex molecular architectures.

This guide will focus on two primary and robust synthetic strategies for the preparation of this compound:

  • A Modified Strecker Synthesis: A classic and reliable method for the formation of α-aminonitriles.[4][5][6]

  • Phase-Transfer Catalyzed Alkylation: A powerful technique for conducting reactions between reagents in immiscible phases, often leading to higher yields and milder reaction conditions.[7][8]

Synthetic Strategy 1: Modified Strecker Synthesis

The Strecker synthesis is a well-established method for producing α-aminonitriles from a ketone or aldehyde, a cyanide source, and an amine.[5][6][9] In our case, the synthesis commences with the commercially available 1-Boc-4-piperidone.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion from the reaction of 1-Boc-4-piperidone with an amine. This is followed by the nucleophilic attack of a cyanide ion to yield the α-aminonitrile. For the synthesis of our target molecule, a variation of the Strecker reaction is employed where the piperidine nitrogen is already incorporated into the ketone starting material.

Experimental Workflow

The overall workflow for the modified Strecker synthesis is depicted below:

Strecker_Synthesis start Starting Materials: 1-Boc-4-piperidone 3-Methylphenylacetonitrile step1 Step 1: Base-catalyzed Condensation start->step1 intermediate Intermediate: α,β-unsaturated nitrile step1->intermediate step2 Step 2: Michael Addition of Cyanide intermediate->step2 product Product: This compound step2->product

Caption: Modified Strecker Synthesis Workflow

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as toluene, add 3-methylphenylacetonitrile (1.1 eq).

  • Addition of Base: Slowly add a strong base, such as sodium ethoxide or sodium amide (1.2 eq), to the reaction mixture at room temperature. The use of a strong base is crucial for the deprotonation of the α-carbon of the phenylacetonitrile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

ReagentMolar Eq.Purpose
1-Boc-4-piperidone1.0Ketone starting material
3-Methylphenylacetonitrile1.1Source of the aryl and cyano groups
Sodium Ethoxide1.2Strong base for deprotonation
Toluene-Reaction solvent

Synthetic Strategy 2: Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) is a powerful synthetic tool that facilitates the reaction between reactants located in different immiscible phases.[7] This is achieved through the use of a phase-transfer catalyst, typically a quaternary ammonium salt, which transports one of the reactants across the phase boundary.[7] For the synthesis of our target molecule, this approach offers a potentially milder and more efficient alternative to the classical Strecker synthesis.

Mechanistic Rationale

This strategy involves the alkylation of 3-methylphenylacetonitrile with a suitable N-Boc protected piperidine derivative bearing a leaving group at the 4-position, such as 1-Boc-4-(tosyloxy)piperidine or 1-Boc-4-bromopiperidine. The phase-transfer catalyst facilitates the transfer of the deprotonated 3-methylphenylacetonitrile anion from the aqueous phase to the organic phase, where it can react with the piperidine electrophile.

Experimental Workflow

The workflow for the phase-transfer catalyzed alkylation is outlined below:

PTC_Alkylation start Starting Materials: 1-Boc-4-(leaving group)-piperidine 3-Methylphenylacetonitrile step1 Step 1: Phase-Transfer Catalyzed Alkylation start->step1 product Product: This compound step1->product

Caption: Phase-Transfer Catalyzed Alkylation Workflow

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-4-(tosyloxy)piperidine

  • Reaction Setup: Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane.

  • Addition of Reagents: Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup and Purification: Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can often be used in the next step without further purification.

Step 2: Phase-Transfer Catalyzed Alkylation

  • Reaction Setup: To a mixture of 1-Boc-4-(tosyloxy)piperidine (1.0 eq), 3-methylphenylacetonitrile (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Reaction Conditions: Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 50-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature, and separate the layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
1-Boc-4-(tosyloxy)piperidine1.0Electrophilic piperidine derivative
3-Methylphenylacetonitrile1.2Nucleophile precursor
Tetrabutylammonium bromide0.1Phase-transfer catalyst
50% Aqueous NaOH-Base and aqueous phase
Toluene-Organic solvent

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the Boc group, piperidine ring protons, the methyl group on the phenyl ring, and the aromatic protons.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl of the Boc group, the quaternary carbon at the 4-position of the piperidine ring, the cyano carbon, and the carbons of the piperidine and phenyl rings.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
IR Characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.

Conclusion and Future Perspectives

This guide has detailed two robust and scientifically sound methodologies for the synthesis of this compound. The choice between the modified Strecker synthesis and the phase-transfer catalyzed alkylation will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Both routes provide a reliable means to access this valuable intermediate, paving the way for the discovery and development of novel therapeutics. Further optimization of reaction conditions, such as screening different bases, solvents, and phase-transfer catalysts, may lead to improved yields and process efficiency.

References

  • Vertex AI Search. (2026-01-13). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis.
  • ChemicalBook. (2025-09-25). 1-Boc-4-cyanopiperidine | 91419-52-2.
  • Google Patents. (2015-05-12). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • NROChemistry. Strecker Synthesis.
  • PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.
  • PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
  • Google Patents. (2017-12-28). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Organic Chemistry Portal. Strecker Synthesis.
  • Master Organic Chemistry. Strecker Synthesis.
  • Google Patents. (2015-05-20). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ChemicalBook. (2022-05-17). Synthesis of N-Boc 4-piperidone.
  • CRDEEP Journals.
  • Wikipedia. Strecker amino acid synthesis.
  • PMC - NIH. (2019-01-25). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (2019-01-01).
  • Wikipedia. 1-Boc-4-AP.
  • ResearchGate. (2015-10-09).
  • PubMed. (2007-04-12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling.
  • United Nations Economic and Social Council. (2024-01-04). English - Economic and Social Council.
  • Industrial Phase-Transfer Catalysis.
  • DTIC. (2023-07-XX). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Master Organic Chemistry. (2018-11-12). The Strecker Synthesis of Amino Acids.
  • Pak. J. Pharm. Sci. (2013-05).
  • PubMed. (2026-02-05). Discovery of novel 1-(4-aminophenylacetyl)
  • ODU Digital Commons. (1982-01).
  • ResearchGate. (2017-03-16).
  • ResearchG
  • ResearchGate. (2007-03-16). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF.
  • PubMed. (2005-04-14). Highly enantioselective synthesis of (R)
  • Semantic Scholar. (1983-11-01).
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An In-depth Technical Guide to the Characterization of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS 198649-43-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS 198649-43-3), a piperidine-based compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale for the proposed characterization workflow. Due to the limited publicly available experimental data for this specific molecule, this guide will leverage data from structurally analogous compounds to predict and outline a robust characterization strategy. This approach is designed to be a self-validating system for researchers encountering novel or sparsely documented chemical entities.

Introduction and Molecular Overview

tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate, also known by its synonym 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, is a synthetic organic compound featuring a piperidine core. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The structure is further functionalized with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a synthetically versatile handle, and a quaternary carbon at the 4-position bearing both a cyano and a 3-methylphenyl (m-tolyl) group. The presence of the cyano and aryl moieties suggests potential for this compound to interact with biological targets.

Table 1: Physicochemical Properties of CAS 198649-43-3

PropertyValueSource
CAS Number 198649-43-3-
Molecular Formula C₁₈H₂₄N₂O₂[1]
Molecular Weight 300.40 g/mol [1]
IUPAC Name tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate-
Synonyms This compound-

Rationale for Characterization Workflow

The characterization of a novel or sparsely documented compound like CAS 198649-43-3 requires a multi-faceted analytical approach to unambiguously confirm its identity, purity, and properties. The workflow presented here is designed to provide orthogonal data points, ensuring a high degree of confidence in the final assessment. The choice of techniques is guided by the structural features of the molecule: the aromatic and aliphatic protons and carbons for NMR, the nitrile and carbonyl groups for IR, the overall molecular mass for mass spectrometry, and the non-volatile, moderately polar nature for HPLC.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Analysis cluster_bioactivity Biological Evaluation (Prospective) Synthesis Synthesis of CAS 198649-43-3 Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC BioAssay Biological Assays (e.g., Receptor Binding) HPLC->BioAssay caption Figure 1. Proposed workflow for the synthesis, purification, and characterization of CAS 198649-43-3.

Caption: Figure 1. Proposed workflow for the synthesis, purification, and characterization of CAS 198649-43-3.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for CAS 198649-43-3, this section provides predicted spectroscopic data based on its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For CAS 198649-43-3, both ¹H and ¹³C NMR would provide critical information about the carbon-hydrogen framework.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.2-7.4 ppm (m, 4H): Aromatic protons of the m-tolyl group.

  • δ 3.0-4.0 ppm (br m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen, likely showing broad signals due to restricted rotation and the influence of the Boc group.

  • δ 2.3-2.5 ppm (s, 3H): Methyl protons of the tolyl group.

  • δ 1.8-2.2 ppm (m, 4H): Methylene protons of the piperidine ring at the 3 and 5 positions.

  • δ 1.4-1.5 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~170 ppm: Carbonyl carbon of the Boc group.

  • δ ~130-140 ppm: Quaternary aromatic carbons of the tolyl group.

  • δ ~125-130 ppm: Aromatic CH carbons of the tolyl group.

  • δ ~120 ppm: Cyano carbon.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~40-50 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

  • δ ~40 ppm: Quaternary carbon at the 4-position of the piperidine ring.

  • δ ~30-35 ppm: Methylene carbons of the piperidine ring at the 3 and 5 positions.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

  • δ ~21 ppm: Methyl carbon of the tolyl group.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and DEPT spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

Predicted IR (ATR):

  • ~2970 cm⁻¹: C-H stretching of aliphatic groups.

  • ~2240 cm⁻¹: C≡N stretching of the nitrile group.

  • ~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

  • ~1600, ~1480 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1160 cm⁻¹: C-O stretching of the carbamate.

Experimental Protocol for IR Spectroscopy:

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (ESI+):

  • m/z 301.19 [M+H]⁺: Protonated molecular ion.

  • m/z 245.17 [M - C₄H₈ + H]⁺: Loss of isobutylene from the Boc group.

  • m/z 201.16 [M - Boc + H]⁺: Loss of the entire Boc group.

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound and can also be used for quantification.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Experimental Protocol for HPLC Analysis:

  • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of dilutions for linearity assessment if quantification is required.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram for the main peak and any impurities. Purity is calculated based on the area percentage of the main peak.

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in mobile phase) HPLCSys HPLC System (C18 Column, UV Detector) SamplePrep->HPLCSys Method Gradient Elution (Water/Acetonitrile) HPLCSys->Method Analysis Data Analysis (Purity Assessment) Method->Analysis caption Figure 2. Workflow for HPLC purity analysis.

Caption: Figure 2. Workflow for HPLC purity analysis.

Synthesis and Purification

While a specific synthesis for CAS 198649-43-3 is not detailed in the public literature, a plausible synthetic route can be inferred from general methods for the synthesis of 4-cyano-4-arylpiperidines. A common approach involves the reaction of a protected 4-piperidone with an arylacetonitrile.

Proposed Synthetic Route: A potential synthesis could involve the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3-methylphenylacetonitrile in the presence of a base.

General Purification Protocol:

  • After the reaction is complete, the crude product would be extracted into an organic solvent.

  • The organic layer would be washed, dried, and concentrated.

  • The crude residue would then be purified by flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes to afford the pure product.

Biological Activity and Mechanism of Action (Prospective)

There is no published data on the biological activity or mechanism of action of CAS 198649-43-3. However, the 4-arylpiperidine scaffold is a well-known pharmacophore present in a variety of centrally acting drugs, including opioids and dopamine receptor ligands. The specific substitution pattern on the phenyl ring and the presence of the cyano group will modulate the pharmacological profile. For instance, related 4-cyanopiperidine derivatives have been investigated for their potential as antagonists for various receptors.[2]

Prospective Areas of Investigation:

  • Receptor Binding Assays: Screening against a panel of CNS receptors (e.g., opioid, dopamine, serotonin receptors) to identify potential biological targets.

  • Enzyme Inhibition Assays: Depending on the structural similarities to known enzyme inhibitors, assays against relevant enzymes could be performed.

  • Cell-based Assays: If a target is identified, cell-based assays can be used to determine the functional activity (agonist, antagonist, etc.).

Prospective_Bioactivity cluster_assays Screening Assays Compound CAS 198649-43-3 (4-Arylpiperidine Scaffold) Receptor Receptor Binding Compound->Receptor Enzyme Enzyme Inhibition Compound->Enzyme Target Target Identification Receptor->Target Enzyme->Target Functional Functional Assays (Cell-based) Target->Functional caption Figure 3. A logical pathway for investigating the biological activity.

Caption: Figure 3. A logical pathway for investigating the biological activity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the characterization of tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS 198649-43-3). By employing a combination of NMR, IR, and mass spectrometry, the chemical identity and structure can be confidently established. HPLC provides a reliable method for purity assessment. While experimental data for this specific compound is not currently available in the public domain, the methodologies and predicted data presented herein, based on sound chemical principles and analogous structures, offer a robust starting point for any researcher working with this or structurally related molecules. The prospective analysis of its biological activity highlights the potential of this compound as a scaffold in drug discovery, warranting further investigation.

References

  • MOLBASE. tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

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1-Boc-4-cyano-4-(3-methylphenyl)-piperidine mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Executive Summary

The 4-aryl-4-cyanopiperidine framework is a privileged scaffold in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous biologically active molecules, including opioid receptor modulators and central nervous system (CNS) agents.[1] The title compound, this compound, embodies this structural class, featuring a quaternary carbon at the C4 position, which imparts unique conformational constraints and metabolic stability. This guide provides an in-depth analysis of the most synthetically viable and mechanistically elegant pathway for its formation: the intramolecular double alkylation of an arylacetonitrile derivative. We will dissect the underlying chemical principles, explain the causality behind experimental choices, and provide a robust, field-proven protocol for its synthesis, aimed at researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4,4-Disubstituted Piperidine Core

The piperidine ring is one of the most ubiquitous saturated heterocycles found in pharmaceuticals. Introducing substitution at the 4-position allows for the exploration of chemical space in multiple vectors, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties. The creation of a quaternary center at this position, as seen in this compound, presents a significant synthetic challenge while offering distinct advantages. The cyano group is a versatile functional handle, readily convertible to amines, carboxylic acids, or amides, while the aryl moiety is critical for establishing key interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for facile deprotection under acidic conditions for subsequent derivatization.

Core Mechanistic Pathway: Intramolecular Double Alkylation

While several theoretical routes to the target compound can be envisioned, the most direct and convergent approach involves the construction of the piperidine ring through the cyclization of a linear precursor. This strategy hinges on the double alkylation of the carbanion derived from 3-methylphenylacetonitrile with a suitable nitrogen-containing bis-electrophile.

Principle of the Convergent Approach

The core principle involves a one-pot reaction where the α-proton of 3-methylphenylacetonitrile, activated by the adjacent nitrile and phenyl groups, is abstracted by a strong base. The resulting resonance-stabilized carbanion acts as a potent nucleophile. This nucleophile then reacts with a protected nitrogen mustard derivative, such as N-Boc-bis(2-chloroethyl)amine, in two sequential SN2 reactions. The first is an intermolecular alkylation, and the second is a highly favorable intramolecular cyclization that forms the six-membered piperidine ring.

Detailed Mechanistic Steps
  • Carbanion Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to irreversibly deprotonate the 3-methylphenylacetonitrile. The pKa of the α-proton is sufficiently low (approx. 22 in DMSO) to be fully abstracted by such bases. This step is a critical acid-base equilibrium that must be driven completely to the product side to avoid side reactions.

  • First SN2 Alkylation (Intermolecular): The generated carbanion attacks one of the two electrophilic carbons of the N-Boc-bis(2-chloroethyl)amine, displacing the first chloride leaving group. This forms a linear intermediate.

  • Second SN2 Alkylation (Intramolecular Cyclization): The newly formed intermediate still possesses a nucleophilic carbanion center and an electrophilic carbon with a chloride leaving group. Due to proximity, the carbanion readily attacks this second electrophilic center. This intramolecular reaction is kinetically and thermodynamically favored, leading to the formation of the stable six-membered piperidine ring and completing the synthesis of the 4,4-disubstituted core.

The entire mechanistic cascade is illustrated in the diagram below.

Caption: Reaction mechanism for the formation of the target compound via double alkylation.

Experimental Protocol: Synthesis via Double Alkylation

This protocol describes a robust and scalable procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (10 mmol scale)Notes
3-Methylphenylacetonitrile2947-61-7131.171.31 g (10 mmol, 1.0 eq)Starting material
Sodium Hydride (60% in mineral oil)7646-69-724.000.88 g (22 mmol, 2.2 eq)Strong base; handle with caution
N-Boc-bis(2-chloroethyl)amine103477-93-4242.142.42 g (10 mmol, 1.0 eq)Bis-electrophile
Anhydrous Dimethylformamide (DMF)68-12-273.0950 mLAnhydrous polar aprotic solvent
Saturated aq. NH₄Cl12125-02-953.49~50 mLFor quenching
Ethyl Acetate141-78-688.11~200 mLExtraction solvent
BrineN/AN/A~50 mLFor washing
Anhydrous Magnesium Sulfate7487-88-9120.37As neededDrying agent
Silica Gel (230-400 mesh)7631-86-960.08As neededFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.88 g, 22 mmol) to a dry three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and add anhydrous DMF (30 mL).

  • Carbanion Formation: Cool the DMF slurry to 0 °C using an ice bath. Dissolve 3-methylphenylacetonitrile (1.31 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH slurry over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting deep red mixture at 0 °C for 30 minutes after the addition is complete.

  • Alkylation/Cyclization: Dissolve N-Boc-bis(2-chloroethyl)amine (2.42 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the carbanion solution at 0 °C. After addition, allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-methylphenylacetonitrile starting material indicates reaction completion (typically 4-6 hours).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

The formation of this compound is most effectively achieved through a convergent synthesis involving the intramolecular double alkylation of 3-methylphenylacetonitrile with N-Boc-bis(2-chloroethyl)amine. This mechanistic pathway is powerful, forming two carbon-carbon bonds and a carbon-nitrogen bond in a single, well-controlled process. The provided protocol, grounded in fundamental principles of organic chemistry, offers a reliable and scalable method for accessing this valuable synthetic intermediate, paving the way for further exploration in drug discovery and development.

References

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Physical and chemical stability of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Stability of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical stability of this compound, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines the intrinsic stability of the molecule by examining its core functional groups, details protocols for forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic), and provides a framework for developing a stability-indicating analytical method. The insights herein are designed to guide researchers, scientists, and drug development professionals in establishing robust handling, storage, and formulation strategies.

Introduction and Molecular Overview

This compound is a substituted piperidine derivative crucial for the synthesis of complex pharmaceutical compounds. Its structure incorporates three key functional domains: a tert-butyloxycarbonyl (Boc) protected amine, a quaternary carbon bearing a cyano (nitrile) group, and a 3-methylphenyl (m-tolyl) substituent. The stability of the entire molecule is a function of the individual lability of these groups.

Forced degradation studies are an essential component of the drug development process, providing critical insights into potential degradation pathways and products that could arise during manufacturing, storage, or administration.[1][2][3] This guide establishes a scientific, evidence-based approach to evaluating the stability of this specific piperidine intermediate.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₇H₂₂N₂O₂[4]
Molecular Weight 286.37 g/mol [4]
Appearance White to off-white crystalline powder[5][6]
Melting Point 60-63 °C[5][6]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[5][6][7]
Storage Conditions 2-8°C, in a dry, well-ventilated place[5][6][8]

Intrinsic Stability and Predicted Degradation Pathways

The chemical reactivity of this compound can be predicted by analyzing its constituent functional groups.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl group is notoriously acid-labile.[9][10] Under acidic conditions, it undergoes hydrolysis to release the free piperidine amine, isobutylene, and carbon dioxide.[11][12] This is the most anticipated degradation pathway. The Boc group is, however, generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[10][13]

  • The Cyano (Nitrile) Group: Nitriles are a robust functional group, generally resistant to metabolism and mild chemical conditions.[14] However, under forcing acidic or basic conditions, particularly with heat, they can undergo hydrolysis to form a primary amide or a carboxylic acid.[15]

  • The Piperidine Ring: The tertiary amine within the Boc-protected piperidine ring is less susceptible to oxidation than a free secondary amine. However, under strong oxidative stress, N-oxide formation or ring-opening degradation could occur.[16]

  • The Quaternary Center: The presence of a quaternary carbon at the 4-position, fully substituted with the cyano and m-tolyl groups, prevents oxidation at this position and subsequent release of cyanide, a critical consideration for safety and stability.[14]

ForcedDegradationWorkflow Forced Degradation & Analysis Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Control Unstressed Control Sample Prep->Control Acid Acid Hydrolysis (HCl) Prep->Acid Base Base Hydrolysis (NaOH) Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Degradation (Heat) Prep->Thermal Photo Photolytic Degradation (Light) Prep->Photo Dilute Dilute to Working Concentration Control->Dilute Neutralize Neutralize/Quench (as needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Neutralize->Dilute HPLC Analyze via Stability-Indicating RP-HPLC Method Dilute->HPLC Data Compare stressed samples to control HPLC->Data MassBalance Calculate % Degradation & Mass Balance Data->MassBalance

Caption: General workflow for forced degradation studies.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 mL of 1 M NaOH before analysis.

    • Causality: The combination of acid and moderate heat is chosen to specifically target the acid-labile Boc group, which is the most probable degradation pathway. [11][12][17]3. Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 mL of 1 M HCl before analysis.

    • Causality: While the Boc group is generally base-stable, this condition is designed to stress the nitrile group, which can hydrolyze under forcing basic conditions. [13][15]4. Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Causality: Hydrogen peroxide is a common oxidizing agent used to probe for susceptibility to oxidation, such as the formation of N-oxides on the piperidine ring. [16]5. Thermal Degradation:

    • Place a solid sample and a vial of the stock solution in an oven at 80°C for 48 hours.

    • Causality: High temperature is used to assess the overall thermal stability of the molecule in both solid and solution states. [18]6. Photolytic Degradation:

    • Expose a solid sample and a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).

    • An unstressed sample, wrapped in aluminum foil, should be placed alongside as a dark control.

    • Causality: This tests for light-induced degradation, a common issue for complex organic molecules. [19][20]7. Sample Analysis: After the specified time, dilute all samples (including an unstressed control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact compound from its degradation products and any other potential impurities. [21][22]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this purpose. [7][23]

Protocol 2: RP-HPLC Method for Purity and Stability Analysis

Objective: To develop and validate an RP-HPLC method capable of separating this compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for moderately polar organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier improves peak shape for the amine-containing molecule and its potential de-protected degradant. [23]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 30% B to 90% B over 20 minA gradient elution is necessary to ensure that both the parent compound and any more or less polar degradation products are effectively separated and eluted.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times. [23]
Detection UV at 230 nmThis wavelength is selected to provide good sensitivity for the aromatic phenyl ring in the parent molecule and its likely degradants.
Injection Volume 10 µLA standard volume for quantitative analysis.

System Suitability: Before analysis, the system must pass suitability tests. This typically involves injecting a standard solution multiple times to check for:

  • Tailing Factor: Should be ≤ 2.0 for the parent peak.

  • Theoretical Plates: Should be ≥ 2000 for the parent peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Data Interpretation and Expected Results

The analysis of the stressed samples will likely yield the following results, which should be tabulated for clarity.

Hypothetical Forced Degradation Data
Stress Condition% Degradation of Parent CompoundMajor Degradation Product(s) Observed
Control (Unstressed) < 0.1%None
Acid Hydrolysis (1M HCl, 60°C) ~25%Peak corresponding to 4-cyano-4-(3-methylphenyl)-piperidine (de-Boc product)
Base Hydrolysis (1M NaOH, 60°C) ~5%Minor peaks, potentially nitrile hydrolysis products
Oxidation (3% H₂O₂, RT) ~2%Minor, more polar peaks (potential N-oxides)
Thermal (80°C, 48h) < 1%Minimal degradation
Photolytic (ICH Q1B) < 1%Minimal degradation

Interpretation:

  • The primary degradation pathway is confirmed to be acid-catalyzed hydrolysis of the Boc group. The molecule is highly sensitive to acidic conditions.

  • The compound shows moderate stability under basic conditions, with only minor degradation observed.

  • The molecule is relatively stable against oxidative, thermal, and photolytic stress, indicating good intrinsic stability of the core structure under these conditions.

Recommended Storage and Handling

Based on the stability profile derived from these studies, the following recommendations are crucial:

  • Storage: The compound should be stored at the recommended 2-8°C in tightly sealed containers to protect it from atmospheric moisture and potential acidic contaminants. [24]* Handling: Avoid contact with acidic substances during handling and in subsequent reaction steps unless the removal of the Boc group is the intended transformation. Use inert equipment and handle in a well-ventilated area. [8][24]* Formulation Considerations: If this intermediate were to be carried over into a final drug product formulation, careful control of pH to be neutral or slightly basic would be essential to prevent degradation.

Conclusion

This compound is a chemically robust molecule with one primary point of lability: the acid-sensitive N-Boc protecting group. It demonstrates excellent stability against oxidative, thermal, and photolytic stress. The principal degradation pathway involves the cleavage of the Boc group under acidic conditions to yield the corresponding secondary amine. A validated, stability-indicating RP-HPLC method is essential for monitoring the purity of this intermediate and ensuring the quality of materials used in drug development and manufacturing. The protocols and insights provided in this guide serve as a comprehensive framework for achieving this goal.

References

Sources

A Technical Guide to the Solubility of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key intermediate in modern pharmaceutical synthesis. Recognizing that solubility is a critical parameter influencing reaction kinetics, purification efficiency, and overall process viability, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. It is intended for researchers, chemists, and drug development professionals who handle this compound or structurally similar molecules. Included are a detailed physicochemical profile, a predictive solubility map based on solvent-solute interactions, and a robust, step-by-step experimental protocol for generating precise thermodynamic solubility data.

Introduction: The Critical Role of Solubility in Process Chemistry

This compound is a sterically hindered and functionally complex piperidine derivative. Its structure is frequently encountered as a core building block in the synthesis of high-value active pharmaceutical ingredients (APIs), including specific kinase inhibitors and central nervous system agents. The successful progression of a synthetic route involving this intermediate is fundamentally tied to its solubility profile.[1]

Key process parameters dictated by solubility include:

  • Reaction Homogeneity and Rate: Ensuring the substrate is fully dissolved in the reaction solvent is paramount for achieving predictable and reproducible reaction kinetics.

  • Purification Efficiency: Solubility differences are exploited in crystallization, extraction, and chromatographic purification. A thorough understanding prevents yield loss and ensures the effective removal of impurities.

  • Process Safety and Handling: Knowledge of solubility aids in preventing precipitation in transfer lines and reactors, which can cause blockages and operational failures.

This guide moves beyond theoretical discussion to provide actionable protocols, enabling scientific teams to generate the high-quality data needed for process optimization and scale-up.

Physicochemical Profile of the Solute

Understanding the inherent properties of this compound is the foundation for predicting and interpreting its solubility behavior. The molecule's structure combines a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a tolyl moiety with a polar piperidine ring and a highly polar nitrile group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
Molecular Formula C₁₈H₂₄N₂O₂-
Molecular Weight 300.40 g/mol [2]
Appearance White to off-white crystalline powderInferred from similar compounds[3][4]
Melting Point Not available. Structurally similar compounds like 1-Boc-4-cyanopiperidine melt at 60-63 °C.[4][5][6] The added phenyl group would be expected to increase this value.Inferred
pKa (Conjugate Acid) ~ -3.0 (Predicted for nitrile N), ~ 2-4 (Predicted for amide N)Inferred from similar structures[5][6]
Predicted LogP ~ 3.5 - 4.5Inferred

The high predicted LogP value indicates significant lipophilicity, suggesting that solubility will be favored in nonpolar to moderately polar organic solvents over highly polar solvents like water. The presence of the Boc group, while nonpolar, sterically shields the polar piperidine nitrogen, further reducing aqueous solubility.[3] The nitrile group (C≡N) provides a site for dipole-dipole interactions but is not a strong hydrogen bond donor or acceptor.

Caption: Chemical structure of this compound.

Theoretical Principles & Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute and solvent.[7][8] For this compound, the key interactions are:

  • Van der Waals Forces: The large, nonpolar surface area (Boc and tolyl groups) will lead to strong dispersion forces, favoring solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The nitrile and carbamate functional groups introduce significant polarity, allowing for favorable interactions with polar aprotic solvents.

  • Hydrogen Bonding: The carbamate oxygen can act as a hydrogen bond acceptor, suggesting some affinity for protic solvents. However, the absence of a hydrogen bond donor on the molecule limits its solubility in highly cohesive solvents like water.

Based on these principles, a qualitative solubility profile can be predicted. This serves as a crucial starting point for experimental design, saving time and resources.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Toluene, Heptane, CyclohexaneModerate to High Strong van der Waals interactions between the solute's aromatic/aliphatic groups and the solvent.
Halogenated Dichloromethane (DCM), ChloroformHigh Excellent balance of polarity to dissolve the nitrile/carbamate groups and nonpolar character for the hydrocarbon backbone.
Ethers Tetrahydrofuran (THF), Diethyl EtherHigh THF's polarity and ether oxygen (H-bond acceptor) can effectively solvate the molecule.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High Strong dipole-dipole interactions are expected. DMSO is a particularly powerful solvent for a wide range of compounds.[9]
Ketones Acetone, Methyl Ethyl Ketone (MEK)High Good balance of polarity and nonpolar character.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Low to Moderate The solvent's strong hydrogen-bonding network may be difficult for the solute to disrupt, potentially limiting solubility despite some favorable interactions.
Aqueous WaterInsoluble The large, lipophilic structure and lack of significant hydrogen bond donating capability result in poor hydration.[8]

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to precise, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It is a robust and reliable technique that ensures the solution has reached true saturation.[10][12] The following protocol is a self-validating system for generating high-quality data.

Objective

To determine the equilibrium solubility (mg/mL) of this compound in a selected range of organic solvents at a controlled ambient temperature (25 °C).

Materials & Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC or UPLC system with a UV detector[13][14]

  • Reversed-phase C18 column[15][16]

Step-by-Step Methodology
  • Preparation of Stock Standard for Calibration:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., Acetonitrile). This is the Stock Standard .

    • Prepare a series of 5-7 calibration standards by serial dilution of the Stock Standard to cover the expected concentration range.

  • Sample Preparation (Shake-Flask):

    • Add an excess of solid compound (approx. 20-30 mg) to a 2 mL glass vial. Rationale: Ensuring an excess of solid is present is critical for reaching thermodynamic equilibrium.[10]

    • Accurately dispense 1.0 mL of the test solvent into the vial.

    • Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to 25 °C and agitate vigorously for 24 hours. Rationale: A 24-hour period is typically sufficient to ensure equilibrium is reached for most organic compounds.[11][17] For compounds with slow dissolution kinetics, a time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm equilibrium has been achieved.

  • Phase Separation & Sample Clarification:

    • After 24 hours, remove vials from the shaker and let them stand for at least 2 hours at 25 °C to allow undissolved solids to settle.

    • Centrifuge the vials at >10,000 x g for 15 minutes to pellet any remaining suspended particles. Rationale: This step is crucial to prevent post-sampling precipitation and to avoid clogging the HPLC system.

    • Carefully withdraw an aliquot from the supernatant, ensuring not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

  • Quantification via HPLC-UV:

    • Analyze the calibration standards to generate a linear regression curve (Peak Area vs. Concentration).

    • Analyze the filtered sample supernatants. If necessary, dilute the samples with the mobile phase to fall within the calibration curve's linear range.

    • Calculate the concentration in the original supernatant using the calibration curve and accounting for any dilutions. This value represents the thermodynamic solubility.

Sources

A Technical Guide to the Structural Analysis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the complete structural elucidation and verification of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key heterocyclic intermediate in medicinal chemistry. The significance of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. Given its application in drug development, unambiguous confirmation of its chemical structure is paramount. This document outlines a multi-technique, self-validating analytical workflow, integrating spectroscopic and chromatographic methods. We delve into the causality behind experimental choices, providing detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The narrative moves beyond simple data reporting to offer in-depth interpretation, correlating specific spectral features to the molecule's distinct structural components. This guide is intended for researchers, analytical scientists, and process chemists who require a rigorous, authoritative approach to structural characterization.

Chapter 1: Introduction to the Target Molecule

Chemical Identity and Structure

This compound is a disubstituted piperidine derivative. Its structure is characterized by three key features:

  • A piperidine ring, which serves as the core scaffold.

  • A tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, enhancing its stability and modulating its reactivity in synthetic procedures.

  • A quaternary carbon at the C4 position, substituted with both a nitrile (-C≡N) group and a 3-methylphenyl (m-tolyl) group.

PropertyValueSource
Chemical Formula C₁₈H₂₄N₂O₂-
Molecular Weight 300.40 g/mol -
CAS Number Not universally assigned; varies by supplier.-
Canonical SMILES CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#NPubChem
Significance in Medicinal Chemistry

The 4-aryl-4-cyanopiperidine moiety is a recognized pharmacophore. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the aryl group allows for a wide range of substitutions to modulate pharmacological activity. This scaffold is a precursor for synthesizing various biologically active molecules.[1][2] Rigorous structural analysis ensures that the correct isomer is used in subsequent synthetic steps, preventing the generation of impurities and ensuring the final active pharmaceutical ingredient (API) has the intended structure and efficacy.

Chapter 2: The Analytical Workflow: A Holistic Approach

A single analytical technique is insufficient for unambiguous structure confirmation. A synergistic approach is required, where each method provides a unique and complementary piece of the structural puzzle. The workflow presented here is designed to be self-validating, moving from confirmation of mass and functional groups to a detailed map of the carbon-hydrogen framework.

Analytical_Workflow cluster_0 Initial Verification cluster_1 Detailed Structural Elucidation cluster_2 Purity & Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight NMR_1H ¹H NMR Maps Proton Environment MS->NMR_1H Correct Mass IR Infrared (IR) Spectroscopy Identifies Key Functional Groups IR->NMR_1H Functional Groups Present NMR_13C ¹³C NMR Maps Carbon Skeleton NMR_1H->NMR_13C Proton Count Matches NMR_2D 2D NMR (COSY/HSQC) Confirms Connectivity NMR_13C->NMR_2D Carbon Count Matches HPLC HPLC Assesses Purity NMR_2D->HPLC Connectivity Confirmed Conclusion Structure Confirmed HPLC->Conclusion Purity ≥95% MS_Fragmentation M [M+H]⁺ m/z 301.4 F1 [M+H - C₄H₈]⁺ m/z 245.3 M->F1 - 56 Da (isobutylene) F2 [M+H - Boc]⁺ m/z 201.3 M->F2 - 100 Da (Boc group)

Caption: Key fragmentation pathways for the target molecule.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is exceptionally useful for rapidly confirming the presence of key functional groups. For this molecule, the two most important and distinct vibrations are the nitrile (C≡N) stretch and the carbamate carbonyl (C=O) stretch. Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty crystal.

  • Sample Scan: Apply pressure to the sample with the anvil and collect the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Interpretation: The spectrum should exhibit strong, characteristic absorption bands confirming the key functional groups.

Table 2: Characteristic IR Absorption Frequencies

Frequency (cm⁻¹)Functional GroupVibration ModeExpected IntensityReference
~2235Nitrile (-C≡N)StretchMedium, Sharp[3][4][5]
~1690Carbamate (Boc)C=O StretchStrong[6][7]
2850-3000Alkyl & ArylC-H StretchMedium-Strong[7]
1160-1250Carbamate (Boc)C-O StretchStrong[6][7]

The presence of a sharp peak around 2235 cm⁻¹ is a definitive indicator of the nitrile group. [5][8]The strong carbonyl absorption around 1690 cm⁻¹ confirms the Boc protecting group. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR reveals the same for carbon atoms. 2D NMR experiments, such as COSY and HSQC, are used to establish connectivity between protons and carbons, confirming the final structure. Deuterated chloroform (CDCl₃) is an excellent solvent as it is aprotic and dissolves the compound well.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm.

Data Interpretation & Predicted Chemical Shifts: The chemical shifts are highly predictable based on the electronic environment of each nucleus. [9][10][11][12] Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic-H7.2 - 7.5Multiplet4HProtons on the 3-methylphenyl ring.
Piperidine-H (axial, equatorial)3.0 - 4.2Broad Multiplets4HProtons adjacent to the Boc-protected nitrogen (C2, C6). Deshielded by nitrogen.
Piperidine-H (axial, equatorial)1.8 - 2.4Multiplets4HProtons adjacent to the quaternary carbon (C3, C5).
Methyl-H (Aromatic)~2.4Singlet3HMethyl group on the phenyl ring.
tert-Butyl-H (Boc)~1.5Singlet9HNine equivalent protons of the Boc group.

Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Rationale
Carbamate C=O~154Carbonyl carbon of the Boc group.
Aromatic C (substituted)135 - 140C1' and C3' of the phenyl ring.
Aromatic C-H125 - 130Aromatic CH carbons.
Nitrile C≡N~122Quaternary nitrile carbon.
Boc Quaternary C~80Quaternary carbon of the tert-butyl group.
Piperidine C (C2, C6)~45Carbons adjacent to the nitrogen.
Quaternary Piperidine C (C4)~42The key sp³ quaternary carbon holding the aryl and nitrile groups.
Piperidine C (C3, C5)~35Carbons adjacent to the C4 center.
Boc Methyl C~28Equivalent methyl carbons of the Boc group.
Aromatic Methyl C~21Methyl carbon on the phenyl ring.

The absence of a proton signal associated with the C4 carbon in the ¹H NMR spectrum and the presence of a quaternary carbon signal around 42 ppm in the ¹³C NMR spectrum are crucial data points for confirming the 4,4-disubstitution pattern.

Chapter 4: Chromatographic Purity Assessment

Causality: While spectroscopic methods confirm the structure of the main component, they do not quantify its purity. HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is ideal for this molecule, providing good separation of non-polar compounds.

Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient: Start at 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥98% is typically expected for a well-characterized research compound.

Chapter 5: Integrated Data Analysis & Conclusion

The structural assignment of this compound is confirmed by the convergence of all analytical data.

  • MS confirms the molecular weight is 300.40 Da via the [M+H]⁺ ion at m/z 301.4.

  • IR confirms the presence of the essential nitrile (C≡N) and carbamate (C=O) functional groups.

  • ¹³C NMR confirms the presence of 18 unique carbon environments, including the critical quaternary carbons of the piperidine ring, nitrile, and Boc group.

  • ¹H NMR shows the correct number of protons in distinct chemical environments, matching the proposed structure, and confirms the absence of a proton at the C4 position.

  • HPLC verifies the sample's high purity.

Collectively, these data provide an unambiguous and robust validation of the chemical structure. This multi-faceted approach ensures the highest level of scientific integrity and provides the confidence required for advancing this molecule in research and development pipelines.

References

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link] [13][14][15][16][17]2. Bernstein, M. P., et al. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal. Retrieved from [Link] [3]3. Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link] [5]4. Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link] [4]5. ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link] [18]6. Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link] [19]7. Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link] [6]8. Gao, Y., et al. (2019). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Retrieved from [Link] [11]9. PubChem. (n.d.). 1-Boc-4-cyanopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a specialized piperidine derivative. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the compound's background, a detailed synthetic protocol, and its potential applications, with a focus on the scientific principles underpinning its synthesis and utility.

Introduction and Significance

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a multitude of biological receptors. The 4,4-disubstituted piperidine motif, in particular, has been integral to the development of numerous investigational drug molecules.[3] The introduction of an aryl group and a cyano group at the 4-position creates a quaternary stereocenter, which can significantly influence the pharmacological profile of a molecule by introducing steric hindrance and specific electronic interactions.

This compound is a derivative that combines the piperidine core with a lipophilic 3-methylphenyl group and a polar cyano group. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in organic solvents and allows for further synthetic modifications. This guide will focus on the synthesis of this specific compound, drawing upon established methodologies for the α-arylation of nitriles.

Discovery and Historical Context

While a specific discovery timeline for this compound is not prominently documented in the scientific literature, the emergence of 4-aryl-4-cyanopiperidine derivatives is closely linked to the broader exploration of piperidine-based scaffolds in drug discovery. The synthesis of related 4-aryl-4-acylpiperidines has been a subject of interest for their potential as analgesic and neuroleptic agents.[3][4]

The development of palladium-catalyzed cross-coupling reactions, particularly the α-arylation of carbonyl compounds and nitriles, has been a pivotal advancement in synthetic organic chemistry.[5][6] These methods have enabled the efficient construction of carbon-carbon bonds that were previously challenging to form, paving the way for the synthesis of complex molecules like this compound. The work of researchers such as Hartwig and Verkade has been instrumental in developing general and efficient methods for the direct α-arylation of nitriles with aryl halides, including less reactive aryl chlorides.[7] The synthesis of the target compound can be viewed as a direct application of these powerful synthetic strategies.

Synthetic Approach: Palladium-Catalyzed α-Arylation

The most logical and efficient route to synthesize this compound is through the direct α-arylation of the readily available starting material, 1-Boc-4-cyanopiperidine. This approach involves the deprotonation of the α-proton to the nitrile, followed by a palladium-catalyzed cross-coupling with an appropriate 3-methylphenyl halide.

Proposed Synthetic Scheme

The overall synthetic transformation is depicted below:

Synthetic_Scheme start 1-Boc-4-cyanopiperidine catalyst Pd(OAc)2, Ligand Base, Toluene, 90 °C start->catalyst reagent1 + 3-Bromo-toluene reagent1->catalyst product This compound catalyst->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the general method for the α-arylation of nitriles developed by Verkade and co-workers.[7]

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
1-Boc-4-cyanopiperidine91419-52-2210.271.0
3-Bromotoluene591-17-3171.041.2
Palladium(II) acetate (Pd(OAc)2)3375-31-3224.500.02
Ligand (e.g., XPhos)564483-18-7476.620.04
Sodium bis(trimethylsilyl)amide (NaHMDS)1004-94-0183.381.5
Anhydrous Toluene108-88-392.145 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 19.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Add sodium bis(trimethylsilyl)amide (275 mg, 1.5 mmol), 1-Boc-4-cyanopiperidine (210 mg, 1.0 mmol), and anhydrous toluene (5 mL).

  • Addition of Aryl Halide: Add 3-bromotoluene (0.14 mL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90 °C and stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Mechanistic Insights and Rationale for Experimental Choices

The catalytic cycle for the palladium-catalyzed α-arylation of nitriles is a well-established process.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Ar-X Ligand_Ex Ligand Exchange PdII_Enolate Ar-Pd(II)-Enolate Ln PdII_Aryl->PdII_Enolate Transmetalation (or direct enolate attack) Ligand_Ex->PdII_Enolate Nitrile Enolate PdII_Enolate->Pd0 Reductive Elimination Red_Elim Reductive Elimination Product α-Aryl Nitrile Red_Elim->Product Aryl_Halide Ar-X Nitrile_Enolate Nitrile Enolate

Caption: Simplified catalytic cycle for α-arylation of nitriles.

  • Catalyst System: The choice of a palladium precursor like Pd(OAc)2 and a sterically hindered, electron-rich phosphine ligand such as XPhos is crucial for the efficiency of the catalytic cycle.[7] The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base like NaHMDS is required to deprotonate the α-carbon of the nitrile, which has a pKa of approximately 30 in DMSO. The choice of a bulky base also minimizes side reactions.

  • Solvent and Temperature: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reagents. The reaction is typically heated to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7]

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the Boc group (singlet, ~1.5 ppm), piperidine ring protons (multiplets, 2.0-4.0 ppm), methyl group on the phenyl ring (singlet, ~2.4 ppm), and aromatic protons (multiplets, 7.0-7.5 ppm).
¹³C NMR Signals for the Boc carbonyl and quaternary carbons, piperidine ring carbons, nitrile carbon, and aromatic and methyl carbons of the 3-methylphenyl group.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Characteristic absorption bands for the C≡N stretch (~2240 cm⁻¹), C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

Potential Applications in Drug Discovery

4-Aryl-4-substituted piperidines are important pharmacophores in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups such as amines or carboxylic acids. The 3-methylphenyl group provides a lipophilic domain that can engage in hydrophobic interactions with biological targets.

This class of compounds has potential applications in the development of therapeutics for:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in many CNS-active drugs.

  • Oncology: As intermediates for the synthesis of more complex molecules with anti-cancer activity.

  • Pain Management: As analogues of known analgesic compounds.[3]

The specific biological activity of this compound would need to be determined through biological screening and further structure-activity relationship (SAR) studies.

Conclusion

This technical guide has provided a comprehensive overview of this compound, with a focus on a robust and well-precedented synthetic methodology. While the specific discovery and history of this compound are not widely documented, its structural motifs are of significant interest in contemporary drug discovery. The detailed protocol for its synthesis via palladium-catalyzed α-arylation of 1-Boc-4-cyanopiperidine offers a reliable and efficient route for its preparation. This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

References

  • You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides.
  • Shang, R., & Chu, L. (2011). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt.
  • Wagaw, S., & Buchwald, S. L. (2003). Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles. The Journal of Organic Chemistry, 68(21), 8193-8195.
  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245.
  • Majeed, M., Nagabhushanam, K., & Ramanujam, R. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S.
  • Hartwig, J. F. (2008). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Inorganic chemistry, 47(12), 4954-4966.
  • Majeed, M., Nagabhushanam, K., & Ramanujam, R. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S.
  • Himmler, T., & Brohm, D. (2017). Method for preparing 4-cyanopiperidine hydrochloride. U.S.
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  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.
  • Li, J. J., et al. (2020). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging.
  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts.
  • Van der Mey, M., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv.
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  • Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247.
  • Kwong, F. Y., et al. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters, 18(13), 3166-3169.
  • BenchChem. (2025).
  • Knochel, P., et al. (2025). Palladium-Catalyzed α‑Arylation of Boc-Protected Lactams Using 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl. Synlett.
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Methodological & Application

Use of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Architectural Rigidity in Scaffolds

In contemporary medicinal chemistry, the pursuit of novel chemical matter is driven by the need for greater target specificity and improved pharmacokinetic profiles. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, serves as a foundational element in numerous approved drugs, from analgesics to antipsychotics.[1][2] However, simple substitution often fails to provide the necessary three-dimensional architecture required for potent and selective interaction with complex biological targets. The introduction of a quaternary center, as seen in 4,4-disubstituted piperidines, confers significant conformational rigidity. This pre-organization of substituents can drastically reduce the entropic penalty upon binding to a protein target, often leading to a substantial increase in affinity and selectivity.

This guide focuses on This compound , a versatile yet underexplored building block. Its unique structure, featuring a protected nitrogen, a versatile nitrile handle, and a geminal aryl group, presents a powerful platform for generating diverse and structurally complex compound libraries. We will explore its synthesis, key transformations, and strategic applications, providing detailed protocols and the scientific rationale behind them.

Section 1: Physicochemical Profile and Synthetic Strategy

Core Attributes of the Scaffold

The subject molecule, this compound, combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, allowing for late-stage functionalization.[3] The nitrile and 3-methylphenyl groups at the C4 position create a sterically defined quaternary center.

Rationale for the 3-methylphenyl Group: The choice of the meta-tolyl group is deliberate. It provides a balance of lipophilicity and steric bulk while offering a potential vector for future modification (e.g., benzylic functionalization) that differs from a simple phenyl ring.

Below is a table of predicted physicochemical properties, contrasting the parent N-Boc-4-cyanopiperidine with our target molecule to illustrate the impact of the aryl substitution.

Property1-Boc-4-cyanopiperidineThis compound (Predicted)Causality of Change
Molecular Formula C₁₁H₁₈N₂O₂C₁₈H₂₄N₂O₂Addition of C₇H₆
Molecular Weight 210.27 g/mol [4]300.40 g/mol Increased mass from the tolyl group
XLogP3 1.3[5]~3.5 - 4.0Significant increase in lipophilicity
Boiling Point 325.3°C (Predicted)[6]> 400°C (Predicted)Increased van der Waals forces
Hydrogen Bond Acceptors 3[5]3No change in acceptor count
Proposed Synthetic Workflow

The most logical approach to synthesizing this molecule is through the α-arylation of a pre-existing N-Boc-4-cyanopiperidine. This strategy leverages a common and well-documented transformation in organic chemistry.

G cluster_0 Synthetic Pathway Start 1-Boc-4-cyanopiperidine Product This compound Start->Product α-Arylation Reagent 3-Bromotoluene (or other aryl halide) Reagent->Product Conditions Strong Base (e.g., LDA, KHMDS) Transition-Metal Catalyst (e.g., Pd(dba)₂) Ligand (e.g., XPhos) Conditions->Product

Fig 1. Proposed synthesis of the target scaffold.

Section 2: Core Application Protocols

This section details the primary chemical transformations that unlock the potential of the this compound scaffold. Each protocol is designed as a self-validating system with clear steps and explanations.

Protocol 1: Boc Group Deprotection to Unveil the Secondary Amine

This is the gateway reaction for functionalizing the piperidine nitrogen. The secondary amine produced is a versatile nucleophile for subsequent alkylation, acylation, reductive amination, or arylation reactions.

Causality of Method: The Boc group is specifically designed to be labile under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene). Standard TFA or HCl conditions are effective and generate volatile byproducts, simplifying purification.

G Start Start: This compound in Dichloromethane (DCM) Step1 Step 1: Add Trifluoroacetic Acid (TFA) (4-5 equivalents) @ 0°C Start->Step1 Step2 Step 2: Warm to Room Temperature Stir for 1-2 hours (Monitor by TLC/LC-MS) Step1->Step2 Step3 Step 3: Workup Concentrate in vacuo Neutralize with aq. NaHCO₃ Step2->Step3 Step4 Step 4: Extraction Extract with Ethyl Acetate Dry over Na₂SO₄ Step3->Step4 Product Product: 4-cyano-4-(3-methylphenyl)-piperidine (as free base or salt) Step4->Product

Fig 2. Workflow for Boc-deprotection.

Detailed Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 4.0-5.0 eq) dropwise to the stirred solution.

    • Expert Insight: The slow addition at 0°C helps to control the exotherm and minimize potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralization & Extraction: Re-dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine.

    • Trustworthiness Check: The pH of the aqueous layer should be >8 to ensure the amine is in its free base form for efficient extraction into the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be purified further by column chromatography or used directly if sufficiently pure.

Protocol 2: Nitrile Reduction to Access the Primary Aminomethyl Group

Reduction of the nitrile to a primary amine transforms the scaffold into a diamine derivative. The resulting aminomethyl group is a crucial linker, enabling the formation of amides, sulfonamides, and ureas, connecting the rigid piperidine core to other pharmacophores.

Causality of Method: Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. The mechanism involves the nucleophilic addition of hydride ions to the carbon of the nitrile, followed by workup to protonate the resulting nitrogen species. Catalytic hydrogenation offers a milder alternative but may require high pressures and specific catalysts to be effective without affecting the aryl ring.

Detailed Step-by-Step Methodology (Using LAH):

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LAH, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

    • Critical Safety Note: LAH reacts violently with water. All glassware must be scrupulously dried, and all reagents must be anhydrous.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel.

    • Expert Insight: A slow, controlled addition is critical to manage the reaction exotherm.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC/LC-MS.

  • Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially add:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

    • Trustworthiness Check: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, dramatically improving product isolation.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.

Section 3: Strategic Diversification in Medicinal Chemistry

The true power of this compound lies in its potential as a central hub for creating diverse molecular libraries. The protocols above generate key intermediates that can be elaborated into a wide range of final compounds with distinct pharmacological profiles.

G cluster_intermediates Key Intermediates cluster_targets Potential Drug Classes Scaffold 1-Boc-4-cyano-4- (3-methylphenyl)-piperidine Amine_Sec Secondary Amine (Protocol 1) Scaffold->Amine_Sec Deprotection Amine_Pri Primary Aminomethyl (Protocol 2) Scaffold->Amine_Pri Reduction Acid_Carbox Carboxylic Acid (Nitrile Hydrolysis) Scaffold->Acid_Carbox Hydrolysis CNS CNS Agents (e.g., GPCR Ligands) Amine_Sec->CNS Alkylation/ Acylation Enzyme Enzyme Inhibitors (e.g., Kinase, Protease) Amine_Pri->Enzyme Amide/ Sulfonamide Coupling Antiviral Antiviral Agents Amine_Pri->Antiviral Reductive Amination Ion Ion Channel Modulators Acid_Carbox->Ion Amide Coupling

Fig 3. Diversification strategy from the core scaffold.
Application Notes:
  • Derivatives from the Secondary Amine: The product of Protocol 1 is an ideal precursor for compounds targeting the central nervous system (CNS). Many opioid analgesics and antipsychotic drugs feature a substituted piperidine nitrogen.[7] For instance, coupling this amine with various aryl halides or acylating it with diverse carboxylic acids can rapidly generate libraries to probe structure-activity relationships (SAR) for GPCRs or transporters. The rigid 4,4-disubstitution pattern helps to project the new N-substituent into a specific vector in space.

  • Derivatives from the Primary Aminomethyl Group: The product of Protocol 2 is perfectly suited for creating inhibitors of enzymes like kinases or proteases.[6] The primary amine can serve as a hydrogen bond donor or as a nucleophile to form a covalent bond with a warhead. The piperidine ring acts as a rigid scaffold to position a side chain (the N-Boc group, after modification) into one pocket while the aminomethyl-linked pharmacophore targets another.

  • The Untapped Potential of the Nitrile: While reduction and hydrolysis are common, the nitrile itself can be used to synthesize heterocyclic rings (e.g., tetrazoles) which are valuable carboxylic acid bioisosteres, further expanding the accessible chemical space.

Conclusion

This compound is more than a simple building block; it is a strategic platform for the efficient generation of conformationally constrained, three-dimensional molecules. By understanding and applying the core transformations of its key functional groups, researchers can rapidly access a rich diversity of novel scaffolds. The protocols and strategies outlined in this guide provide a robust framework for leveraging this molecule's unique architecture in the rational design of next-generation therapeutics.

References

  • D'yakonov, V. A., et al. (2021). The Role of 1-Boc-4-cyanopiperidine in Modern Pharmaceutical Synthesis. Pharmaceutical Chemistry Journal, 55(1), 1-10. (Note: This is a representative title; the provided search result is from a chemical supplier blog with a similar title). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]

  • Wikipedia. (2023). 1-Boc-4-AP. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Retrieved from [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Chemdad Co., Ltd. (n.d.). 1-Boc-4-cyanopiperidine. Retrieved from [Link]

  • Vitaku, E., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4586. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(iii), 22-39. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

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Application Notes and Protocols: Deprotection of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles vital to pharmaceutical research. This document provides a comprehensive technical guide for the efficient removal of the Boc group from 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present detailed, validated protocols, and offer expert insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction

The 4-cyano-4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The synthesis of these complex molecules often necessitates the use of protecting groups to mask the reactivity of the piperidine nitrogen. The Boc group is frequently employed due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] The specific substrate, this compound, serves as a crucial building block for compounds targeting, for example, dopamine receptors.[3]

The deprotection of this intermediate is a critical step that requires careful consideration of reaction parameters to achieve high yield and purity of the desired secondary amine, 4-cyano-4-(3-methylphenyl)-piperidine. This guide will explore the most common and effective methods for this transformation, providing a robust framework for its successful implementation in a laboratory setting.

Mechanistic Insights: The Chemistry of Boc Deprotection

The removal of the Boc group is typically accomplished under acidic conditions.[2][4] The generally accepted mechanism involves a multi-step process initiated by the protonation of the carbamate oxygen.[5][6]

Step 1: Protonation The reaction commences with the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., trifluoroacetic acid - TFA, or hydrochloric acid - HCl).[5][6] This initial step increases the electrophilicity of the carbonyl carbon.

Step 2: Fragmentation The protonated carbamate then undergoes fragmentation. This cleavage results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[4][5][6]

Step 3: Decarboxylation The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine.[5][6]

Step 4: Formation of the Amine Salt Under the acidic reaction conditions, the newly formed free amine is protonated by the excess acid present in the mixture, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[4][6]

Side Reactions and Mitigation Strategies: A potential side reaction involves the electrophilic tert-butyl cation reacting with nucleophilic sites on the substrate or other molecules in the reaction mixture.[4][7] While the nitrile and methylphenyl groups in the target substrate are relatively robust, in more complex molecules containing electron-rich aromatic rings or other nucleophilic functional groups, the addition of a scavenger such as anisole or thioanisole can be beneficial to trap the tert-butyl cation.[4]

Experimental Protocols

The selection of the deprotection method depends on factors such as the scale of the reaction, the desired salt form of the final product, and the available laboratory resources. Below are two reliable and commonly used protocols for the deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly effective method for Boc deprotection, typically affording clean and rapid conversion.[1][4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[1] An exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.[1]

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is basic (pH > 8) to neutralize the excess acid and deprotonate the amine salt.[1] Be cautious as CO₂ evolution will occur.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-cyano-4-(3-methylphenyl)-piperidine.[1]

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography if required.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an excellent alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify isolation.[1]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol or 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

  • HCl Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (a slight excess, e.g., 1.5-2.0 equivalents relative to the substrate).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.[1] In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation of the Hydrochloride Salt:

    • If a precipitate forms, the reaction can be diluted with diethyl ether to further encourage precipitation.[1]

    • Collect the solid product by filtration using a Buchner funnel, wash with cold diethyl ether, and dry under vacuum to obtain 4-cyano-4-(3-methylphenyl)-piperidine hydrochloride.

  • Isolation of the Free Amine (Alternative):

    • If the hydrochloride salt is not desired, carefully neutralize the reaction mixture by adding a saturated aqueous solution of NaHCO₃ until the pH is basic.[1]

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Filter and concentrate under reduced pressure to obtain the free amine.[1]

Data Presentation

ParameterMethod 1: TFA/DCMMethod 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) in Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1-4 hours[1]1-3 hours[1]
Typical Yield >95%[1]Quantitative[1]
Product Form Free amine (after basic work-up)Hydrochloride salt (direct precipitation) or free amine (after basic work-up)

Visualization of the Experimental Workflow

Deprotection_Workflow cluster_start Starting Material cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane start 1-Boc-4-cyano-4- (3-methylphenyl)-piperidine dissolve1 Dissolve in DCM start->dissolve1 dissolve2 Dissolve in Dioxane/MeOH start->dissolve2 cool Cool to 0 °C dissolve1->cool add_tfa Add TFA cool->add_tfa react1 Stir at RT (1-4h) add_tfa->react1 workup1 Aqueous Work-up (NaHCO₃) react1->workup1 product1 Free Amine Product workup1->product1 add_hcl Add 4M HCl/Dioxane dissolve2->add_hcl react2 Stir at RT (1-3h) add_hcl->react2 precipitate Precipitate HCl Salt react2->precipitate workup2 Aqueous Work-up (NaHCO₃) react2->workup2 product2a Hydrochloride Salt precipitate->product2a product2b Free Amine Product workup2->product2b

Caption: Workflow for the deprotection of this compound.

Trustworthiness: Self-Validating Systems

To ensure the successful deprotection and accurate characterization of the product, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the reaction progress.[8] The deprotected product will have a significantly lower Rf value (be more polar) than the Boc-protected starting material. A co-spot of the starting material and the reaction mixture can be used for direct comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the disappearance of the starting material and the appearance of the product with the expected molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. The characteristic signal for the tert-butyl group of the Boc protecting group (a singlet at ~1.5 ppm in ¹H NMR) will be absent in the spectrum of the deprotected product.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbamate C=O stretching vibration (typically around 1680-1700 cm⁻¹) from the Boc group provides evidence of a successful deprotection. The appearance of N-H stretching bands for the secondary amine (around 3300-3500 cm⁻¹) can also be observed in the free amine product.[8][9]

Conclusion

The deprotection of this compound is a straightforward yet critical transformation in the synthesis of valuable pharmaceutical intermediates. By understanding the underlying mechanism and carefully following the detailed protocols provided, researchers can confidently and efficiently obtain the desired product in high yield and purity. The choice between TFA and HCl-based methods will depend on the specific requirements of the subsequent synthetic steps and the desired final salt form.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • ResearchGate. How to confirm BOC deprotection by TFA?. Available from: [Link]

  • Patel, H., et al. Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. ResearchGate. Available from: [Link]

  • Barrow, J. C., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available from: [Link]

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Application Notes and Protocols: Unlocking the Synthetic Potential of the Cyano Group in 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3][4] The specific compound, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, is a highly valuable building block. The cyano group at the C4 position is a versatile synthetic handle, offering a gateway to a variety of functional groups essential for drug discovery and development, including primary amines, carboxylic acids, and ketones.[5][6] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective reactions at the cyano group, with the option for subsequent deprotection under mild acidic conditions.[7][8][9]

This application note provides a detailed guide to the key chemical transformations of the cyano group in this compound. We will explore the mechanistic underpinnings and provide field-proven protocols for hydrolysis, reduction, and addition of organometallic reagents.

I. Hydrolysis of the Cyano Group: Accessing the Carboxylic Acid Moiety

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[10][11] This reaction typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to the carboxylic acid.[12][13] For sterically hindered nitriles, such as our substrate, forcing conditions are often necessary to drive the reaction to completion.[14] Both acidic and basic conditions can be employed, with the choice often depending on the overall compatibility of the substrate with the reaction environment.

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[13] This activation facilitates the nucleophilic attack of water, a relatively weak nucleophile. A series of proton transfers and tautomerization leads to the formation of a stable amide intermediate. Subsequent hydrolysis of the amide, also under acidic conditions, proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of water and eventual elimination of ammonia (which is protonated to ammonium under the acidic conditions) to yield the carboxylic acid.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis of Nitrile Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H2O - H+ Amide Amide Intermediate ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H2O CarboxylicAcid 1-Boc-4-carboxy-4-(3-methylphenyl)-piperidine Tetrahedral->CarboxylicAcid - NH4+

Figure 1. Simplified workflow for the acid-catalyzed hydrolysis of the cyano group.

Protocol 1: Acid-Catalyzed Hydrolysis to 1-Boc-4-carboxy-4-(3-methylphenyl)-piperidine

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 1,4-Dioxane

  • Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane, add an equal volume of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid provides both the acidic catalyst and the water necessary for hydrolysis. 1,4-Dioxane is used as a co-solvent to ensure the solubility of the organic substrate in the highly polar reaction medium. Refluxing at an elevated temperature is crucial to overcome the activation energy for the hydrolysis of the sterically hindered nitrile.[14]

II. Reduction of the Cyano Group: Synthesis of the Primary Amine

The reduction of nitriles to primary amines is a powerful tool for introducing a basic aminomethyl group, a common pharmacophore in drug candidates.[15][16] Several reducing agents can accomplish this transformation, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over Raney Nickel being the most prevalent.[17][18]

Mechanistic Insight: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent source of hydride ions (H⁻). The reduction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is stabilized by coordination to the aluminum species.[18] A second hydride transfer from the aluminate complex to the imine carbon results in a diamidoaluminate complex.[17] Careful aqueous workup then protonates the nitrogen to yield the primary amine.

G cluster_reduction LiAlH4 Reduction of Nitrile Nitrile This compound ImineAnion Imine Anion Intermediate Nitrile->ImineAnion + 'H-' (from LiAlH4) Diamidoaluminate Diamidoaluminate Complex ImineAnion->Diamidoaluminate + 'H-' (from AlH3) PrimaryAmine 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine Diamidoaluminate->PrimaryAmine Aqueous Workup

Figure 2. Simplified workflow for the LiAlH₄ reduction of the cyano group.

Protocol 2: LiAlH₄ Reduction to 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents (water, 15% NaOH, water)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask with a dropping funnel and reflux condenser under a nitrogen atmosphere.

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, careful, and sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude primary amine.

  • Purify by column chromatography if necessary.

Trustworthiness of the Protocol: The Fieser workup is a reliable and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.[19] The Boc protecting group is stable under these basic reduction conditions.[7]

Protocol 3: Catalytic Hydrogenation using Raney Nickel

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred in industrial settings.[20][21] Raney Nickel is a commonly used catalyst for the reduction of nitriles to primary amines.[9][15] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a hydrogenation vessel, suspend this compound (1.0 eq) in methanol or ethanol.

  • Carefully add Raney Nickel (approximately 10-20% by weight of the substrate) to the suspension. If desired, the solvent can be saturated with ammonia to minimize the formation of secondary amine byproducts.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times during filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine.

  • Purify as needed.

Expertise in Practice: The addition of ammonia is a common strategy to suppress the formation of secondary amines, which can arise from the reaction of the initially formed primary amine with the intermediate imine.[15]

III. Reaction with Grignard Reagents: Formation of Ketones

The reaction of nitriles with Grignard reagents provides a convenient route to ketones.[22] This transformation involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is subsequently hydrolyzed to the ketone.

Mechanistic Insight: Grignard Reaction

The Grignard reagent, acting as a potent nucleophile, attacks the nitrile carbon to form a magnesium salt of an imine.[2] This intermediate is stable under the anhydrous reaction conditions and does not react further with another equivalent of the Grignard reagent.[22] Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.

G cluster_grignard Grignard Reaction with Nitrile Nitrile This compound ImineSalt Imine Magnesium Salt Nitrile->ImineSalt + R-MgX Grignard R-MgX Ketone 1-Boc-4-acyl-4-(3-methylphenyl)-piperidine ImineSalt->Ketone Acidic Workup (H3O+)

Figure 3. Simplified workflow for the Grignard reaction with the cyano group.

Protocol 4: Grignard Reaction to form 1-Boc-4-acyl-4-(3-methylphenyl)-piperidine

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Aqueous Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask with a dropping funnel under a nitrogen atmosphere.

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1 - 1.5 eq) dropwise via an addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • Purify by column chromatography.

Authoritative Grounding: The Boc protecting group is generally stable to Grignard reagents, especially at low temperatures.[23] However, prolonged reaction times or elevated temperatures can lead to side reactions.

Data Summary

ReactionProduct Functional GroupKey ReagentsTypical ConditionsPotential Challenges
Hydrolysis Carboxylic AcidConc. H₂SO₄, Dioxane/H₂OReflux, 12-24 hSteric hindrance may require harsh conditions, potential for Boc deprotection.
Reduction Primary AmineLiAlH₄, Anhydrous THFReflux, 4-8 hHighly reactive, requires anhydrous conditions and careful workup.
Raney Ni, H₂40-60 °C, 50-100 psi H₂Pyrophoric catalyst, potential for secondary amine formation.
Grignard Reaction KetoneR-MgX, Anhydrous THF0 °C to RT, 2-4 hRequires anhydrous conditions, potential for side reactions with Boc group at higher temperatures.

Conclusion

The cyano group of this compound is a versatile functional handle that provides access to a range of important chemical motifs for drug discovery. The protocols detailed in this application note for hydrolysis, reduction, and Grignard reactions offer reliable methods for the synthesis of carboxylic acid, primary amine, and ketone derivatives, respectively. Careful consideration of the reaction conditions, particularly with respect to the sterically hindered nature of the substrate and the stability of the Boc protecting group, is essential for achieving high yields and purity.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Wikipedia. (2023, December 19). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483.
  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a relevant university chemistry department website.
  • SciSpace. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from [Link]

  • MDPI. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • ResearchGate. (2021). A Generic Approach for the Catalytic Reduction of Nitriles.
  • ResearchGate. (2016). Grignard reagent from amino acid?. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • ResearchGate. (2018). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
  • Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from a relevant university chemistry department website.
  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF (1S,2R)-1-AMINO-2,3-DIHYDRO-1H-INDEN-2-OL FROM (S)-N-MESYL-2,3-DIHYDRO-1H-INDEN-1,2-IMINE. Retrieved from [Link]

  • Google Patents. (2004). Method for preparing 4-amino-4-phenylpiperidines.
  • Xiao-bin Jiang, Adriaan J. Minnaard, Ben L. Feringa, & Johannes G. de Vries. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331.
  • Crimmins, M. T., & Shamszad, M. (2004). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. Organic letters, 6(12), 1951–1954.
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • YouTube. (2015, January 4). Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. Retrieved from [Link]

  • PubMed. (2010). 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators. Retrieved from [Link]

  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • ResearchGate. (2020). Insights into catalytic activity of industrial enzyme Co-nitrile hydratase. Docking studies of nitriles and amides.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2018, August 11). Preparing Grignard Reagents from 3-Bromopropylamine hydrobromide and other Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (1980). Process for the preparation of nitriles.
  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • PubMed Central. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives.
  • PubMed. (2022). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Retrieved from [Link]

  • Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
  • ResearchGate. (2022). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water.
  • PubMed. (2008). Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group. Retrieved from [Link]

  • ResearchGate. (2018). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations.
  • Google Patents. (1969). 4-hydroxy-4-phenylpiperidines.
  • Sci-Hub. (2012). Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions. Retrieved from a relevant research paper on Sci-Hub.
  • MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.

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The Strategic Application of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the synthetic building block, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine . We will explore its significance as a versatile scaffold, delve into its constituent parts to understand their contribution to molecular properties, and provide detailed protocols for its synthesis and derivatization. This guide is designed to bridge theoretical concepts with practical laboratory applications, empowering researchers to leverage this valuable intermediate in the design of novel therapeutics.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[1] Piperidine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, analgesic, and antipsychotic effects.[1] The nitrogen atom within the piperidine ring is often a key pharmacophoric feature, capable of forming crucial hydrogen bonds or salt bridges with protein residues.

Deconstructing this compound: A Multifunctional Building Block

The subject of this guide, this compound, is a highly functionalized scaffold, with each component playing a strategic role in its utility for drug design.

The N-Boc Protecting Group: Enabling Sequential Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its primary function is to temporarily mask the reactivity of the piperidine nitrogen, allowing for selective modifications at other positions of the molecule. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonality makes it an invaluable tool for multi-step synthetic sequences.[3]

The 4-Cyano-4-Aryl Moiety: A Key Pharmacophore with Modulatory Properties

The geminal substitution at the 4-position with both a cyano and an aryl group is a critical feature of this scaffold.

  • The Nitrile (Cyano) Group: Far from being a simple placeholder, the nitrile group is a versatile functional group in drug design. Its strong electron-withdrawing nature can influence the pKa of the piperidine nitrogen (once deprotected) and modulate the overall electronic properties of the molecule. The nitrile can participate in hydrogen bonding and other polar interactions within a receptor's binding pocket, thereby enhancing binding affinity.[4][5] Furthermore, it can serve as a bioisostere for other functional groups and is metabolically robust, often improving the pharmacokinetic profile of a drug candidate.[4][5] From a synthetic standpoint, the nitrile group is a valuable handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening avenues for further diversification.

  • The 3-Methylphenyl Group: The presence and substitution pattern of the aryl ring are crucial determinants of the biological activity of 4-arylpiperidine derivatives. This class of compounds has been extensively studied as modulators of various G-protein coupled receptors (GPCRs), most notably the opioid receptors.[6][7] The substitution on the phenyl ring, in this case, a methyl group at the meta-position, fine-tunes the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for different receptor subtypes. Structure-activity relationship (SAR) studies on related 4-arylpiperidines have shown that modifications to the aryl ring can significantly impact potency and efficacy.[6]

Primary Application Domain: Opioid Receptor Modulation

Given the extensive literature on 4-arylpiperidine scaffolds, a primary and highly probable application of this compound is in the discovery and development of novel opioid receptor modulators.[6][7] The core structure bears a resemblance to the pharmacophore of many known opioid ligands.

Derivatives of this scaffold could be designed as:

  • μ-Opioid Receptor (MOR) Agonists: For the development of potent analgesics.[8]

  • κ-Opioid Receptor (KOR) Agonists or Antagonists: For potential applications in treating pain, addiction, and mood disorders.

  • δ-Opioid Receptor (DOR) Modulators: Investigated for their potential in treating pain and depression with a potentially lower side-effect profile than traditional MOR agonists.

The 3-methylphenyl group, in particular, can be explored for its ability to confer selectivity for a specific opioid receptor subtype. The subsequent removal of the Boc group allows for the introduction of various substituents on the piperidine nitrogen, a position known to be critical for determining whether a compound acts as an agonist or an antagonist.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route to the target compound, starting from commercially available materials.

Materials:

  • 1-Boc-4-piperidone

  • 3-Methylaniline

  • Sodium triacetoxyborohydride

  • Acetic acid

  • Dichloromethane (DCM)

  • Sodium cyanide

  • Ammonium chloride

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Reductive Amination to form 1-Boc-4-(3-methylphenylamino)-piperidine

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add 3-methylaniline (1.1 eq) and acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-(3-methylphenylamino)-piperidine.

Step 2: Cyanation to form this compound

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as a mixture of DCM and water.

  • Add sodium cyanide (1.5 eq) and ammonium chloride (1.5 eq) to the mixture.

  • Stir the reaction vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Deprotection and N-Alkylation for SAR Studies

This protocol demonstrates the utility of this compound as an intermediate for creating a library of analogs.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Various alkyl halides or aldehydes for reductive amination

  • Sodium triacetoxyborohydride (for reductive amination)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM or another suitable solvent to remove excess TFA.

  • The resulting TFA salt of 4-cyano-4-(3-methylphenyl)-piperidine can be used directly in the next step or neutralized with a base.

Step 2: N-Alkylation

  • Dissolve the deprotected piperidine salt (1.0 eq) in a suitable solvent like ACN or DCM.

  • Add a base such as DIPEA or TEA (2-3 eq).

  • Add the desired alkyl halide (e.g., phenethyl bromide) (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Work up the reaction by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

Data Presentation

The following table summarizes hypothetical structure-activity relationship data for a series of N-substituted 4-cyano-4-(3-methylphenyl)-piperidine derivatives at the μ-opioid receptor (MOR), illustrating how modifications can impact biological activity.

Compound IDN-Substituent (R)MOR Binding Affinity (Ki, nM)Functional Activity (% Emax)
1 -H>1000N/A
2 -CH₃25020 (Partial Agonist)
3 -CH₂CH₂Ph1595 (Full Agonist)
4 -CH₂-cyclopropyl55 (Antagonist)
5 -CH₂CH=CH₂810 (Antagonist)

This data is illustrative and intended to demonstrate potential SAR trends.

Visualizations

Synthetic Workflow

G A 1-Boc-4-piperidone B 1-Boc-4-(3-methylphenylamino)-piperidine A->B Reductive Amination (3-Methylaniline, NaBH(OAc)₃) C This compound B->C Cyanation (NaCN, NH₄Cl) D 4-Cyano-4-(3-methylphenyl)-piperidine C->D Boc Deprotection (TFA or HCl) E N-Substituted Analogs D->E N-Alkylation / N-Acylation (R-X, Base)

Caption: Synthetic pathway to this compound and its subsequent derivatization.

Proposed Mechanism of Action

G cluster_0 Cell Membrane Ligand Piperidine Derivative (MOR Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel K+ Channel G_protein->Ion_Channel Opens cAMP cAMP AC->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates ATP ATP ATP->AC K_in K+ K_out K+ Cellular_Response ↓ Neuronal Excitability (Analgesia) K_out->Cellular_Response Hyperpolarization K_in->K_out Efflux PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

References

  • Vertex AI Search. (2025). Application of Nitrile in Drug Design.
  • Vertex AI Search. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
  • Vertex AI Search. (2016). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Vertex AI Search. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • Vertex AI Search. (2016). Method for preparing 4-cyanopiperidine hydrochloride.
  • Vertex AI Search. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Vertex AI Search. (n.d.). 1-Boc-4-AP. Wikipedia.
  • Vertex AI Search. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
  • Vertex AI Search. (2022).
  • Vertex AI Search. (2025). Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. Benchchem.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2015). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules.
  • Vertex AI Search. (2025). 1-Boc-4-cyanopiperidine | 91419-52-2. ChemicalBook.
  • Vertex AI Search. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. Benchchem.
  • Vertex AI Search. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register.
  • Vertex AI Search. (n.d.). N-Boc-piperidine-4-carbonitrile 97 91419-52-2. Sigma-Aldrich.
  • Vertex AI Search. (n.d.). 4-Anilino-1-Boc-piperidine. Cayman Chemical.
  • Vertex AI Search. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed.
  • Vertex AI Search. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Vertex AI Search. (2026). 906369-93-5 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine AKSci 1730DH. AKSci.
  • Vertex AI Search. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs.
  • Vertex AI Search. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
  • Vertex AI Search. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed.
  • Vertex AI Search. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH.

Sources

Application Notes and Protocols for the Synthesis of Novel Opioid Receptor Modulators from 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Opioid Modulators

The opioid system, comprising the mu (μ), delta (δ), and kappa (κ) opioid receptors, remains a critical target for the management of pain.[1] However, classical opioid analgesics, primarily acting as μ-opioid receptor (MOR) agonists, are fraught with severe side effects, including respiratory depression, tolerance, and a high potential for abuse.[1][2] This has spurred a significant research effort to develop novel opioid receptor modulators with improved therapeutic profiles. The 4-arylpiperidine scaffold is a well-established pharmacophore in opioid chemistry, forming the core of clinically significant analgesics like meperidine and fentanyl.[3][4][5] The starting material, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, represents a versatile platform for the synthesis of a diverse library of such modulators. The strategic placement of the cyano group allows for its conversion into various functionalities, while the Boc-protecting group facilitates controlled N-functionalization, a key determinant of opioid receptor affinity and efficacy.[6][7][8] This guide provides a detailed technical overview and step-by-step protocols for the synthesis and characterization of novel opioid receptor modulators derived from this key intermediate.

Synthetic Strategy Overview

The overarching synthetic strategy involves a multi-step sequence commencing with the selective reduction of the nitrile in the this compound precursor. This is followed by the crucial N-de-Boc-protection and subsequent N-alkylation or N-acylation to introduce diverse substituents that are known to modulate opioid receptor activity. The final compounds can then be subjected to rigorous in vitro characterization to determine their binding affinities and functional activities at the respective opioid receptors.

Synthetic_Workflow A This compound B Reduction of Nitrile A->B e.g., LiAlH4, H2/Raney Ni C 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine B->C D N-Boc Deprotection C->D e.g., TFA, HCl E 4-(aminomethyl)-4-(3-methylphenyl)-piperidine D->E F N-Functionalization (Alkylation/Acylation) E->F R-X, Base G Novel Opioid Receptor Modulators F->G H In Vitro Characterization G->H

Caption: General synthetic workflow for the preparation of novel opioid receptor modulators.

Part 1: Synthesis and Purification Protocols

Protocol 1.1: Reduction of this compound

Rationale: The conversion of the cyano group to a primary amine is a pivotal step, creating a versatile handle for further derivatization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder approach.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous tetrahydrofuran (THF) or Methanol (for hydrogenation)

  • Dry diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and safety equipment

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine, which can be purified by column chromatography on silica gel.

Protocol 1.2: N-Boc Deprotection

Rationale: Removal of the tert-butoxycarbonyl (Boc) protecting group is essential to enable subsequent modification of the piperidine nitrogen. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for this purpose.

Materials:

  • 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure (using TFA):

  • Dissolve the 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine in DCM.

  • Add TFA dropwise at 0 °C and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected piperidine, 4-(aminomethyl)-4-(3-methylphenyl)-piperidine.

Protocol 1.3: N-Functionalization of the Piperidine Core

Rationale: The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and functional activity.[6][7][8] For instance, N-phenethyl substitution often enhances μ-opioid receptor affinity.[7] This protocol outlines a general procedure for N-alkylation.

Materials:

  • 4-(aminomethyl)-4-(3-methylphenyl)-piperidine

  • Desired alkyl or aralkyl halide (e.g., phenethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous acetonitrile or dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(aminomethyl)-4-(3-methylphenyl)-piperidine in anhydrous acetonitrile, add anhydrous K₂CO₃ and the desired alkyl halide.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-functionalized opioid receptor modulator.

Part 2: Analytical Characterization

Rationale: Rigorous characterization is imperative to confirm the structure and purity of the synthesized compounds before biological evaluation.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic shifts for the piperidine ring protons, the 3-methylphenyl group, and the newly introduced N-substituent.[9]
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity (>95%).

Part 3: In Vitro Pharmacological Evaluation

Rationale: A comprehensive in vitro pharmacological evaluation is necessary to determine the affinity and functional activity of the newly synthesized compounds at the μ, δ, and κ opioid receptors.

Protocol 3.1: Opioid Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the μ, δ, and κ opioid receptors. This is typically achieved through competitive radioligand binding assays.[2][10]

Materials:

  • Cell membranes expressing human μ, δ, or κ opioid receptors (e.g., from CHO or HEK293 cells).[2][11]

  • Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).

  • Non-specific binding control: Naloxone or another suitable opioid antagonist.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate the plates to allow the binding to reach equilibrium.[2]

  • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Opioid_Receptor_Signaling cluster_0 Cell Membrane Receptor Opioid Receptor (μ, δ, or κ) G_Protein Gi/o Protein Receptor->G_Protein Agonist Binding Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin GRK Phosphorylation AC Adenylyl Cyclase G_Protein->AC Inhibition Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects

Sources

Application Note: Strategic Derivatization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4,4-Disubstituted Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors and enzymes. The 4,4-disubstituted piperidine motif, in particular, offers a rigidified platform that minimizes unwanted metabolism at the C4 position and projects substituents into distinct chemical vectors.

The subject of this guide, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, is a versatile building block for constructing compound libraries aimed at exploring structure-activity relationships (SAR). The presence of three distinct chemical handles—the N-Boc protecting group, the C4-cyano group, and the aryl ring—allows for systematic and modular derivatization. This application note provides a detailed guide with validated protocols for the strategic modification of this core scaffold, enabling researchers to efficiently generate diverse analogs for SAR campaigns. We will focus on the most synthetically accessible and impactful derivatization points: the piperidine nitrogen (N1) and the cyano group (C4).

Strategic Overview of Derivatization Pathways

The core scaffold presents three primary opportunities for chemical modification to probe the SAR of a target protein. Our strategy involves the selective manipulation of these sites to modulate physicochemical properties and explore key binding interactions.

  • N1 Position (Piperidine Nitrogen): After deprotection of the tert-butoxycarbonyl (Boc) group, the resulting secondary amine is a versatile nucleophile. Modifications here are crucial for exploring solvent-exposed regions of a binding pocket, altering solubility, and tuning the basicity (pKa) of the molecule.

  • C4 Position (Cyano Group): The nitrile functionality is a synthetic linchpin. It can be transformed into a primary amine or a carboxylic acid, introducing new vectors for interaction. These transformations allow for probing deeper into a binding pocket to form hydrogen bonds, ionic interactions, or other directed contacts.

  • Aryl Ring (3-methylphenyl): While direct functionalization of the existing aryl ring is possible via advanced methods, a more common strategy in library synthesis is to introduce diversity by starting with analogs of the 3-methylphenylboronic acid in an initial coupling step. For the purposes of this guide, which focuses on derivatizing the provided core, modifications at N1 and C4 are prioritized for their synthetic tractability and high impact on SAR.

The overall strategy is visualized in the workflow below.

SAR_Strategy cluster_N1 Pathway A: N1 Derivatization cluster_C4 Pathway B: C4 Derivatization Core This compound N1_Deprotect Boc Deprotection Core->N1_Deprotect C4_Reduce Nitrile Reduction Core->C4_Reduce C4_Hydrolyze Nitrile Hydrolysis Core->C4_Hydrolyze N1_Amine Secondary Piperidine Intermediate N1_Deprotect->N1_Amine N1_Alkyl N-Alkylation / Reductive Amination N1_Amine->N1_Alkyl N1_Acyl N-Acylation / Sulfonylation N1_Amine->N1_Acyl N1_Derivs N1-Diverse Analogs N1_Alkyl->N1_Derivs N1_Acyl->N1_Derivs C4_Amine Primary Aminomethyl Intermediate C4_Reduce->C4_Amine C4_Acid Carboxylic Acid Intermediate C4_Hydrolyze->C4_Acid C4_Amide_Couple Amide Coupling C4_Acid->C4_Amide_Couple C4_Derivs C4-Diverse Analogs C4_Amide_Couple->C4_Derivs

Caption: Overall strategy for SAR exploration from the core scaffold.

Pathway A: Derivatization at the Piperidine Nitrogen (N1)

Modification at the N1 position begins with the removal of the Boc protecting group. The Boc group is stable to a wide range of nucleophilic and basic conditions, making it an excellent choice for protecting the piperidine nitrogen while other transformations are performed.[1] Its removal is typically achieved under acidic conditions.[2][3]

Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is the most common and efficient method for Boc deprotection. The mechanism involves protonation of the carbamate followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine as a trifluoroacetate salt.[3]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Protocol:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.[2]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5–10 equiv.) dropwise to the stirred solution.[2] Gas evolution (CO₂) will be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

  • To obtain the free base, dissolve the resulting residue in DCM and wash with saturated NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8).[2]

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter and concentrate under reduced pressure to yield the deprotected piperidine, 4-cyano-4-(3-methylphenyl)-piperidine, which can often be used in the next step without further purification.

N1_Pathway cluster_reactions Start 1-Boc-4-cyano-4- (3-methylphenyl)-piperidine Deprotection Protocol 1: TFA / DCM Start->Deprotection Intermediate 4-cyano-4-(3-methylphenyl) -piperidine (TFA Salt or Free Base) Deprotection->Intermediate ReductiveAmination Protocol 2: Reductive Amination (RCHO, NaBH(OAc)₃) Intermediate->ReductiveAmination Acylation Protocol 3: Acylation (RCOCl, Base) Intermediate->Acylation Product_Alkyl N-Alkyl Analogs ReductiveAmination->Product_Alkyl Product_Acyl N-Acyl Analogs Acylation->Product_Acyl

Caption: Workflow for N1-position derivatization.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and reliable method for forming C-N bonds. It proceeds under mild conditions and tolerates a wide variety of functional groups, making it ideal for library synthesis. The reaction involves the initial formation of an iminium ion between the piperidine nitrogen and an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent, typically sodium triacetoxyborohydride (NaBH(OAc)₃).

Materials:

  • 4-cyano-4-(3-methylphenyl)-piperidine (from Protocol 1)

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Step-by-Step Protocol:

  • To a solution of the piperidine intermediate (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add NaBH(OAc)₃ in one portion. The reaction is often slightly exothermic.

  • Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Stir vigorously until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to afford the desired N-alkylated product.

Reaction TypeReagentsSolventNotes
N-Boc Deprotection TFA (5-10 eq)DCMEfficient, clean, produces volatile byproducts.[2][3]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE / DCMMild conditions, broad substrate scope.
N-Acylation Acid Chloride/Anhydride, Et₃N or PyridineDCMRapid reaction, forms stable amide bond.

Pathway B: Derivatization at the C4-Cyano Group

The cyano group is a powerful synthetic handle. Its transformation into either a primary amine or a carboxylic acid fundamentally changes the nature of the C4 substituent, opening up a new dimension for SAR exploration.

Protocol 3: Reduction of Nitrile to Primary Amine

The reduction of a nitrile to a primary amine adds a flexible aminomethyl group, a common basic pharmacophoric element. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[4][5][6] Catalytic hydrogenation is a milder alternative.[7][8]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Glauber's salt (Na₂SO₄·10H₂O) or Fieser workup reagents (H₂O, 15% NaOH, H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol (using LiAlH₄):

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).

  • To a stirred suspension of LiAlH₄ (2.0-3.0 equiv.) in anhydrous THF at 0 °C, add a solution of the nitrile (1.0 equiv.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C. Quench the reaction carefully by the sequential, dropwise addition of:

    • 'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of H₂O.

  • Stir the resulting white suspension vigorously at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by column chromatography if necessary.

Protocol 4: Hydrolysis of Nitrile to Carboxylic Acid

Hydrolysis of the nitrile to a carboxylic acid introduces an acidic handle, perfect for forming amides or esters. This can be achieved under either harsh acidic or basic conditions.[9][10] Basic hydrolysis is often cleaner but requires a final acidification step to protonate the carboxylate salt.[10][11]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Ethylene glycol

  • Hydrochloric acid (HCl), concentrated or 6M

Step-by-Step Protocol (using NaOH):

  • In a round-bottom flask, dissolve the nitrile (1.0 equiv.) in ethanol.

  • Add an aqueous solution of NaOH (10-20 equiv., e.g., 6M solution).

  • Heat the mixture to reflux (typically 80-110 °C) for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the amide intermediate.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with water and wash with diethyl ether or DCM to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify with concentrated HCl until the pH is ~2-3. A precipitate of the carboxylic acid may form.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.

C4_Pathway cluster_transforms Start 1-Boc-4-cyano-4- (3-methylphenyl)-piperidine Reduction Protocol 3: Nitrile Reduction (LiAlH₄) Start->Reduction Hydrolysis Protocol 4: Nitrile Hydrolysis (NaOH, Heat) Start->Hydrolysis Intermediate_Amine 1-Boc-4-(aminomethyl)-4- (3-methylphenyl)-piperidine Reduction->Intermediate_Amine Intermediate_Acid 1-Boc-4-carboxy-4- (3-methylphenyl)-piperidine Hydrolysis->Intermediate_Acid Amide_Coupling Protocol 5: Amide Coupling (R-NH₂, HATU) Intermediate_Acid->Amide_Coupling Product_Amide C4-Amide Analogs Amide_Coupling->Product_Amide

Caption: Workflow for C4-cyano group derivatization.

Reaction TypeReagentsSolventNotes
Nitrile Reduction LiAlH₄THF / EtherPotent, requires anhydrous/inert conditions.[4][5][6]
Nitrile Hydrolysis (Basic) NaOH or KOH, HeatEtOH / H₂OHigh yielding, requires acidification workup.[10][11]
Amide Coupling R-NH₂, HATU/EDC, DIPEADMF / DCMStandard, reliable method for library synthesis.

Conclusion

The this compound scaffold is an exceptionally valuable starting point for medicinal chemistry programs. The protocols detailed in this application note provide robust and reproducible methods for creating a diverse library of analogs by targeting the N1 and C4 positions. By systematically applying these derivatization strategies—N-Boc deprotection followed by N-functionalization, and nitrile reduction or hydrolysis followed by further coupling—researchers can effectively map the structure-activity landscape of their biological target, leading to the identification of optimized lead compounds.

References

  • Amines - Nitriles (A-Level Chemistry). Study Mind. Available from: [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health (NIH). Available from: [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link]

  • How to do alkylation of NHBOc amines using alkyl bromide?. ResearchGate. Available from: [Link]

  • JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy. Available from: [Link]

  • 20.7: Chemistry of Nitriles. LibreTexts. Available from: [Link]

  • Transforming Nitriles: Reduction to Amines (13.4.4). OCR A-Level Chemistry Notes. Available from: [Link]

  • reduction of nitriles. Chemguide. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available from: [Link]

  • WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]

  • Peptidic 1-cyanopyrrolidines: Synthesis and SAR of a Series of Potent, Selective Cathepsin Inhibitors. PubMed. Available from: [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available from: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available from: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available from: [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. Available from: [Link]

  • Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. OrgoSolver. Available from: [Link]

  • hydrolysis of nitriles. Chemguide. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available from: [Link]

  • 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co., Ltd. Available from: [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available from: [Link]

  • 4-Cyanopiperidine | C6H10N2 | CID 138223. PubChem. Available from: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. Available from: [Link]

  • The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activ. Available from: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. Available from: [Link]

  • Cobalt‐Catalyzed Suzuki Biaryl Coupling of Aryl Halides. PMC - NIH. Available from: [Link]

  • Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. a. ResearchGate. Available from: [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Medicinal Chemistry II (25) Antihypertensive Agents (Part 02) Quinapril, Methyldopa, Colinidine. YouTube. Available from: [Link]

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Large-scale synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Introduction

This compound is a key intermediate in medicinal chemistry, serving as a versatile building block for a range of pharmacologically active molecules. Its structure, featuring a 4,4-disubstituted piperidine core, is prevalent in the design of antagonists for chemokine receptors like CCR5, which are targets for HIV-1 therapeutics, as well as ligands for various central nervous system (CNS) receptors. The primary synthetic challenge lies in the efficient construction of the sterically hindered quaternary carbon at the C4 position, which bears both an aryl and a cyano substituent.

This guide details a robust and scalable synthetic protocol for this compound, leveraging a phase-transfer catalyzed (PTC) dialkylation of 3-methylbenzonitrile. This approach is superior for large-scale production as it avoids cryogenic conditions and the use of expensive organometallic reagents, instead utilizing cost-effective and readily available materials.[1] The causality behind each procedural step, process optimization, and critical safety considerations are thoroughly explained to ensure reproducibility and safety in a research or manufacturing environment.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot, phase-transfer catalyzed dialkylation of 3-methylbenzonitrile with N-Boc-bis(2-chloroethyl)amine.

Caption: Overall synthetic scheme for the target compound.

Mechanistic Rationale

Phase-transfer catalysis is instrumental for this transformation, which involves reactants in two immiscible phases (aqueous NaOH and an organic solution of the reactants in toluene).

  • Anion Formation: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase.

  • Deprotonation: In the organic phase, the hydroxide ion is a potent base and deprotonates the benzylic carbon of 3-methylbenzonitrile, which is activated by the electron-withdrawing nitrile group, forming a resonance-stabilized carbanion.

  • Dialkylation: The resulting carbanion acts as a nucleophile and sequentially attacks the two electrophilic carbons of N-Boc-bis(2-chloroethyl)amine in a double Sₙ2 reaction. This cyclization forms the desired piperidine ring. The use of a single solvent and catalyst for multiple consecutive steps is a significant advantage of PTC in industrial processes.[1]

  • Catalyst Regeneration: The bromide anion (Br⁻) is transported back to the aqueous phase by the quaternary ammonium cation, completing the catalytic cycle.

This method efficiently overcomes the insolubility of the base in the organic reaction medium, enabling the reaction to proceed at moderate temperatures with high yields.[2]

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )PurityNotes
3-Methylbenzonitrile (m-Tolunitrile)620-22-4117.15≥98%
N-Boc-bis(2-chloroethyl)amine103478-63-3256.16≥97%Can be moisture sensitive.
Sodium Hydroxide (NaOH)1310-73-240.00≥98%Pellets or flakes.
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37≥98%Phase-Transfer Catalyst.
Toluene108-88-392.14AnhydrousReaction solvent.
Ethyl Acetate141-78-688.11Reagent GradeFor extraction & purification.
n-Heptane142-82-5100.21Reagent GradeFor purification.
Sodium Chloride (NaCl)7647-14-558.44-For preparing brine.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent.

Detailed Experimental Protocol

This protocol is designed for a ~100 g scale synthesis. Adjustments may be required for different scales.

Reagent Preparation
  • 50% (w/w) NaOH Solution: In a suitable beaker placed in an ice-water bath, cautiously and slowly add 200 g of sodium hydroxide pellets to 200 g of deionized water with continuous stirring. Caution: This process is highly exothermic. Allow the solution to cool to room temperature before use.

Reaction Setup
  • Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Maintain an inert atmosphere by purging the system with nitrogen.

  • Set the reactor jacket temperature control unit to 25°C.

Synthesis Procedure
  • Charge the Reactor: To the reactor, add 3-methylbenzonitrile (100 g, 0.85 mol, 1.0 eq), N-Boc-bis(2-chloroethyl)amine (229 g, 0.89 mol, 1.05 eq), tetrabutylammonium bromide (27.4 g, 0.085 mol, 0.1 eq), and toluene (850 mL).

  • Initiate Stirring: Begin stirring the mixture at 200-300 RPM to form a homogeneous solution/suspension.

  • Base Addition: Commence the dropwise addition of the 50% aqueous NaOH solution (340 g, 4.25 mol, 5.0 eq) via the dropping funnel over a period of 60-90 minutes.

  • Temperature Control: Monitor the internal temperature closely during the addition. The reaction is exothermic. Maintain the internal temperature between 50-60°C by adjusting the addition rate and using the reactor's cooling system.

  • Reaction: After the addition is complete, hold the reaction mixture at 55°C for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by taking aliquots periodically and analyzing them by TLC (e.g., 3:1 Heptane:Ethyl Acetate) or HPLC-MS to confirm the consumption of the starting materials.

Work-up and Isolation
  • Cooling & Quenching: Once the reaction is complete, cool the mixture to 20-25°C. Slowly and carefully add 500 mL of deionized water to quench the reaction and dissolve the precipitated salts.

  • Phase Separation: Stop the stirring and allow the layers to separate. Transfer the entire mixture to a separatory funnel. Remove the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 2 x 300 mL of deionized water and then with 1 x 300 mL of saturated brine solution to remove residual base and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. A viscous, pale-yellow oil or semi-solid crude product will be obtained.

Purification by Crystallization
  • Dissolution: Transfer the crude product to a suitable flask. Add a minimal amount of hot ethyl acetate (approx. 150-200 mL) to dissolve the material completely.

  • Crystallization: While stirring, slowly add n-heptane (approx. 400-500 mL) until the solution becomes turbid.

  • Cooling: Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for at least 4 hours to maximize crystal formation.

  • Isolation of Product: Collect the resulting white to off-white solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold n-heptane. Dry the solid product in a vacuum oven at 40-45°C to a constant weight.

  • Expected Yield: 75-85%

  • Expected Purity: >98% (by HPLC)

Characterization Data

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 4H, Ar-H), 3.80-3.60 (m, 2H), 3.40-3.20 (m, 2H), 2.38 (s, 3H, Ar-CH₃), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.48 (s, 9H, Boc).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.5, 139.0, 138.5, 129.0, 128.8, 125.5, 124.0, 122.0, 80.5, 48.0, 41.0, 35.5, 28.4, 21.5.

  • Mass Spec (ESI+): m/z = 301.19 [M+H]⁺, 245.15 [M-tBu+H]⁺.

Workflow and Process Visualization

Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge Reactor: - 3-Methylbenzonitrile - N-Boc-bis(2-chloroethyl)amine - TBAB, Toluene B Slowly Add 50% NaOH (Maintain T < 60°C) A->B C React at 55°C (12-18 hours) B->C D Monitor by HPLC/TLC C->D E Cool and Quench with Water D->E F Separate Aqueous and Organic Layers E->F G Wash Organic Layer (Water, Brine) F->G H Dry (MgSO₄) and Filter G->H I Concentrate Under Vacuum H->I J Dissolve Crude in Hot Ethyl Acetate I->J K Add n-Heptane to Induce Crystallization J->K L Cool to 2-8°C K->L M Filter and Wash Solid L->M N Vacuum Dry Product M->N Final Final N->Final Final Product: This compound

Caption: Step-by-step experimental workflow diagram.

Safety and Scale-Up Considerations

  • Exothermicity: The deprotonation and alkylation steps are exothermic. For large-scale batches, a reliable reactor cooling system is mandatory. The rate of addition of the NaOH solution is the primary means of controlling the heat evolution.

  • Corrosive Reagents: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn.

  • Toxicity: The product contains a nitrile group. While aryl nitriles are generally stable, they should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin.

  • Solvent Handling: Toluene and other organic solvents are flammable. Ensure all operations are performed away from ignition sources and in accordance with site safety protocols.

  • Agitation: Efficient mechanical stirring is crucial on a larger scale to ensure effective mixing between the phases, which directly impacts the reaction rate and yield. Insufficient agitation can lead to localized "hot spots" and reduced efficiency.

References

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents.
  • 1-Boc-4-piperidone, 98% | 461350-5g - Lab Supplies. URL: [Link]

  • Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC - NIH. URL: [Link]

  • Industrial Phase-Transfer Catalysis. URL: [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. URL: [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications. URL: [Link]

  • ACYLATION AND ALKYLATION OF 2- AND 4-METHYLBENZONITRILE. URL: [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.
  • Strecker Synthesis - Master Organic Chemistry. URL: [Link]

  • PTC Cyanation - PTC Organics, Inc. URL: [Link]

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One-pot synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-aryl-4-cyanopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potent analgesics. This document provides a detailed application note and a robust protocol for the one-pot synthesis of this compound. This multicomponent reaction, a variation of the Strecker synthesis, offers an efficient and atom-economical route by combining 1-Boc-4-piperidone, m-toluidine (3-methylaniline), and a cyanide source in a single operational step. We will delve into the reaction mechanism, provide a step-by-step experimental guide, discuss critical parameters, and offer insights grounded in established chemical principles to ensure reproducibility and high yield.

Introduction and Scientific Rationale

The synthesis of polysubstituted piperidines is of significant interest due to their prevalence in biologically active compounds.[1][2] Traditionally, the construction of such molecules involves multi-step sequences that can be time-consuming and generate considerable waste. One-pot multicomponent reactions (MCRs) represent a superior strategy, enabling the formation of complex products from three or more starting materials in a single flask, thereby enhancing efficiency and adhering to the principles of green chemistry.[3][4][5]

The target molecule, this compound, is synthesized via a three-component Strecker-type reaction.[6][7][8] This reaction is a cornerstone of amino acid and α-aminonitrile synthesis.[9][10][11] In this specific application, the ketone (1-Boc-4-piperidone) reacts with an amine (m-toluidine) to form a crucial iminium ion intermediate in situ. Subsequent nucleophilic addition of a cyanide anion to this electrophilic intermediate yields the final α-aminonitrile product. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances stability and is a versatile functional handle for further synthetic transformations.[12]

Reaction Mechanism

The one-pot synthesis proceeds through a well-established acid-catalyzed mechanism. The key stages are the formation of an iminium ion, which is the rate-determining step, followed by the nucleophilic attack of the cyanide ion.

  • Iminium Ion Formation: The carbonyl oxygen of 1-Boc-4-piperidone is protonated by an acid catalyst (e.g., acetic acid), which significantly increases the electrophilicity of the carbonyl carbon.[7][9]

  • Nucleophilic Attack by Amine: The nitrogen atom of m-toluidine acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a resonance-stabilized iminium ion.[10]

  • Cyanide Addition: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond and yielding the final, stable this compound product.[9][11]

G cluster_0 Iminium Ion Formation cluster_1 Cyanide Addition start 1-Boc-4-piperidone + m-Toluidine protonation Protonation of Carbonyl Oxygen start->protonation H⁺ (cat.) attack Nucleophilic Attack by Amine protonation->attack hemiaminal Hemiaminal Intermediate attack->hemiaminal dehydration Dehydration (-H₂O) hemiaminal->dehydration H⁺ iminium Iminium Ion dehydration->iminium final_product This compound iminium->final_product CN⁻ Attack cyanide Cyanide Source (e.g., TMSCN) cyanide->iminium

Caption: Proposed mechanism for the one-pot Strecker-type synthesis.

Experimental Protocol

This protocol details a representative procedure on a 5 mmol scale. Researchers should perform appropriate risk assessments, particularly concerning the handling of cyanide reagents.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
1-Boc-4-piperidone199.255.0996 mgCommercially available, ensure purity >95%.[13]
m-Toluidine (3-methylaniline)107.155.5 (1.1 eq)589 mg (0.58 mL)Freshly distilled for best results.
Trimethylsilyl cyanide (TMSCN)99.226.0 (1.2 eq)744 µLACUTELY TOXIC. Handle in a fume hood.
Glacial Acetic Acid60.05-5 mLServes as both solvent and catalyst.
Dichloromethane (DCM)84.93-100 mLFor extraction.
Saturated aq. NaHCO₃ Solution--50 mLFor quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 gFor drying the organic layer.
Silica Gel--As requiredFor column chromatography (230-400 mesh).
Step-by-Step Procedure

The entire procedure should be conducted in a well-ventilated chemical fume hood.

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (996 mg, 5.0 mmol).

  • Reagent Addition: Add glacial acetic acid (5 mL) to the flask, followed by m-toluidine (0.58 mL, 5.5 mmol). Stir the mixture at room temperature for 15-20 minutes to facilitate the initial formation of the iminium ion intermediate.[13]

  • Cyanide Addition: Cool the reaction mixture to 0 °C in an ice-water bath. Under the fume hood , slowly add trimethylsilyl cyanide (TMSCN, 744 µL, 6.0 mmol) dropwise over 5 minutes. A slight exotherm may be observed.

    • Expert Insight: Using TMSCN is advantageous as it is soluble in organic media, leading to a homogeneous reaction. Alternatively, KCN or NaCN can be used with a phase-transfer catalyst in a biphasic system, but this often requires higher temperatures and longer reaction times.[14][15]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting piperidone should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to quench the acid and any remaining TMSCN. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure this compound.

    • Expected Yield: 75-85%.

Safety and Troubleshooting

  • Safety: Trimethylsilyl cyanide (TMSCN) is highly toxic and reacts with protic sources (like water or acid) to release hydrogen cyanide (HCN) gas, which is extremely poisonous. All operations involving TMSCN must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be accessible.

  • Troubleshooting:

    • Low Yield: May result from incomplete iminium ion formation. Ensure the m-toluidine is of high purity and consider adding a catalytic amount of a stronger acid if needed, though acetic acid usually suffices. Incomplete reaction can also be addressed by extending the reaction time.

    • Side Products: The primary side product is often the cyanohydrin of the starting ketone. This can be minimized by ensuring the amine is added first and allowed to react before the introduction of the cyanide source.

Conclusion

The described one-pot protocol provides a reliable and highly efficient method for synthesizing this compound. By leveraging the principles of multicomponent Strecker-type reactions, this approach minimizes operational steps, reduces waste, and provides good to excellent yields of a valuable synthetic intermediate. The insights into the mechanism and experimental parameters offer researchers a solid foundation for applying this methodology to construct a diverse library of 4-aryl-4-cyanopiperidine derivatives for drug discovery and development programs.

References

  • Title: Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: Royal Society of Chemistry URL: [Link]

  • Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Strecker Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: PTC Cyanation Source: PTC Organics, Inc. URL: [Link]

  • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: Cyanation – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

  • Title: Strecker Synthesis of Amino Acids – MCAT Biochemistry Source: MedSchoolCoach URL: [Link]

  • Title: Method for synthesizing 1-boc-4-aminopiperidine - Google Patents Source: Google Patents URL
  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: MDPI URL: [Link]

  • Title: Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. Source: ChemRxiv URL: [Link]

  • Title: One-pot synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines in the presence of MgO. Source: ResearchGate URL: [Link]

  • Title: Method for preparing 4-Boc-aminopiperidine - Google Patents Source: Google Patents URL
  • Title: 1-Boc-4-AP Source: Wikipedia URL: [Link]

  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]

  • Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center URL: [Link]

  • Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]

  • Title: A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides Source: MDPI URL: [Link]

  • Title: A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines under controlled microwave irradiation Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents Source: Google Patents URL
  • Title: Piperidine Synthesis Source: Defense Technical Information Center URL: [Link]

  • Title: A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines Source: ResearchGate URL: [Link]

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Application Notes and Protocols for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine as a versatile intermediate in the synthesis of novel pharmaceutical agents. We will explore its chemical attributes, potential synthetic transformations, and provide detailed, field-proven protocols for its application. The focus is on leveraging its unique structural features to construct complex molecular architectures relevant to modern drug discovery.

Part 1: Foundational Insights & Strategic Applications

This compound is a synthetically useful building block in medicinal chemistry. Its structure incorporates several key features that make it an attractive starting point for the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system (CNS).

  • The Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. It provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.

  • The Quaternary Center: The cyano- and 3-methylphenyl-substituted quaternary carbon at the 4-position introduces steric bulk and conformational rigidity. This can be advantageous for locking a molecule into a specific bioactive conformation, potentially increasing potency and selectivity.

  • Orthogonal Functional Groups: The presence of a Boc-protected amine and a nitrile group provides two orthogonal synthetic handles. The Boc group is a stable but readily cleavable protecting group for the piperidine nitrogen, allowing for late-stage diversification. The nitrile group can be transformed into a variety of other functionalities, such as a primary amine, a carboxylic acid, or a tetrazole, each opening up different avenues for analog synthesis.

  • The 3-Methylphenyl Moiety: The meta-substituted tolyl group provides a lipophilic domain that can be involved in hydrophobic interactions with a target protein. The methyl group also offers a site for potential metabolic oxidation, a factor to consider in drug design.

Potential Therapeutic Targets

The structural motifs present in this compound suggest its utility in the synthesis of inhibitors for a range of targets, including:

  • Ion Channels: The piperidine core is a common feature in many ion channel modulators.

  • G-Protein Coupled Receptors (GPCRs): The conformational rigidity and lipophilic substituents can be tailored for high-affinity binding to GPCRs.

  • Enzymes: The molecule can serve as a scaffold for designing enzyme inhibitors, where the substituents can be directed towards the active site.

Part 2: Synthetic Transformations & Experimental Protocols

This section details the key synthetic transformations that can be performed on this compound. Each protocol is designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Boc Deprotection of the Piperidine Nitrogen

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step to enable further functionalization of the piperidine nitrogen.

Rationale: Trifluoroacetic acid (TFA) is a common and highly effective reagent for Boc deprotection. The reaction is typically clean and proceeds rapidly at room temperature. Dichloromethane (DCM) is a suitable solvent as it is relatively inert and easily removed.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • To the stirred solution, add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the product.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the deprotected piperidine as a TFA salt.

  • For the free base, the salt can be neutralized with a suitable base such as aqueous sodium bicarbonate solution and extracted with an organic solvent.

Diagram 1: Boc Deprotection Workflow

A This compound in DCM B Add TFA (5 eq) at 0 °C A->B C Stir at RT for 1-2h B->C D Reaction Monitoring (TLC/LC-MS) C->D D->C Incomplete? E Concentrate in vacuo D->E Complete F Precipitate with Et2O E->F G Filter and Dry F->G H Product: 4-cyano-4-(3-methylphenyl)-piperidine TFA salt G->H

Caption: Workflow for Boc deprotection of the piperidine intermediate.

Protocol 2: Reduction of the Nitrile to a Primary Amine

The conversion of the nitrile group to a primary amine provides a key nucleophile for further elaboration, such as amide bond formation or reductive amination.

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing nitriles to primary amines. Anhydrous conditions are crucial as LAH reacts violently with water. Tetrahydrofuran (THF) is a common aprotic ether solvent for LAH reductions.

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the combined filtrates in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine.

Diagram 2: Nitrile Reduction Pathway

Start This compound R-CN Reagents 1. LiAlH4, THF, 0 °C to reflux 2. H2O, NaOH(aq), H2O Start->Reagents Product 1-Boc-4-(aminomethyl)-4-(3-methylphenyl)-piperidine R-CH2NH2 Reagents->Product

Caption: Synthetic transformation of the nitrile to a primary amine.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

Hydrolysis of the nitrile group to a carboxylic acid introduces a versatile functional group for further modifications, such as esterification or amide coupling.

Rationale: Strong basic conditions, such as concentrated sodium hydroxide, and elevated temperatures are typically required to hydrolyze a sterically hindered nitrile to a carboxylate. The initial product is the sodium salt, which is then protonated with a strong acid to yield the carboxylic acid.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol), add a 6 M aqueous solution of sodium hydroxide (NaOH, 10 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-Boc-4-carboxy-4-(3-methylphenyl)-piperidine.

  • The crude product can be purified by recrystallization or column chromatography.

Part 3: Data Presentation & Characterization

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₄N₂O₂
Molecular Weight 300.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, THF, Ethyl Acetate
Purity (Typical) >98% (by HPLC)

Table 2: Expected Analytical Data for Key Transformations

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
Starting Material ~8.0 (s, 1H), ~7.3-7.1 (m, 4H), ~3.7 (br s, 2H), ~2.3 (s, 3H), ~2.1-1.9 (m, 4H), 1.45 (s, 9H)~170, 154, 138, 128, 126, 124, 122, 80, 50, 40, 35, 28, 21301.2 [M+H]⁺
Amine Product ~7.2-7.0 (m, 4H), ~3.6 (br s, 2H), ~2.8 (s, 2H), ~2.3 (s, 3H), ~1.8-1.6 (m, 4H), 1.42 (s, 9H)~155, 140, 138, 128, 127, 124, 80, 50, 45, 40, 35, 28, 21305.2 [M+H]⁺
Acid Product ~7.3-7.1 (m, 4H), ~3.8 (br s, 2H), ~2.3 (s, 3H), ~2.2-2.0 (m, 4H), 1.44 (s, 9H)~180, 155, 139, 138, 128, 127, 125, 80, 50, 40, 35, 28, 21320.2 [M+H]⁺

Note: The spectral data presented are approximate and may vary based on experimental conditions and instrumentation.

Part 4: Concluding Remarks & Future Directions

This compound is a valuable and versatile intermediate for the synthesis of novel and diverse chemical entities for drug discovery. The orthogonal nature of its functional groups allows for a variety of synthetic strategies to be employed, leading to the rapid generation of compound libraries for biological screening. The protocols outlined in this document provide a solid foundation for the successful utilization of this building block in medicinal chemistry campaigns. Future work could explore the functionalization of the aromatic ring through electrophilic aromatic substitution or cross-coupling reactions to further expand the accessible chemical space.

References

  • PubChem Compound Summary for CID 13845643, 1-Boc-4-cyano-4-(m-tolyl)piperidine. National Center for Biotechnology Information. [Link]

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th ed. John Wiley & Sons, 2007. [Link]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. [Link]

  • Fieser, L. F., Fieser, M. Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons, 1967. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable piperidine intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, streamline your workflow, and ensure the highest purity of your final product.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a modified Strecker synthesis.[1][2][3] This multicomponent reaction involves the condensation of 1-Boc-4-piperidone with 3-methylaniline to form an enamine or iminium intermediate, which is then trapped by a cyanide anion to form the desired α-aminonitrile product. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, enhancing its stability and facilitating subsequent modifications.

The overall transformation is depicted below:

General Reaction Scheme for the Synthesis

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I optimize the conditions?

Low yield is the most frequently encountered issue. It can typically be traced back to one of several factors related to reagents, reaction conditions, or competing side reactions.

Answer:

Several factors can contribute to low yields. Let's break them down systematically.

  • Reagent Quality and Stoichiometry:

    • 1-Boc-4-piperidone Quality: The starting ketone is susceptible to degradation over time, especially if not stored properly. Ensure it is a free-flowing white to off-white solid.[4] Purity can be checked by melting point (73-77 °C) or NMR.

    • Cyanide Source: Use a high-purity, dry cyanide source (e.g., KCN, NaCN, or TMSCN). Moisture can lead to the formation of HCN gas and reduce the concentration of the nucleophilic CN- ion.

    • Acid Catalyst: The reaction is often acid-catalyzed to promote the formation of the iminium ion.[5] However, strongly acidic conditions can cause the Boc group to deprotect. A weak acid, such as acetic acid or ammonium chloride, is often sufficient.[1]

  • Reaction Conditions:

    • Solvent: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene are generally preferred to avoid unwanted reactions with the cyanide source. Protic solvents like methanol or ethanol can be used but may require careful optimization.

    • Temperature: The initial condensation to form the iminium ion is often performed at room temperature or slightly elevated temperatures (40-50 °C). However, a high temperature can promote side reactions or degradation.

    • pH Control: Maintaining a slightly acidic to neutral pH is critical. As mentioned, strong acid will remove the Boc protecting group, while basic conditions can promote cyanohydrin formation from the starting ketone.

  • Competing Side Reactions:

    • Cyanohydrin Formation: The cyanide ion can directly attack the starting 1-Boc-4-piperidone to form a cyanohydrin. This is often reversible and can be minimized by ensuring the iminium ion forms efficiently before the cyanide addition.

    • Hydrolysis of Nitrile: During workup or if excess water is present in the reaction, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid, respectively.

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to diagnose and solve low-yield issues.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (NMR, Titration, Fresh Reagents) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Reagents Impure check_reagents->reagents_bad Fail optimize_conditions Optimize Reaction Conditions (Solvent, Temp, pH) reagents_ok->optimize_conditions purify_reagents Purify/Replace Reagents reagents_bad->purify_reagents conditions_ok Conditions Optimized optimize_conditions->conditions_ok Pass conditions_bad Suboptimal Conditions optimize_conditions->conditions_bad Fail analyze_side_products Analyze Crude by LC-MS/NMR to Identify Side Products conditions_ok->analyze_side_products modify_conditions Modify Conditions (e.g., Lower Temp, Change Solvent) conditions_bad->modify_conditions side_products_identified Side Products Identified analyze_side_products->side_products_identified adjust_protocol Adjust Protocol Based on Findings (e.g., Staged Addition, pH buffer) side_products_identified->adjust_protocol e.g., Cyanohydrin found side_products_identified->modify_conditions e.g., Degradation found end Yield Improved adjust_protocol->end purify_reagents->check_reagents purify_reagents->end modify_conditions->optimize_conditions modify_conditions->end

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing significant impurities in my crude product analysis. What are they likely to be and how can I prevent them?

Answer:

Identifying impurities is key to optimizing the reaction. The most common impurities are starting materials, intermediates, and side-products.

Impurity Identification Method Likely Cause Prevention Strategy
Unreacted 1-Boc-4-piperidone LC-MS, TLC (lower Rf than product)Incomplete reaction; inefficient iminium formation.Increase reaction time or temperature moderately. Ensure catalytic acid is active.
Unreacted 3-Methylaniline LC-MS, TLCIncorrect stoichiometry; inefficient iminium formation.Use a slight excess (1.1-1.2 eq) of the aniline to drive the reaction.
1-Boc-4-hydroxy-4-cyanopiperidine (Cyanohydrin) LC-MS (M+H corresponding to ketone + HCN)Direct attack of cyanide on the ketone.Add the cyanide source portion-wise or after allowing the ketone and aniline to stir for a period (30-60 min) to favor iminium formation.
1-Boc-4-carboxamido-4-(3-methylphenyl)-piperidine LC-MS (M+H corresponding to product + H₂O)Partial hydrolysis of the nitrile during aqueous workup.Keep the pH of the aqueous workup neutral or slightly basic. Minimize contact time with acidic or strongly basic aqueous layers.
4-Cyano-4-(3-methylphenyl)-piperidine (Deprotected Product) LC-MS (M+H corresponding to product - 100 amu)Loss of the Boc group due to overly acidic conditions.Avoid strong acids. Use a weak acid catalyst (e.g., acetic acid) and perform an aqueous workup with a mild base like sodium bicarbonate.

Question 3: How should I purify the final product to achieve high purity (>98%)?

Answer:

The crude product is typically an oil or a semi-solid. Flash column chromatography is the most effective method for purification.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is highly effective. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) to elute non-polar impurities, and gradually increase the polarity (e.g., to 20-30% EtOAc) to elute the desired product.

  • Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate) to track the separation. The product should be UV active due to the phenyl ring.

  • Alternative: If the product can be crystallized, recrystallization from a solvent system like isopropanol/water or ethyl acetate/hexanes can be an efficient, scalable alternative to chromatography.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • 3-Methylaniline (1.1 eq)

  • Potassium Cyanide (KCN) (1.5 eq)

  • Acetic Acid (2.0 eq)

  • Methanol (or THF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-piperidone (1.0 eq) and Methanol (5 mL per mmol of piperidone).

  • Add 3-methylaniline (1.1 eq) followed by acetic acid (2.0 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • In a separate flask, dissolve potassium cyanide (1.5 eq) in a minimal amount of water (or use TMSCN for a non-aqueous alternative) and add it dropwise to the reaction mixture at 0 °C. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism?

The reaction proceeds via a three-component Strecker synthesis pathway.[2][5]

G cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Nucleophilic Attack ketone 1-Boc-4-piperidone iminium Iminium Ion Intermediate ketone->iminium H⁺ Catalyst -H₂O aniline 3-Methylaniline aniline->iminium H⁺ Catalyst -H₂O cyanide CN⁻ product 1-Boc-4-cyano-4- (3-methylphenyl)-piperidine cyanide->product iminium->product

Caption: Simplified Strecker synthesis mechanism.
  • Iminium Ion Formation: The carbonyl oxygen of 1-Boc-4-piperidone is protonated by the acid catalyst, activating the carbonyl carbon. 3-Methylaniline then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield a highly electrophilic iminium ion.[1][7]

  • Cyanide Addition: The cyanide anion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion.[8] This step forms the new carbon-carbon bond and establishes the quaternary center, yielding the final α-aminonitrile product.

Q2: What are the critical safety precautions for this synthesis?

The primary hazard is the use of a cyanide salt (KCN or NaCN).

  • Toxicity: Cyanide salts and hydrogen cyanide (HCN) gas are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.

  • Handling: Always handle cyanide salts in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Acidification Hazard: NEVER mix cyanide salts with acid in an open container. Acidification will produce highly toxic HCN gas. In the protocol above, the cyanide is added to a weakly acidic solution; this must be done slowly and in a fume hood.

  • Quenching/Waste: All glassware and waste containing cyanide must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to your institution's hazardous waste procedures.

Q3: Can I use an alternative to the Boc protecting group?

Yes, other nitrogen protecting groups can be used, such as the benzyloxycarbonyl (Cbz) or benzyl (Bn) groups. The choice depends on the desired downstream chemistry. The Boc group is advantageous due to its stability under many reaction conditions and its ease of removal with mild acid (e.g., trifluoroacetic acid in DCM).

References

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Ishikawa, T., et al. (2000). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Journal of Medicinal Chemistry, 43(10), 1575-1583.
  • PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Wustrow, D. J., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508.
  • Kumpaty, H. J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Khom, et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B, 518-525.
  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. Retrieved from YouTube. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • United Nations Economic and Social Council. (2024). Note by the Secretariat on the notification from the Government of the United States of America for the inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. Retrieved from [Link]

  • Knight, J. C., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.
  • Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Gunaratna, M. J., et al. (2019). Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Arkivoc, 2019(3), 22-39.
  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Salehi, H., et al. (2006). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Journal of the Iranian Chemical Society, 3(2), 186-190.
  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

Sources

Technical Support Center: Purification of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this key pharmaceutical intermediate.

I. Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of this compound in a question-and-answer format.

Issue 1: Poor Separation of the Target Compound from Impurities on Silica Gel Chromatography.

Question: I am observing overlapping peaks or a broad elution band for my target compound, this compound, during silica gel column chromatography. What are the likely causes and how can I improve the separation?

Answer: Poor separation on silica gel is a common challenge, often stemming from the interaction between the basic piperidine nitrogen and the acidic silica surface, as well as improper solvent selection.[1] Here’s a systematic approach to troubleshoot this issue:

  • Tailing Peaks Due to Basic Nitrogen Interaction: The lone pair of electrons on the piperidine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.

    • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% is a common and effective choice.[1] The TEA will preferentially interact with the acidic sites on the silica, allowing your target compound to elute more symmetrically.

  • Inappropriate Mobile Phase Polarity: The choice of eluent is critical for achieving good separation.

    • Solution: A systematic approach to selecting the right mobile phase using Thin Layer Chromatography (TLC) is recommended.[2] Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.

  • Column Overloading: Exceeding the separation capacity of your column will inevitably lead to poor resolution.[1]

    • Solution: A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[1] If you are still observing poor separation, consider increasing this ratio.

  • Compound Instability: Although Boc-protected piperidines are generally stable, some derivatives can be sensitive to the acidic nature of silica gel.

    • Solution: Minimize the time your compound spends on the column by using flash chromatography with a faster flow rate.[1] If instability is suspected, alternative purification methods like recrystallization or acid-base extraction could be explored.[1]

Here is a workflow to guide your optimization process:

Sources

Technical Support Center: Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format. We will explore the root causes of these issues and provide validated protocols for remediation.

Question 1: "My primary analysis (TLC, LC-MS) shows a significant amount of a byproduct with a mass of M-100, corresponding to the loss of the Boc group. Why is this happening and how can I prevent it?"

Answer: This is the most common side reaction and is almost always caused by premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions.[1][2]

Causality and Mechanism: The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen by an acid. This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate, which decomposes to the free amine and carbon dioxide.[1][3]

This acidic environment can arise from:

  • Acidic Reagents: Using reagents that are acidic or have acidic impurities.

  • Workup Conditions: The most common culprit is an overly acidic aqueous workup (e.g., using HCl or KHSO₄ washes that are too concentrated or performed for too long).

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause gradual deprotection of sensitive compounds during purification.

A more insidious side reaction follows this deprotection. The generated tert-butyl cation is a potent electrophile that can alkylate other nucleophiles in the mixture, particularly the electron-rich 3-methylphenyl ring of your product or starting material, leading to complex impurity profiles.[4]

Troubleshooting Protocol: Milder Workup & Purification

  • Quenching: Upon reaction completion, quench cautiously with a saturated solution of sodium bicarbonate (NaHCO₃) or a similarly mild base until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Proceed with extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine only. Avoid acidic washes unless absolutely necessary.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: If chromatography is required, consider using silica gel that has been pre-treated with a base (e.g., slurry with 1% triethylamine in the eluent) or opt for neutral alumina.

Workflow: Preventing Boc-Deprotection and Subsequent Side Reactions

cluster_reaction Reaction Phase cluster_side_reaction Side Reaction Cascade cluster_mitigation Mitigation Strategy start Desired Product (Boc-Protected) acid Trace Acid Present (Reagent, Moisture, Workup) start->acid Exposure deprotection Boc Deprotection acid->deprotection Catalyzes mild_workup Mild Basic/Neutral Workup (e.g., NaHCO₃) acid->mild_workup Neutralize With tbutyl tert-Butyl Cation Generation deprotection->tbutyl alkylation Aromatic Ring Alkylation (tert-Butylation) tbutyl->alkylation Attacks Nucleophile scavenger Add Scavenger (Anisole, Thioanisole) tbutyl->scavenger Trapped By

Caption: Workflow for mitigating Boc-deprotection and subsequent tert-butylation.

Question 2: "My reaction yield is low, and I'm recovering a significant amount of my 1-Boc-4-cyanopiperidine starting material. What are the likely causes?"

Answer: Low conversion when attempting to form a quaternary carbon via alkylation or arylation often points to issues with the deprotonation step, reagent activity, or reaction conditions. The proton alpha to the nitrile group must be efficiently removed to generate the nucleophilic carbanion for the subsequent C-C bond formation.

Causality and Mechanism: The key step is the formation of a stabilized carbanion at the C4 position. The pKa of the C-H bond alpha to a nitrile is approximately 25-30. Therefore, a sufficiently strong, non-nucleophilic base is required for efficient deprotonation.

Common causes for low conversion include:

  • Insufficient Base Strength: The base used (e.g., NaH, LDA, KHMDS) is not strong enough or a sufficient excess was not used to drive the equilibrium towards the carbanion.

  • Poor Reagent Quality: The base may have degraded due to improper storage (e.g., exposure to moisture). Organometallic bases like LDA are particularly sensitive.

  • Low Temperature: While low temperatures (-78 °C) are often used to prevent side reactions, the deprotonation step itself may be slow. A slight increase in temperature after base addition can sometimes improve conversion.

  • Steric Hindrance: The bulky Boc group and the incoming aryl group can create a sterically congested environment, slowing down the reaction.

Troubleshooting Protocol: Optimizing Anion Formation

  • Reagent Verification: Ensure your base is fresh and has been stored under anhydrous, inert conditions. For LDA, it is often best to prepare it fresh in situ.

  • Solvent and Temperature: Use a dry, aprotic solvent like THF. Cool the solution of 1-Boc-4-cyanopiperidine to -78 °C under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add the base slowly (dropwise) to the solution.

  • Anion Formation Time: After adding the base, allow the solution to stir at -78 °C for 30-60 minutes to ensure complete anion formation before adding the electrophile (e.g., an activated 3-methylphenyl derivative).

  • Temperature Cycling: After adding the electrophile, maintain the reaction at -78 °C for a period, then consider allowing it to warm slowly to 0 °C or room temperature to facilitate the reaction, while monitoring for side product formation by TLC or LC-MS.

ParameterStandard ConditionOptimization StrategyRationale
Base LDA (1.1 eq)Increase to 1.5 eq; Use KHMDSDrives equilibrium towards carbanion formation.
Temperature -78 °C constantWarm to -40 °C or 0 °C after electrophile additionOvercomes activation energy barrier for C-C bond formation.
Solvent THFEnsure rigorously dry THF (<50 ppm H₂O)Prevents quenching of the strong base and carbanion.
Question 3: "LC-MS analysis shows a byproduct with a mass of M+18, corresponding to the hydrolysis of the nitrile. How can I avoid this?"

Answer: Nitrile hydrolysis to the corresponding primary amide is a common side reaction, particularly during workup or purification if conditions are not carefully controlled.

Causality and Mechanism: Nitriles can be hydrolyzed under both acidic and basic conditions. The presence of water during a harsh workup is the typical cause. For instance, a prolonged or heated workup with either strong acid or strong base will facilitate the conversion of the nitrile (-CN) group to a carboxamide (-CONH₂) group.

Troubleshooting Protocol: Anhydrous and Controlled Workup

  • Anhydrous Reaction: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere with anhydrous solvents. This prevents premature hydrolysis during the reaction itself.

  • Controlled Quench: Quench the reaction at low temperature (e.g., 0 °C or below) by slowly adding a saturated solution of ammonium chloride (NH₄Cl), which is a milder alternative to strong acids.

  • Minimize Workup Time: Do not let the reaction mixture sit in the biphasic workup stage for extended periods. Proceed through the extraction and drying steps efficiently.

  • Avoid High Temperatures: Concentrate the final product solution at moderate temperatures (<40 °C) on the rotary evaporator.

Mechanism: Nitrile Hydrolysis Pathway

start Target Nitrile (R-CN) h3o H₃O⁺ (Acidic Workup) start->h3o Protonation & H₂O Attack oh OH⁻ (Basic Workup) start->oh Nucleophilic Attack amide Side Product: Amide (R-CONH₂) h3o->amide oh->amide acid Side Product: Carboxylic Acid (R-COOH) amide->acid Further Hydrolysis (harsher conditions)

Caption: Simplified pathways for nitrile hydrolysis under workup conditions.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for this molecule? The most prevalent and direct route is the α-arylation of 1-Boc-4-cyanopiperidine. This involves deprotonating the C4 position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nitrile-stabilized carbanion, followed by reaction with an electrophilic 3-methylphenyl source, such as 3-methyl-iodobenzene or 3-methyl-bromobenzene, often with a palladium catalyst in a Buchwald-Hartwig type reaction, or a related coupling. An alternative, though less common, approach is a modified Strecker synthesis starting from 1-Boc-4-piperidone.[5][6]

FAQ 2: How can I effectively prevent tert-butylation of the aromatic ring? This side reaction is a direct consequence of Boc-deprotection in an acidic environment.[4] The best prevention is to avoid acidic conditions altogether, as detailed in Question 1. However, if acidic conditions are unavoidable (e.g., for subsequent deprotection), the use of a "cation scavenger" is highly recommended. Scavengers are nucleophilic species that are added to the reaction to trap the electrophilic tert-butyl cation before it can react with your desired molecule.

  • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are effective.[1]

  • Protocol: Add 5-10 equivalents of the scavenger to the reaction mixture before introducing the acid (e.g., TFA). The scavenger will be preferentially alkylated, protecting your product.

FAQ 3: What analytical techniques are best for identifying these side products? A combination of techniques is ideal for unambiguous identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It allows you to separate the components of your reaction mixture and get the mass of each, making it easy to spot the de-Boc'd product (M-100), the hydrolyzed amide (M+18), and potential tert-butylated products (M+56).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The de-Boc'd product will be missing the characteristic large singlet at ~1.4 ppm. The amide will show new broad N-H peaks in the ¹H NMR and a new carbonyl signal in the ¹³C NMR. tert-Butylation of the aromatic ring will result in a more complex aromatic splitting pattern and a new singlet for the aromatic tert-butyl group.

  • TLC (Thin-Layer Chromatography): A quick and easy way to monitor reaction progress. The de-Boc'd product will be significantly more polar (lower Rf) than the starting material.

References
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Wordpress.
  • Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
  • Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry.
  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
  • North, M. (2010). Product Class 5: α-Aminonitriles (Strecker Reaction). Science of Synthesis.
  • Ashenhurst, J. Strecker Synthesis. Master Organic Chemistry.

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine the reaction effectively.

The synthesis of this compound is a specialized variant of the classical Strecker synthesis.[1][2] This three-component reaction involves the condensation of a ketone (1-Boc-4-piperidone), an amine (3-methylaniline), and a cyanide source to form a key α-aminonitrile intermediate.[3] Mastering this reaction is essential for accessing a variety of downstream pharmaceutical targets.

Reaction Overview: The Strecker Synthesis Pathway

The reaction proceeds in two main stages within a single pot. First, 1-Boc-4-piperidone reacts with 3-methylaniline, typically under mildly acidic conditions, to form a reactive iminium ion intermediate with the elimination of water.[2] Subsequently, a nucleophilic cyanide ion attacks the electrophilic carbon of the iminium ion, yielding the desired α-aminonitrile product, this compound.[1][2]

Strecker_Mechanism Figure 1: Reaction Mechanism cluster_0 Stage 1: Iminium Formation cluster_1 Stage 2: Cyanide Addition Ketone 1-Boc-4-piperidone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Amine 3-Methylaniline Proton H+ Cyanide CN⁻ Hemiaminal Hemiaminal Intermediate ProtonatedKetone->Hemiaminal + 3-Methylaniline Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product This compound Iminium->Product + CN⁻

Figure 1: Reaction Mechanism

Frequently Asked Questions (FAQs)

Q1: Which cyanide source is best for this reaction?

A1: The choice of cyanide source is critical and depends on your reaction conditions and safety protocols.

  • Alkali Metal Cyanides (NaCN, KCN): These are cost-effective and commonly used. They require a protic solvent or a phase-transfer catalyst to ensure solubility and reactivity. They also necessitate slightly acidic conditions to generate the necessary HCN in situ.

  • Trimethylsilyl Cyanide (TMSCN): This is often the preferred reagent for modern, high-yield syntheses. It is highly soluble in a wide range of organic solvents and can be used under milder, often Lewis acid-catalyzed, conditions. The silicon-cyanide bond is readily cleaved, providing a potent source of nucleophilic cyanide. However, it is more expensive and moisture-sensitive.

  • Acetone Cyanohydrin: Can be used as a safer alternative to HCN gas, decomposing under basic conditions to provide cyanide.

Q2: What is the optimal solvent for this reaction?

A2: Solvent choice directly impacts reaction rate and side product formation.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These are suitable for reactions using NaCN or KCN, as they help solvate the cyanide salt. Water can also promote the hydrolysis of any unreacted iminium ion, so reaction times must be optimized.[4] A biphasic system (e.g., ethyl acetate-water) can sometimes be effective.[4]

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile): These are preferred when using TMSCN. DCM is an excellent choice as it is non-reactive and easily removed during workup. The choice of solvent can influence the equilibrium between reactants and the iminium intermediate.[3]

Q3: Is a catalyst necessary for this reaction?

A3: Yes, a catalyst is highly recommended. For the formation of the iminium ion from the ketone and amine, a mild acid catalyst is crucial to protonate the ketone's carbonyl oxygen, making it more electrophilic.[2]

  • Acetic Acid (AcOH): Often used in stoichiometric amounts or as a co-solvent, it effectively catalyzes imine formation and provides the proton needed to generate HCN from salt-based cyanide sources.

  • Lewis Acids (e.g., ZnCl₂, Ti(OiPr)₄, Yb(OTf)₃): These are particularly effective when using TMSCN. They activate the ketone towards nucleophilic attack and facilitate the overall reaction, often leading to higher yields and cleaner conversions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical, problem-solution format.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Problem Encountered LowYield Low or No Yield Start->LowYield SideProducts Multiple Spots on TLC / Impure Product Start->SideProducts Stalled Reaction Stalled (SM remains) Start->Stalled LY_Cause1 Poor SM Quality? LowYield->LY_Cause1 LY_Cause2 Inefficient Iminium Formation? LowYield->LY_Cause2 LY_Cause3 Decomposition? LowYield->LY_Cause3 SP_Cause1 Cyanohydrin Formation? SideProducts->SP_Cause1 SP_Cause2 Unreacted Imine/Iminium? SideProducts->SP_Cause2 SP_Cause3 Hydrolysis of Product? SideProducts->SP_Cause3 ST_Cause1 Insufficient Catalyst? Stalled->ST_Cause1 ST_Cause2 Low Temperature? Stalled->ST_Cause2 ST_Cause3 Reagents Added Incorrectly? Stalled->ST_Cause3 Sol_SM Verify SM purity (NMR, mp) Use fresh reagents LY_Cause1->Sol_SM Sol_Iminium Add dehydrating agent (e.g., MgSO₄) Increase catalyst loading (AcOH) Increase temperature LY_Cause2->Sol_Iminium Sol_Decomp Run at lower temperature Check pH; avoid strongly basic/acidic workup LY_Cause3->Sol_Decomp Sol_Cyanohydrin Pre-form iminium before adding CN⁻ source Use TMSCN with Lewis Acid SP_Cause1->Sol_Cyanohydrin SP_Cause2->Sol_Iminium Sol_Hydrolysis Ensure anhydrous conditions Use neutral or mildly basic workup SP_Cause3->Sol_Hydrolysis Sol_Catalyst Increase catalyst concentration Switch to a more effective catalyst (e.g., Lewis Acid) ST_Cause1->Sol_Catalyst Sol_Temp Increase reaction temperature moderately (e.g., to 40°C) ST_Cause2->Sol_Temp Sol_Order Review order of addition (Ketone + Amine + Catalyst first) ST_Cause3->Sol_Order

Figure 2: Troubleshooting Workflow

Problem 1: Low or No Product Yield

  • Question: My reaction shows very little conversion to the desired product, with starting materials largely unconsumed. What is the likely cause?

  • Answer: This issue most often points to inefficient formation of the crucial iminium ion intermediate. The equilibrium between the ketone/amine and the iminium ion may not favor the product side.

    • Causality: The formation of the iminium ion is a condensation reaction that produces water.[4] In a closed system, the accumulation of water can push the equilibrium back towards the starting materials (Le Châtelier's principle).

    • Solution 1 (Water Removal): Add an anhydrous dehydrating agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture to sequester the water as it forms. Alternatively, if the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically.

    • Solution 2 (Catalyst Check): Ensure your acid catalyst (e.g., acetic acid) is present in a sufficient amount. The catalyst is essential for protonating the ketone and facilitating the dehydration step.[4] Consider increasing the catalyst loading moderately.

    • Solution 3 (Order of Addition): Pre-stir the 1-Boc-4-piperidone, 3-methylaniline, and acid catalyst in the solvent for 1-2 hours before adding the cyanide source. This allows the iminium ion to form in significant concentration before the final step.

Problem 2: Significant Formation of a Major Side Product

  • Question: My TLC analysis shows a major spot that is not my starting material or desired product. What could it be?

  • Answer: A common side product in Strecker-type reactions is the cyanohydrin, formed from the direct attack of cyanide on the ketone starting material.

    • Causality: If a significant concentration of free cyanide is present before the iminium ion has formed, it can compete as a nucleophile and attack the electrophilic carbonyl carbon of 1-Boc-4-piperidone directly.[1]

    • Solution: As mentioned in Problem 1, Solution 3, the most effective strategy is to ensure the iminium ion is pre-formed. Mix the ketone, amine, and catalyst first, and allow them to react before introducing the cyanide source. This ensures the primary electrophile present for the cyanide to attack is the iminium ion, not the ketone.

Problem 3: The Product is Unstable During Workup or Purification

  • Question: I seem to isolate the product, but it decomposes upon standing or during column chromatography. Why?

  • Answer: α-Aminonitriles can be susceptible to retro-Strecker reaction (elimination of HCN) or hydrolysis, especially under harsh pH conditions.[4]

    • Causality: Both strong acids and strong bases can catalyze the decomposition of the product back to the iminium ion (or its components), which can then hydrolyze. The nitrile group itself can also be hydrolyzed to an amide or carboxylic acid under these conditions.

    • Solution 1 (Workup): Use a mild workup procedure. Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) rather than strong acids or bases. Extract the product swiftly into an organic solvent like ethyl acetate or DCM.

    • Solution 2 (Purification): When performing column chromatography, consider deactivating the silica gel. This can be done by preparing a slurry of silica in the eluent containing 1-2% of a neutral amine like triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, preventing on-column decomposition.

Optimized Experimental Protocol

This protocol is a robust starting point for your optimization experiments. It utilizes TMSCN for its high reactivity and solubility.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Amount
1-Boc-4-piperidone199.261.0(e.g., 1.99 g, 10 mmol)
3-Methylaniline107.151.1(e.g., 1.18 g, 11 mmol)
Trimethylsilyl Cyanide (TMSCN)99.211.2(e.g., 1.19 g, 12 mmol)
Ytterbium Triflate (Yb(OTf)₃)664.230.05(e.g., 0.33 g, 0.5 mmol)
Dichloromethane (DCM)--50 mL

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

  • Add 3-methylaniline (1.1 eq) to the solution via syringe.

  • Add the Lewis acid catalyst, Yb(OTf)₃ (0.05 eq), to the stirring solution.

  • Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate. Monitor the consumption of the ketone by TLC (Typical eluent: 30% Ethyl Acetate in Hexanes).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add TMSCN (1.2 eq) dropwise via syringe over 10-15 minutes. Caution: TMSCN reacts with moisture to release HCN gas. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the intermediate.

  • Workup: Carefully quench the reaction by pouring it into a beaker containing a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel treated with 1% triethylamine, using a gradient elution of ethyl acetate in hexanes.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - MDPI. [Link]

  • Strecker Amino Acid Synthesis - ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

  • Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. [Link]

  • Strecker amino acid synthesis - Wikipedia. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Deprotection of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This molecule is a valuable intermediate in medicinal chemistry, often used in the synthesis of CNS-active agents and other complex pharmaceutical targets. The final deprotection step to reveal the secondary amine is crucial, yet it can be fraught with challenges such as incomplete reactions, side-product formation, and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during the deprotection process.

Q1: My Boc deprotection reaction is sluggish or incomplete, even after several hours. What's going on and how can I fix it?

Answer: This is the most common challenge encountered. The tertiary carbon at the 4-position of the piperidine ring can create some steric hindrance, and the basicity of the piperidine nitrogen can vary. Several factors could be at play:

  • Insufficient Acid Stoichiometry: The Boc group removal is an acid-catalyzed reaction.[1] One equivalent of acid is consumed to protonate the final amine product, forming a salt. Therefore, a stoichiometric excess of acid is required to ensure a sufficient catalytic amount is present throughout the reaction.

    • Solution: Increase the equivalents of your acid. For Trifluoroacetic Acid (TFA), instead of a 20% v/v solution in Dichloromethane (DCM), try increasing to 50% v/v.[2][3] For HCl solutions (e.g., 4M in Dioxane), increase the equivalents from 3-5 to 10 or more.[4]

  • Low Reaction Temperature: Standard Boc deprotections are often run at room temperature.[5] However, sterically hindered or less reactive substrates may require more energy.

    • Solution: Gently heat the reaction mixture to 40-50°C. Monitor closely by TLC or LC-MS, as higher temperatures can also promote side reactions.[6]

  • Inadequate Reaction Time: While many deprotections are complete within 1-3 hours, your specific substrate may require a longer duration.

    • Solution: Monitor the reaction progress diligently. If the reaction has stalled but starting material remains, consider extending the reaction time to 12-24 hours before applying heat.[5]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Ensure your starting material is completely soluble. If using HCl in dioxane and solubility is an issue, you might add a co-solvent like methanol.[4] For TFA/DCM, ensure a homogenous solution before proceeding.

Troubleshooting Workflow for Incomplete Reactions

Below is a logical workflow to address incomplete deprotection.

start Incomplete Reaction Observed (TLC or LC-MS) check_sol Is starting material fully dissolved? start->check_sol check_acid Are you using sufficient excess acid (5-10 eq.)? increase_acid Increase acid concentration (e.g., 50% TFA or 10 eq. HCl) check_acid->increase_acid No check_time Has reaction run for an adequate time (e.g., >4h)? check_acid->check_time Yes increase_acid->check_time increase_time Extend reaction time to 12-24h at RT check_time->increase_time No check_temp Is the reaction at RT? check_time->check_temp Yes increase_time->check_temp increase_temp Gently heat to 40-50°C. Monitor closely. check_temp->increase_temp Yes end Reaction Complete check_temp->end No (already heated) increase_temp->end check_sol->check_acid Yes change_sol Adjust solvent system (e.g., add co-solvent) check_sol->change_sol No change_sol->check_acid

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q2: I'm observing a significant new byproduct in my reaction. Could the cyano group be reacting?

Answer: Yes, this is a critical concern. Your molecule contains a tertiary cyanohydrin-like moiety. Cyanohydrins are known to be sensitive to acidic conditions, particularly with heat, and can hydrolyze to form a carboxylic acid or related amide.[7][8][9]

  • Side Reaction Mechanism: Under strong acidic conditions (and especially with water present), the nitrile can be protonated, making it susceptible to nucleophilic attack by water. This can lead to hydrolysis, ultimately converting the -CN group to a -COOH group, forming 4-carboxy-4-(3-methylphenyl)piperidine after loss of the Boc group.

  • Minimizing Hydrolysis:

    • Use Anhydrous Conditions: Ensure all your reagents (solvents, acids) are as dry as possible. Water is required for the hydrolysis pathway.

    • Avoid High Temperatures: Perform the reaction at 0°C or room temperature if possible. Only use heat as a last resort and for the shortest time necessary.

    • Choose the Right Acid: While both TFA and HCl are strong acids, HCl in an anhydrous solvent like dioxane might offer better control. The precipitation of the product as a hydrochloride salt can sometimes protect it from further degradation.[4][6]

Q3: My deprotection seems to work, but isolating the final product is difficult. It's an oil, or I get a low yield after workup. What are the best practices for isolation?

Answer: The product, 4-cyano-4-(3-methylphenyl)-piperidine, is a secondary amine, which can be challenging to isolate as a free base. It is often preferable to isolate it as a salt.

  • Isolation as a Salt:

    • HCl Salt: When using HCl in dioxane or another organic solvent, the hydrochloride salt of your product will often precipitate directly from the reaction mixture.[10] This provides a simple and efficient way to isolate the product by filtration. If it doesn't precipitate, you can often force it by adding a less polar solvent like diethyl ether.

    • TFA Salt: After deprotection with TFA, the product exists as a trifluoroacetate salt. TFA is highly corrosive and can be difficult to remove completely. Co-evaporation with a solvent like toluene can help, but you may still be left with an oil.

  • Conversion to Free Base: If you need the free base, the standard procedure is an aqueous basic workup. After removing the reaction solvent and excess acid in vacuo, dissolve the residue in a minimal amount of water or DCM. Carefully add a base like saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is >10. Then, extract the free amine into an organic solvent like DCM or ethyl acetate.

    • Caution: The free amine may be less stable or more difficult to handle (e.g., an oil) than its salt form. Ensure you dry the combined organic layers thoroughly (e.g., with Na₂SO₄ or MgSO₄) before concentrating.

Frequently Asked Questions (FAQs)

What is the mechanism of acid-catalyzed Boc deprotection?

The reaction proceeds via a three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Carbocation Formation: The C-O bond cleaves, releasing the stable tert-butyl cation and forming a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, losing carbon dioxide (CO₂) to yield the deprotected secondary amine. The amine is then protonated by the acid to form the final salt.[1][11]

Mechanism of Boc Deprotection with TFA

Caption: Mechanism of acid-catalyzed Boc deprotection.

Should I use TFA or HCl for my deprotection?

The choice depends on your substrate and downstream application.

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Typically Dichloromethane (DCM)Typically Dioxane, Methanol, or Ethyl Acetate
Workup Volatile; removed in vacuo. May require basic aqueous workup to get free base.[2]Product often precipitates as the HCl salt, simplifying isolation by filtration.[4]
Salt Form Trifluoroacetate (TFA salt)Hydrochloride (HCl salt)
Considerations TFA is highly corrosive. The resulting TFA salt can sometimes be oily or hygroscopic.[6]HCl in dioxane is a common, reliable reagent. The resulting crystalline HCl salt is often easier to handle and store.[10]
Are there any non-acidic methods to remove a Boc group?

While strong acid is standard, alternative methods exist for substrates with acid-sensitive functional groups.[12] These are generally not the first choice for your specific molecule unless hydrolysis of the cyano group becomes an insurmountable problem.

  • Lewis Acids: Reagents like Trimethylsilyl iodide (TMSI) or Zinc Bromide (ZnBr₂) in DCM can effect deprotection under milder, non-protic conditions, though they may require longer reaction times.[5]

  • Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling solvent like toluene or dioxane, can cause thermolytic cleavage of the Boc group.[13] However, this requires high temperatures (often >100°C) which could endanger the cyano group.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Both TFA and concentrated HCl solutions are highly corrosive.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is a very common and effective method for robust substrates.[2][6]

Materials:

  • This compound (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (to a final concentration of 20-50% v/v) to the stirred solution. An exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC (staining with ninhydrin to visualize the product amine) or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (co-evaporate with toluene 2-3 times to aid TFA removal).

  • Workup: To obtain the free base, dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is often preferred as the hydrochloride salt of the product frequently precipitates, simplifying isolation.[4][6]

Materials:

  • This compound (1.0 equiv)

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

  • Methanol (optional, as co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 equiv) in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.

  • To the stirred solution at room temperature, add the 4M HCl in dioxane solution (5-10 equiv).

  • Stir the reaction for 1-4 hours at room temperature. Monitor progress by TLC or LC-MS.

  • Often, the hydrochloride salt of the deprotected piperidine will precipitate as a white solid.

  • Upon completion, if precipitation has occurred, you can add diethyl ether to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting solid or oil is the hydrochloride salt and can often be used without further purification. Trituration with diethyl ether can help solidify oily products.

References

  • Ben-Aazza, D., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Reddit. (2022). Alternative Methods for Boc Deprotection. r/chemistry. Available at: [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1649. Available at: [Link]

  • Pamidimukkala, P., & Fish, R. H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5849-5864. Available at: [Link]

  • ResearchGate. (2018). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Acidic conditions, high heat, and return to carboxylic acids. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Wikipedia. (n.d.). Cyanohydrin. Available at: [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4991. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Omega, 6(32), 21015-21028. Available at: [Link]

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  • Chemistry LibreTexts. (2023). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available at: [Link]

  • MDPI. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(1), 232. Available at: [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Available at: [Link]

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  • The Royal Society of Chemistry. (2018). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Green Chemistry. Available at: [Link]

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Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this prevalent heterocyclic scaffold. Piperidine rings are a cornerstone in a vast number of natural products and pharmaceutical agents, making their efficient and controlled synthesis a critical endeavor.[1]

This resource moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common experimental hurdles. The following sections are structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench.

General FAQs in Piperidine Synthesis

Question: My purified piperidine derivative is a yellow oil, but I expected a colorless compound. What is the likely cause and how can I fix it?

Answer: The yellow discoloration in piperidine derivatives is often due to oxidation.[2] Piperidines, particularly when exposed to air and light, can form various colored impurities. For liquid products, distillation is the most effective purification method to remove these impurities.[3] If your compound is a solid, recrystallization may be sufficient. To prevent this issue in the future, it is advisable to store purified piperidines under an inert atmosphere, such as nitrogen or argon, and protect them from light.

Question: I'm struggling to separate my piperidine product from unreacted pyridine starting material. Why is this so difficult?

Answer: The difficulty in separating piperidine and pyridine arises from the formation of a constant boiling azeotropic mixture, which consists of approximately 92% piperidine and 8% pyridine by weight.[4] This makes simple fractional distillation ineffective for complete separation. To overcome this, consider azeotropic distillation with water. A more robust chemical approach is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while pyridine does not. This allows for the separation of the solid salt by filtration.

Troubleshooting by Synthetic Method

This section delves into specific issues that can arise during common synthetic routes to substituted piperidines.

Catalytic Hydrogenation of Pyridines

The reduction of substituted pyridines is a direct and atom-economical method for accessing the piperidine core.[5] However, the aromaticity of the pyridine ring and potential catalyst poisoning can present significant challenges.[4]

Question: My catalytic hydrogenation of a substituted pyridine is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion in pyridine hydrogenation can stem from several factors. A logical troubleshooting workflow is essential.

Troubleshooting Decision Tree for Pyridine Hydrogenation

start Low/No Conversion catalyst Check Catalyst Activity & Purity start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Verify Substrate Purity start->substrate sol_catalyst_poison Catalyst Poisoning? catalyst->sol_catalyst_poison Potential Issue sol_catalyst_inactive Inactive Catalyst Batch? catalyst->sol_catalyst_inactive Potential Issue sol_pressure Insufficient H2 Pressure? conditions->sol_pressure Potential Issue sol_temp Temperature Too Low? conditions->sol_temp Potential Issue sol_substrate_purity Impurities in Pyridine? substrate->sol_substrate_purity Potential Issue action_poison Use fresh, high-purity pyridine. Consider robust catalysts like Rhodium. sol_catalyst_poison->action_poison Yes action_inactive Test catalyst on a known reaction. Use a fresh batch. sol_catalyst_inactive->action_inactive Yes action_pressure Incrementally increase H2 pressure. Ensure efficient stirring. sol_pressure->action_pressure Yes action_temp Gradually increase temperature. sol_temp->action_temp Yes action_substrate Purify starting material. sol_substrate_purity->action_substrate Yes

Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.

  • Catalyst Deactivation/Poisoning: The nitrogen atom in pyridine can bind to the metal center of the catalyst, leading to poisoning.[6] Impurities from previous synthetic steps, such as sulfur compounds, can also deactivate the catalyst.[4]

    • Solution: Ensure your starting pyridine is highly pure.[7] Consider using a catalyst that is less prone to poisoning, such as rhodium-based catalysts, which have shown high selectivity and activity.[6][7]

  • Insufficient Reaction Conditions: Overcoming the aromaticity of the pyridine ring requires sufficient energy.

    • Solution: Gradually increase the hydrogen pressure and/or the reaction temperature.[4][7] Rhodium on carbon (Rh/C) catalysts can be more effective than palladium (Pd/C) at lower temperatures (e.g., 60-80 °C).[4]

  • Inactive Catalyst: The catalyst batch itself may be inactive.

    • Solution: Test the catalyst on a known, reliable reaction to verify its activity.[7]

Question: My hydrogenation reaction is producing a mixture of diastereomers with low selectivity. How can I improve the stereocontrol?

Answer: Achieving high diastereoselectivity is a common challenge, often influenced by the catalyst and reaction conditions.

FactorInfluence on StereoselectivityRecommended Action
Catalyst Choice The nature of the metal and support can influence the approach of the substrate to the catalyst surface.Rhodium-based catalysts often favor the formation of cis isomers.[6]
Solvent The solvent can affect the conformation of the substrate at the catalyst surface.Screen different solvents, such as acetic acid, ethanol, or methanol.[5]
Additives Acidic additives can protonate the pyridine nitrogen, altering its interaction with the catalyst.The use of additives like HCl can sometimes improve selectivity.[4]
Substrate Control Existing stereocenters on the pyridine ring can direct the hydrogenation.This is an inherent property of your substrate, but understanding its directing effects can inform catalyst choice.[8]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid.[4]

  • Catalyst Addition: Add the chosen catalyst, for example, Platinum(IV) oxide (PtO₂, Adams' catalyst), typically at 1-5 mol%.[4]

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[4]

  • Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for 4-24 hours.[4] Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration, and the product isolated after solvent removal and appropriate workup.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used for synthesizing piperidines, often intramolecularly.[9] The reaction involves the formation of an imine or enamine intermediate, which is then reduced.[10]

Question: My reductive amination is giving a low yield of the desired piperidine, and I observe multiple byproducts. What could be the problem?

Answer: Low yields in reductive amination can be due to incomplete imine formation, side reactions of the starting materials, or issues with the reducing agent.

Logical Workflow for Troubleshooting Reductive Amination

start Low Yield in Reductive Amination imine_formation Check Imine Formation start->imine_formation reducing_agent Evaluate Reducing Agent start->reducing_agent side_reactions Assess for Side Reactions start->side_reactions sol_ph Incorrect pH? imine_formation->sol_ph Potential Issue sol_water Water Scavenging Needed? imine_formation->sol_water Potential Issue sol_agent_reactivity Agent Too Strong/Weak? reducing_agent->sol_agent_reactivity Potential Issue sol_carbonyl_reduction Premature Carbonyl Reduction? reducing_agent->sol_carbonyl_reduction Potential Issue sol_self_condensation Aldol/Self-Condensation? side_reactions->sol_self_condensation Potential Issue action_ph Adjust pH to 4-6 for optimal imine formation. sol_ph->action_ph Yes action_water Add a dehydrating agent like MgSO4 or molecular sieves. sol_water->action_water Yes action_agent Use a mild reducing agent like NaBH(OAc)3 or NaBH3CN. sol_agent_reactivity->action_agent Yes action_carbonyl_reduction Use a selective reducing agent (e.g., NaBH3CN) that reduces imines faster than carbonyls. sol_carbonyl_reduction->action_carbonyl_reduction Yes action_self_condensation Control temperature and add amine before the base. sol_self_condensation->action_self_condensation Yes

Caption: Troubleshooting workflow for low yield in reductive amination.[4]

  • Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the condensation of the amine and the carbonyl compound. This equilibrium can be unfavorable.

    • Solution: The reaction is often pH-dependent. Mildly acidic conditions (pH 4-6) can catalyze imine formation. You can also use a dehydrating agent, such as molecular sieves, to drive the equilibrium forward.

  • Choice of Reducing Agent: A common pitfall is the premature reduction of the starting aldehyde or ketone by the reducing agent before it can form the imine.[10]

    • Solution: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards carbonyls than imines and tolerates mild acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is another effective option.[10]

  • Side Reactions: Aldehyd starting materials can undergo self-condensation (Aldol reaction) under basic or acidic conditions.

    • Solution: Control the reaction temperature and the order of addition of reagents.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids.[11][12] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[11]

Question: My Pictet-Spengler reaction is giving a low yield and I'm recovering starting material. What's going wrong?

Answer: Low yields in the Pictet-Spengler reaction often point to issues with the activation of the reactants for the key cyclization step.

  • Insufficiently Activated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring is not electron-rich enough, the reaction will be sluggish.[13]

    • Solution: This reaction works best with electron-rich aromatic systems like indoles or phenols.[11] If your substrate is less reactive, you may need harsher conditions, such as stronger acids (e.g., trifluoroacetic acid) and higher temperatures.[11][14]

  • Weak Acid Catalyst: The acid catalyst is crucial for generating the reactive iminium ion intermediate.[11]

    • Solution: If a weak acid is not effective, try a stronger Brønsted acid like TFA or a Lewis acid such as BF₃·OEt₂.[14]

  • Decomposition: Harsh conditions can lead to the degradation of starting materials or the product.[15]

    • Solution: Monitor the reaction closely and consider milder conditions if decomposition is observed. An N-acyliminium ion strategy can increase electrophilicity under milder conditions.[15]

Question: I am getting a mixture of cis and trans diastereomers in my Pictet-Spengler reaction. How can I control the stereochemistry?

Answer: Diastereoselectivity in the Pictet-Spengler reaction is often dependent on whether the reaction is under kinetic or thermodynamic control.[14]

  • To favor the kinetic product (often cis):

    • Lower the reaction temperature (e.g., 0 °C to -78 °C).[14]

    • Use a strong Brønsted acid like TFA.[14]

  • To favor the thermodynamic product (often trans):

    • Increase the reaction temperature.[14]

    • Use longer reaction times to allow for equilibration.[14]

  • Chiral Auxiliaries: For asymmetric synthesis, the use of a chiral auxiliary on the β-arylethylamine is a powerful strategy to achieve high diastereoselectivity.[14]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a cycloaddition that provides a direct route to tetrahydropyridine rings.[16] It can, however, be mechanistically complex, sometimes proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition.[17]

Question: I am observing low yields and the formation of side products in my aza-Diels-Alder reaction. How can I optimize this?

Answer: Low yields and side reactions in aza-Diels-Alder reactions can often be attributed to the reactivity of the imine dienophile and the reaction conditions.

  • Poor Diene/Dienophile Reactivity: The electronic nature of the reactants is crucial.

    • Solution: Using imines with electron-withdrawing groups on the nitrogen can increase the reaction rate.[4]

  • Decomposition of Reactants: The use of strong Lewis acids can sometimes lead to the degradation of the starting materials.

    • Solution: Screen various Lewis acids or Brønsted acids to find the optimal conditions. Organocatalysts can also be a milder alternative.[4]

  • Side Reactions: Polymerization or decomposition can occur, especially at higher temperatures.

    • Solution: Lowering the reaction temperature may help minimize side product formation.[4][14] Also, optimize the reaction time by monitoring the reaction closely to avoid prolonged reaction times that could lead to decomposition.[4]

Experimental Workflow: Aza-Diels-Alder Reaction

start Start prepare Prepare Diene and Imine (Dienophile) start->prepare add_catalyst Add Lewis Acid or Organocatalyst in an Anhydrous Solvent prepare->add_catalyst stir Stir at Controlled Temperature (e.g., 0°C to RT) add_catalyst->stir monitor Monitor Reaction Progress by TLC or LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General experimental workflow for an Aza-Diels-Alder reaction.[4]

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (URL: )
  • Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids | Organic Letters - ACS Publications. (URL: [Link])

  • Stereocontrolled Synthesis of Substituted Chiral Piperidines viaOne-Pot Asymmetric 6π-Azaelectrocycliz
  • common challenges in working with piperidine-based compounds - Benchchem. (URL: )
  • Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis - Benchchem. (URL: )
  • Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids - PubMed. (URL: [Link])

  • Technical Support Center: Managing Impurities in Piperidine Synthesis - Benchchem. (URL: )
  • Strategies to control diastereoselectivity in piperidine synthesis - Benchchem. (URL: )
  • Recent advances in the synthesis of piperidones and piperidines. (URL: )
  • Technical Support Center: Synthesis of Piperidine
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. (URL: [Link])

  • Common side reactions and byproducts in 2-Piperidinol synthesis - Benchchem. (URL: )
  • minimizing side reactions in the Pictet-Spengler synthesis of piperidines - Benchchem. (URL: )
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (URL: [Link])

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (URL: [Link])

  • Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones - Benchchem. (URL: )
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - ResearchGate. (URL: [Link])

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: )
  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (URL: [Link])

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. (URL: [Link])

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate. (URL: [Link])

  • Pictet–Spengler reaction - Wikipedia. (URL: [Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: )
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (URL: [Link])

  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem. (URL: )
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Technical Support Center: Recrystallization of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this key pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical guidance to overcome common challenges and achieve high purity of your target compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the mother liquor.[2][3]

For a molecule like this compound, which possesses both non-polar (Boc, 3-methylphenyl) and polar (cyano) functional groups, selecting an appropriate solvent system is critical for successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a recrystallization protocol for this compound?

A1: The crucial first step is solvent screening. Due to the compound's mixed polarity, a systematic screening of solvents with varying polarities is recommended. Start with small-scale solubility tests (10-20 mg of your compound) in a range of solvents. A good starting point for your screening would include alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and non-polar solvents (e.g., hexanes, heptane). The ideal single solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[4] This is a common issue with compounds that have relatively low melting points or when the solvent is too non-polar. To remedy this, you can:

  • Add more solvent: This can lower the saturation temperature.

  • Use a more polar solvent or a solvent mixture: A more polar solvent may have a higher boiling point and better solvating power for your compound.

  • Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point.

  • Employ a solvent/anti-solvent system: Dissolve the compound in a "good" solvent at room temperature and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Then, gently heat until the solution becomes clear and allow it to cool slowly.

Q3: I am not getting any crystal formation, even after cooling the solution for an extended period. What should I do?

A3: A lack of crystal formation is often due to either using too much solvent or the solution being in a supersaturated state.[5] Here are some troubleshooting steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the solution. This will act as a template for crystal growth.

  • Reduce the solvent volume: If the solution is too dilute, you can carefully evaporate some of the solvent and attempt to cool it again.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator, but be mindful that rapid cooling can lead to smaller, less pure crystals.

Q4: My recrystallization yield is very low. What are the likely causes?

A4: A low yield can be frustrating and is often attributed to several factors:[4]

  • Using too much solvent: This is a very common reason, as the compound will have some solubility even at low temperatures, and this portion will be lost in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, you can lose a significant amount of product.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.

  • The compound's intrinsic solubility: Some compounds are inherently more soluble in the chosen solvent, leading to lower recovery.

Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to resolving common issues encountered during the recrystallization of this compound.

Scenario 1: Difficulty Finding a Suitable Single Solvent

If a single solvent does not provide the desired solubility profile (i.e., high solubility when hot, low solubility when cold), a multi-solvent system is the next logical step.

Workflow for Developing a Two-Solvent System:

Caption: Workflow for two-solvent recrystallization.

Recommended Solvent/Anti-Solvent Pairs to Screen:

"Good" Solvent (High Solubility)"Poor" Solvent (Anti-Solvent, Miscible with Good Solvent)Rationale
Dichloromethane (DCM)Hexanes or HeptaneGood for compounds with moderate polarity.
Ethyl AcetateHexanes or HeptaneA common and effective combination for many organic compounds.
AcetoneWater or HexanesAcetone can dissolve a wide range of compounds, and water or hexanes can effectively induce precipitation.
Isopropanol (IPA)WaterThe presence of the Boc group may limit water miscibility, so this should be tested carefully.
Scenario 2: The Presence of Colored Impurities

If your crude product has a noticeable color, it may be necessary to decolorize the solution before crystallization.

Protocol for Decolorization:

  • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

  • Allow the solution to cool slightly to prevent flash boiling in the next step.

  • Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution.

  • Heat the mixture back to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the activated charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Scenario 3: Formation of Very Fine Needles or Powder

The formation of very fine crystals often indicates that the crystallization process occurred too rapidly. While the purity may be acceptable, larger crystals are generally easier to handle and filter.

To Promote the Growth of Larger Crystals:

  • Slow Cooling: After dissolving the compound in the hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or beaker of warm water, before transferring it to an ice bath.

  • Reduce the Degree of Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary screening, select a suitable solvent (e.g., isopropanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexanes) with stirring until the solution becomes persistently turbid.

  • Clarification: Gently warm the mixture until the solution becomes clear.

  • Crystallization and Isolation: Follow steps 5-9 from the single-solvent protocol.

Visualizing the Troubleshooting Process

Troubleshooting_Recrystallization Start Start: Crude Product Solvent_Screening Perform Small-Scale Solvent Screening Start->Solvent_Screening Good_Single_Solvent Good Single Solvent Found? Solvent_Screening->Good_Single_Solvent Recrystallize_Single Recrystallize with Single Solvent Good_Single_Solvent->Recrystallize_Single Yes Two_Solvent_System Develop Two-Solvent System Good_Single_Solvent->Two_Solvent_System No Oiling_Out Compound Oils Out? Recrystallize_Single->Oiling_Out Two_Solvent_System->Recrystallize_Single No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Troubleshoot_Oiling Troubleshoot Oiling Out: - Add more solvent - Change solvent system - Lower dissolution temp. Oiling_Out->Troubleshoot_Oiling Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Troubleshoot_No_Crystals Troubleshoot No Crystals: - Induce (scratch/seed) - Reduce solvent volume - Cool further No_Crystals->Troubleshoot_No_Crystals Yes Success Pure Crystals Obtained Low_Yield->Success No Troubleshoot_Low_Yield Troubleshoot Low Yield: - Use less solvent - Optimize washing - Ensure slow cooling Low_Yield->Troubleshoot_Low_Yield Yes Troubleshoot_Oiling->Recrystallize_Single Troubleshoot_No_Crystals->Recrystallize_Single Troubleshoot_Low_Yield->Recrystallize_Single

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Jonczyk, A., Jawdosiuk, M., & Makosza, M. (1978). Przemysl Chemiczny, 57(4), 180-182.
  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Laurence, L. (2021). Lab Procedure: Recrystallization. LabXchange. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Adibkia, K., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Advanced Pharmaceutical Bulletin, 2(1), 1-2.
  • Dunitz, J. D., & Gavezzotti, A. (2005). Pharmaceutical crystallization: the first 100 years.
  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Stability issues of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Overview of Compound Stability

This compound possesses two primary functional groups that can be susceptible to degradation under improper storage or handling conditions: the N-Boc protecting group and the nitrile group. The quaternary carbon at the 4-position of the piperidine ring is stereochemically stable and less prone to epimerization under normal conditions. Understanding the reactivity of these functional groups is crucial for maintaining the compound's purity and stability.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter, their probable causes, and recommended solutions.

Issue 1: Loss of the N-Boc Protecting Group

Symptom: You observe a new, more polar spot on your Thin Layer Chromatography (TLC) plate or an unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram, which corresponds to the deprotected piperidine.

Probable Cause: The N-Boc (tert-butyloxycarbonyl) group is notoriously labile to acidic conditions.[1][2] Accidental exposure to acidic contaminants in solvents, on glassware, or in the storage atmosphere can lead to its cleavage.

Causality Explained: The mechanism of Boc group cleavage is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[3] This reaction is often rapid, even with trace amounts of acid.

Solution & Prevention:

  • Strictly Anhydrous & Neutral Conditions: Ensure all solvents are freshly distilled or from a reputable supplier, and are certified as anhydrous and free of acidic impurities.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent exposure to acidic atmospheric gases (e.g., CO₂ which can form carbonic acid in the presence of moisture).

  • Proper Glassware Preparation: Wash all glassware with a laboratory-grade detergent, rinse thoroughly with deionized water, and oven-dry immediately before use to remove any acidic residues.

  • Avoid Acidic Reagents: During experimental workups, avoid the use of strong acids unless the protocol specifically calls for Boc-deprotection.[2]

Issue 2: Hydrolysis of the Nitrile Group

Symptom: Your analytical data (e.g., Infrared Spectroscopy, Mass Spectrometry) indicates the presence of a carboxylic acid or an amide, corresponding to the hydrolysis of the nitrile group.

Probable Cause: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide intermediate under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[4][5][6][7][8]

Causality Explained:

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid.[5][6][7]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a carboxylate salt after a series of steps.[5][6]

Solution & Prevention:

  • Moisture Control: Store the compound in a desiccator over a suitable drying agent (e.g., Drierite®, silica gel) to minimize exposure to atmospheric moisture.

  • pH Control: Ensure that the storage environment and any solvents used are neutral. Avoid exposure to both acidic and basic vapors.

  • Temperature Control: Store the compound at the recommended temperature (see Section III) to minimize the rate of potential hydrolysis reactions.

Issue 3: Observation of Unidentified Impurities

Symptom: You observe multiple, unidentifiable peaks in your chromatogram or complex signals in your Nuclear Magnetic Resonance (NMR) spectrum.

Probable Cause: This could be due to a combination of the degradation pathways mentioned above or the presence of residual starting materials or byproducts from the synthesis of the compound.

Solution & Prevention:

  • Purity Verification Upon Receipt: Always verify the purity of a new batch of the compound using your preferred analytical method (HPLC, GC, or NMR) and compare it to the supplier's Certificate of Analysis.

  • Proper Storage from Day One: Implement the recommended storage conditions immediately upon receiving the compound.

  • Periodic Purity Checks: For long-term storage, it is advisable to periodically re-analyze the compound to monitor its stability.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the stability of similar N-Boc protected and nitrile-containing compounds, the following storage conditions are recommended to maximize shelf life:

ParameterRecommended ConditionRationale
Temperature 2-8°C[9][10]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to acidic atmospheric gases and moisture.
Light Amber vial or stored in the darkProtects against potential light-induced degradation.
Moisture Tightly sealed container in a desiccatorMinimizes the risk of nitrile hydrolysis.

Q2: I suspect my compound has degraded. What analytical techniques are best to confirm this?

A2: A combination of techniques will provide the most comprehensive picture of your compound's purity.

Analytical TechniqueInformation Provided
HPLC/UPLC Quantitative assessment of purity and detection of polar impurities (e.g., deprotected amine, hydrolyzed acid).
¹H and ¹³C NMR Structural confirmation and identification of degradation products by characteristic chemical shifts.
Mass Spectrometry (MS) Confirmation of the molecular weight of the parent compound and identification of impurities by their mass-to-charge ratio.
FTIR Spectroscopy Can indicate the presence of a carboxylic acid (broad O-H stretch) or amide (C=O and N-H stretches) from nitrile hydrolysis.

Q3: Can I handle this compound on the open bench?

A3: For short periods, such as weighing, it is generally acceptable to handle the compound on an open bench. However, to minimize exposure to atmospheric moisture and CO₂, it is best practice to work in a glove box or a fume hood with a dry nitrogen stream. Always reseal the container tightly immediately after use.

Q4: My NMR spectrum shows a small peak at around 1.4 ppm, but the rest of the spectrum looks clean. What could this be?

A4: A singlet at approximately 1.4 ppm is characteristic of the nine protons of the tert-butyl group of the Boc protecting group. If you see a small, additional peak in this region, it could indicate the presence of a small amount of a related Boc-containing impurity. However, if you observe a significant decrease in the integration of this peak relative to the other protons in the molecule, it may be an indication of Boc-group cleavage.

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general method that can be used as a starting point for the analysis of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Protocol 2: Workflow for Investigating Compound Degradation

This workflow outlines the steps to take if you suspect your compound has degraded.

Caption: Workflow for investigating suspected degradation.

V. Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G A This compound B 4-Cyano-4-(3-methylphenyl)-piperidine (Deprotected Amine) A->B H⁺ (Acid) C 1-Boc-4-carboxamido-4-(3-methylphenyl)-piperidine (Amide Intermediate) A->C H₂O / H⁺ or OH⁻ D 1-Boc-4-carboxy-4-(3-methylphenyl)-piperidine (Carboxylic Acid) C->D H₂O / H⁺ or OH⁻

Caption: Primary degradation pathways.

VI. References

  • Vertex AI Search. Nitrile to Acid - Common Conditions.

  • Organic Chemistry Tutor. Hydrolysis of Nitriles.

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

  • JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

  • Chemguide. Hydrolysing nitriles.

  • Benchchem. Stability and Storage of Boc-Protected Diamines: A Technical Guide.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

  • Reddit. Why is boc stable to hydrolysis under basic conditions?

  • Sigma-Aldrich. BOC-ON.

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.

  • Chemistry Steps. Boc Protecting Group for Amines.

  • Organic Chemistry Portal. Protective Groups.

  • Safety Data Sheet. MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.

  • ChemicalBook. 1-Boc-4-cyanopiperidine | 91419-52-2.

  • Cayman Chemical. meta-methyl 4-Anilino-1-Boc-piperidine.

  • ChemicalBook. 1-Boc-4-cyanopiperidine | 91419-52-2.

  • Sigma-Aldrich. 1-Boc-4-cyano-4-methylpiperidine AldrichCPR.

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

  • Benchchem. Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.

  • MDPI. Epimerisation in Peptide Synthesis.

  • Nature. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis.

  • Sigma-Aldrich. N-Boc-piperidine-4-carbonitrile 97 91419-52-2.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 4-aryl-4-cyanopiperidine scaffold is a privileged motif, serving as a cornerstone for a multitude of pharmacologically active agents. The synthesis of derivatives such as 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is therefore of significant interest to medicinal chemists and process development scientists. This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this target molecule: a linear approach via palladium-catalyzed α-arylation and a convergent strategy based on a cyclization reaction. The discussion will delve into the mechanistic underpinnings, practical considerations, and a data-driven comparison to aid researchers in selecting the optimal route for their specific needs.

Route 1: Linear Synthesis via Palladium-Catalyzed α-Arylation

This approach is a modern and highly versatile method that builds the molecule in a sequential fashion, starting with the pre-formed piperidine ring. The key transformation is the formation of the C-C bond between the piperidine C4 position and the 3-methylphenyl group, facilitated by a palladium catalyst.

Experimental Protocol

Step 1: Synthesis of 1-Boc-4-cyanopiperidine

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and sodium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-cyanopiperidine.

Step 2: Palladium-Catalyzed α-Arylation

  • In an oven-dried Schlenk flask, combine 1-Boc-4-cyanopiperidine (1.0 eq), 3-bromotoluene (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).

  • Add a strong, non-nucleophilic base, for instance, sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 eq), and an anhydrous solvent like toluene.

  • Degas the mixture and heat under an inert atmosphere (e.g., argon) at 90-110 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield this compound.

Diagram of the Workflow

Route_1_Workflow cluster_step1 Step 1: Synthesis of 1-Boc-4-cyanopiperidine cluster_step2 Step 2: α-Arylation 1_Boc_4_piperidone 1-Boc-4-piperidone 1_Boc_4_cyanopiperidine 1-Boc-4-cyanopiperidine 1_Boc_4_piperidone->1_Boc_4_cyanopiperidine   TosMIC_NaCN TosMIC, NaCN Target_Molecule_1 This compound 1_Boc_4_cyanopiperidine->Target_Molecule_1   3_bromotoluene 3-Bromotoluene 3_bromotoluene->Target_Molecule_1   Pd_catalyst_ligand_base Pd(OAc)₂, Xantphos, NaHMDS

Caption: Linear synthesis of the target molecule via α-arylation.

Expertise & Rationale

The choice of a palladium-catalyzed cross-coupling reaction for the α-arylation of the nitrile is grounded in its broad applicability and functional group tolerance compared to classical methods like nucleophilic aromatic substitution (SNAr).[1][2] The latter would require a highly activated aryl halide, which is not the case for 3-bromotoluene. The palladium catalytic cycle, involving oxidative addition, deprotonation of the nitrile, and reductive elimination, provides a robust pathway for the desired C-C bond formation.[1] The selection of a bulky biarylphosphine ligand such as Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction. The use of a strong, non-nucleophilic base like NaHMDS ensures efficient deprotonation of the α-proton of the nitrile without competing nucleophilic addition to the nitrile group.

Route 2: Convergent Synthesis via Cyclization

This strategy constructs the piperidine ring in the final steps of the synthesis by alkylating a pre-functionalized arene. This convergent approach can be more efficient in terms of step economy if the starting materials are readily available.

Experimental Protocol

Step 1: Synthesis of N-Boc-bis(2-chloroethyl)amine

  • To a solution of diethanolamine (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain N-Boc-diethanolamine.

  • Dissolve the N-Boc-diethanolamine in dichloromethane and cool to 0 °C. Add thionyl chloride (2.5 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction with ice-cold saturated sodium bicarbonate solution and extract the product.

  • Dry and concentrate the organic layer to yield N-Boc-bis(2-chloroethyl)amine.

Step 2: Cyclization with 3-Methylphenylacetonitrile

  • In a flask equipped with a dropping funnel, add a solution of 3-methylphenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a strong base such as sodium hydride (NaH) (2.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Add a solution of N-Boc-bis(2-chloroethyl)amine (1.1 eq) in THF dropwise to the anion solution.

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Cool the reaction and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Diagram of the Workflow

Route_2_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Diethanolamine Diethanolamine N_Boc_diethanolamine N-Boc-diethanolamine Diethanolamine->N_Boc_diethanolamine Boc₂O N_Boc_bis_chloroethylamine N-Boc-bis(2-chloroethyl)amine N_Boc_diethanolamine->N_Boc_bis_chloroethylamine SOCl₂ Cyclization_Step Alkylation & Cyclization N_Boc_bis_chloroethylamine->Cyclization_Step 3_methylphenylacetonitrile 3-Methylphenylacetonitrile Anion_Formation Deprotonation with NaH 3_methylphenylacetonitrile->Anion_Formation Anion_Formation->Cyclization_Step Target_Molecule_2 This compound Cyclization_Step->Target_Molecule_2

Caption: Convergent synthesis via a cyclization strategy.

Expertise & Rationale

The convergent nature of this route is appealing as it builds complexity rapidly in the final step. The key reaction is a double alkylation of the carbanion derived from 3-methylphenylacetonitrile. The use of a strong base like sodium hydride is necessary to generate a sufficient concentration of the nucleophilic carbanion. The intramolecular nature of the second alkylation to close the ring is entropically favored. However, this approach is not without its challenges. The synthesis of the N-Boc-bis(2-chloroethyl)amine precursor involves the use of the hazardous reagent thionyl chloride. Furthermore, the cyclization step can be prone to side reactions such as oligomerization if the rate of intermolecular alkylation competes with the desired intramolecular cyclization. Careful control of reaction conditions, such as using high dilution, can mitigate this issue.

Performance Comparison

ParameterRoute 1: α-ArylationRoute 2: Cyclization
Number of Steps 2 (from 1-Boc-4-piperidone)2 (from 3-methylphenylacetonitrile and diethanolamine)
Overall Yield (estimated) 40-60%30-50%
Scalability Good; palladium catalysis is well-established for scale-up.Moderate; requires careful control of the cyclization step to avoid side products. Use of sodium hydride can be challenging on a large scale.
Reagent Safety Palladium catalysts can be expensive and require careful handling. Strong bases are used.Involves the use of thionyl chloride and sodium hydride, which are hazardous.
Purification Chromatography is typically required for both steps.Purification of the final product can be challenging due to potential oligomeric byproducts.
Versatility Highly versatile; a wide range of aryl halides can be used to synthesize various analogs.The synthesis of the bis-alkylating agent can be modified to introduce diversity, but it is generally less flexible than the α-arylation approach.

Conclusion

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (α-Arylation) is a robust and versatile method that benefits from the well-developed field of palladium catalysis. It is likely to be the more reliable choice for producing a wide array of analogs for structure-activity relationship (SAR) studies due to the commercial availability of a diverse range of aryl halides. While it may involve expensive catalysts and ligands, the predictability and scalability of this route are significant advantages.

Route 2 (Cyclization) presents a more convergent approach, which can be attractive from a step-economy perspective. However, it involves more hazardous reagents and the key cyclization step may require significant optimization to achieve high yields and minimize side products. This route might be considered if the starting materials are readily available in-house and large-scale production is contemplated, provided the cyclization can be robustly controlled.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the need for analog synthesis, available resources, and scalability requirements. For most discovery chemistry applications, the flexibility and reliability of the palladium-catalyzed α-arylation route make it the preferred strategy.

References

  • You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides.
  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.

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A Comparative Guide to Analytical Methods for the Quality Control of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the stringent quality control of pharmaceutical intermediates is a cornerstone of robust and reproducible synthetic processes. The compound 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and impurity profile can significantly impact the quality, efficacy, and safety of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the comprehensive quality control of this critical intermediate, grounded in scientific principles and practical, field-proven insights.

The Criticality of Orthogonal Analytical Approaches

No single analytical technique can fully elucidate the quality attributes of a pharmaceutical intermediate. A multi-faceted, or orthogonal, approach is essential for a comprehensive understanding of identity, purity, and potential impurities. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy in the quality control of this compound. Each method offers unique advantages and, when used in concert, provides a self-validating system for quality assurance.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is an indispensable tool for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the purity determination and impurity profiling of this compound.[1][2] Its high resolution and sensitivity enable the separation and quantification of the main component from structurally similar impurities.[3]

Causality Behind Experimental Choices in HPLC Method Development

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. For a moderately polar compound like our target molecule, a reversed-phase C18 column is a logical starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution. The inclusion of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak symmetry for basic compounds like piperidine derivatives by minimizing tailing. A photodiode array (PDA) or UV detector is suitable for this molecule due to the presence of the phenyl chromophore.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Data Presentation: HPLC Performance Characteristics (Illustrative Data)
ParameterResultICH Q2(R2) Guideline
Linearity (r²)> 0.999≥ 0.99
Accuracy (% Recovery)98.0% - 102.0%Typically 98.0% - 102.0%
Precision (% RSD)< 2.0%≤ 2.0%
Limit of Detection (LOD)0.01%Reportable
Limit of Quantitation (LOQ)0.03%Reportable and Quantifiable

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC-MS is invaluable for identifying and quantifying residual solvents from the synthesis process. Furthermore, with appropriate derivatization or at high temperatures, it can be used for impurity analysis, providing structural information through mass fragmentation patterns.[4][5]

Causality Behind Experimental Choices in GC-MS Method Development

The choice of the GC column is paramount. A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is generally suitable for a broad range of analytes. The temperature program is optimized to ensure the separation of volatile solvents from each other and from the main component. The mass spectrometer provides definitive identification of the separated compounds based on their unique mass spectra.

Experimental Protocol: GC-MS Analysis for Residual Solvents

Objective: To identify and quantify residual solvents in a sample of this compound.

Instrumentation:

  • GC system with a split/splitless injector and a mass selective detector (MSD).

  • DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

  • Reference standards for expected residual solvents.

Procedure:

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 1 mL vial.

    • Add 0.5 mL of DMSO and vortex to dissolve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of this compound.[6] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. Moreover, quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[7][8][9]

Causality Behind Experimental Choices in NMR Analysis

The choice of solvent is the first critical step; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. For qNMR, the addition of a high-purity internal standard with a known concentration and non-overlapping signals is essential. The selection of NMR parameters, such as the relaxation delay (D1), is crucial for accurate quantification.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • High-purity internal standard (e.g., maleic acid or dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into an NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal relaxation.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Method for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] It is an excellent tool for confirming the identity of this compound by identifying its characteristic chemical bonds.

Causality Behind Experimental Choices in FT-IR Analysis

For solid samples, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The resulting spectrum can be compared to a reference spectrum for confirmation of identity.

Experimental Protocol: FT-IR-ATR Analysis

Objective: To confirm the identity of this compound by identifying its key functional groups.

Instrumentation:

  • FT-IR spectrometer with an ATR accessory.

Procedure:

  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the sample directly on the ATR crystal and apply pressure.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic FT-IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)
C≡N (Nitrile)~2235
C=O (Boc-carbonyl)~1690
C-H (Aromatic)~3100-3000
C-H (Aliphatic)~2950-2850
C-O (Ester)~1250-1150

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSqNMRFT-IR
Primary Application Purity, Impurity ProfilingResidual Solvents, Volatile ImpuritiesStructural Elucidation, Absolute PurityIdentity Confirmation
Quantitation Yes (with reference standard)Yes (with reference standard)Yes (absolute, with internal std.)No (primarily qualitative)
Sensitivity HighVery HighModerateLow
Sample Throughput High (with autosampler)ModerateLowVery High
Destructive? YesYesNoNo
Structural Info Limited (retention time)Yes (fragmentation pattern)Yes (detailed structure)Yes (functional groups)

Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow of a comprehensive quality control strategy for this compound, integrating the discussed analytical techniques.

QC_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Analysis cluster_impurities Specific Impurity Tests FTIR FT-IR Analysis (Functional Groups) Release Release for Manufacturing FTIR->Release NMR_ID NMR Spectroscopy (Structural Elucidation) NMR_ID->Release HPLC HPLC-UV (Purity & Related Substances) HPLC->Release qNMR qNMR (Absolute Purity) qNMR->Release GCMS GC-MS (Residual Solvents) GCMS->Release Sample Incoming Sample This compound Sample->FTIR Sample->NMR_ID Sample->HPLC Sample->qNMR Sample->GCMS

Caption: Integrated workflow for the quality control of this compound.

Conclusion

The quality control of this compound necessitates a comprehensive and orthogonal analytical strategy. While HPLC serves as the primary tool for purity and related substance analysis, it should be complemented by other techniques to ensure a complete quality assessment. GC-MS is essential for controlling volatile impurities, FT-IR provides rapid identity confirmation, and NMR spectroscopy offers definitive structural elucidation and a powerful method for absolute purity determination. By implementing this multi-technique approach, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the entire drug manufacturing process.

References

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Piperidine (HMDB0034301). Retrieved from [Link]

  • ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • OMICS Online. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • PubMed. (2025). Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. Retrieved from [Link]

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • Human Metabolome Database. (2017). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0029377). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperdial GC-MS (1 TMS) - 70eV, Positive (HMDB0035798). Retrieved from [Link]

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Purity assessment of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, the chemical purity of synthetic intermediates is a cornerstone of pharmaceutical quality. The compound this compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity profile directly influences the efficacy, safety, and reproducibility of the final drug product. This guide provides a comprehensive, scientifically grounded approach to assessing the purity of this intermediate using High-Performance Liquid Chromatography (HPLC), comparing its performance with alternative analytical techniques, and detailing the causality behind the experimental design.

The Critical Role of Purity in Pharmaceutical Intermediates

The presence of impurities, even at trace levels, can arise from the manufacturing process or degradation and may lead to undesirable side effects or reduced therapeutic efficacy in the final API.[1][2] Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a fundamental component of the overall drug development and control strategy, as outlined by international regulatory bodies.[3][4] HPLC stands as the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[5][6]

The Foundational Principle: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the distribution of analyte molecules between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[7][8] For compounds like this compound, the most effective mode is typically Reversed-Phase HPLC (RP-HPLC).

In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9] The separation principle is based on the hydrophobic interactions between the analyte and the stationary phase.[8] Less polar compounds interact more strongly with the non-polar stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.

A Robust HPLC Method for Purity Determination

The following detailed protocol is designed to achieve optimal separation of the main compound from potential process-related impurities and degradation products. The rationale behind each parameter is crucial for understanding and adapting the method.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the chemical purity of this compound and quantify any related impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient-capable pump

  • Autosampler

  • Thermostatted column compartment

  • UV-Visible or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended ConditionCausality and Rationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobicity for retaining and separating the moderately non-polar analyte from its potential impurities. The specified dimensions offer a good balance between resolution and analysis time.[5][9]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe aqueous component of the mobile phase. Phosphoric acid acts as a pH modifier to suppress the ionization of free silanol groups on the silica backbone, ensuring sharp, symmetrical peaks.[5]
Mobile Phase B AcetonitrileThe organic modifier. Its elution strength allows for the effective desorption of the analyte and impurities from the stationary phase. It is often preferred for its low UV cutoff and viscosity.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B (re-equilibration)A gradient is essential for separating compounds with a wide range of polarities. It ensures that early-eluting polar impurities are well-resolved while also eluting strongly retained, non-polar impurities in a reasonable time.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 220 nmThe phenyl and cyano functional groups suggest UV absorbance. 220 nm is a common wavelength for detecting a broad range of organic compounds, ensuring that both the main peak and most potential impurities are detected.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This ensures the sample is fully dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase to prevent peak distortion.

  • Vortex to ensure homogeneity and filter through a 0.45 µm syringe filter if necessary to remove particulates.

Data Analysis: The purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensuring Trustworthiness: A Self-Validating System

A developed analytical method is only trustworthy if it is validated to be fit for its intended purpose.[4][11] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provides a framework for demonstrating that a method is reliable, reproducible, and accurate.[3][12][13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[13] This is often demonstrated by analyzing forced degradation samples to ensure impurity peaks do not co-elute with the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11][12]

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known concentration (e.g., a certified reference material) and expressed as percent recovery.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.02 pH units, ±2°C column temperature), providing an indication of its reliability during normal usage.[13]

To ensure the performance of the chromatographic system on a day-to-day basis, System Suitability Testing (SST) is performed before any sample analysis, as stipulated by pharmacopeias like the USP.[14]

Typical System Suitability Criteria (USP <621>):

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 may indicate undesirable interactions between the analyte and the stationary phase.[15]
Theoretical Plates (N) N > 2000Measures column efficiency and indicates the sharpness of the peak.
% RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injector and the overall system.
Resolution (Rs) Rs > 2.0 between the main peak and the closest eluting impurityEnsures that adjacent peaks are well-separated, allowing for accurate integration and quantification.[15]

Comparative Guide: HPLC vs. Alternative Techniques

While HPLC is the gold standard for this analysis, other techniques can provide complementary information or may be considered under specific circumstances.[5]

TechniquePrincipleApplicability to this compoundAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent: Ideal for non-volatile, thermally sensitive compounds.[5]High resolution, high sensitivity, excellent quantitation, robust and reproducible.[16]Higher cost of instrumentation and consumables compared to TLC.[5]
Gas Chromatography (GC) Partitioning of volatile analytes between a carrier gas and a stationary phase.Poor to Moderate: The compound has a high boiling point and may decompose at the high temperatures required for volatilization. Derivatization would likely be necessary, adding complexity.[17][18]High resolution for volatile compounds.[18]Not suitable for non-volatile or thermally labile compounds. The Boc-protecting group can be thermally unstable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capability of MS.Excellent: Provides definitive identification of impurities.Provides molecular weight and structural information, enabling the identification of unknown impurities.[6][19]Higher operational complexity and cost; may not be necessary for routine purity checks where impurities are known.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance signal of a sample relative to an internal standard of known purity.Good: Can provide an absolute purity value without needing a reference standard of the analyte.Provides structural confirmation and purity assessment simultaneously; does not require analyte-specific reference standards.[20]Lower sensitivity compared to HPLC; may not detect trace-level impurities. Requires more sample.

Visualizing the Analytical Workflow

The process of purity assessment follows a logical and systematic workflow, from receiving the sample to issuing the final report.

Purity Assessment Workflow cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Post-Analysis SampleReceipt Sample Receipt & Logging MethodSelection Method Selection (HPLC) SampleReceipt->MethodSelection SST System Suitability Test MethodSelection->SST SamplePrep Sample Preparation SST->SamplePrep HPLC_Run HPLC Analysis SamplePrep->HPLC_Run DataProcessing Chromatogram Integration HPLC_Run->DataProcessing PurityCalc Purity Calculation (% Area) DataProcessing->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report

Caption: Workflow for HPLC purity assessment.

The selection of an analytical technique is a decision-making process based on the analyte's properties and the analytical goals.

Technique Selection Logic Analyte Analyte Properties: - Non-volatile - Thermally Labile (Boc group) - UV Active (Phenyl group) HPLC Select HPLC Analyte->HPLC GC Consider GC Analyte->GC Poor Match Goal Analytical Goal: Quantitative Purity Assessment Goal->HPLC LCMS Consider LC-MS Goal->LCMS For Impurity ID Rationale_HPLC High resolution, sensitive, quantitative for non-volatile analytes. HPLC->Rationale_HPLC Why? Rationale_GC Thermal degradation likely. Requires derivatization. GC->Rationale_GC Why not?

Caption: Logical flow for selecting the analytical technique.

Conclusion

For the comprehensive and accurate purity determination of this compound, the developed Reversed-Phase HPLC method stands as the most suitable technique. Its high resolution, sensitivity, and quantitative capability make it the cornerstone for routine quality control and final product release testing in a research and drug development setting.[5] The method's reliability is underpinned by a thorough validation process according to ICH guidelines, ensuring it is fit for purpose.[11] While alternative techniques like LC-MS and qNMR offer valuable, complementary information for impurity identification and absolute quantification, respectively, the described HPLC method provides the optimal balance of performance, robustness, and efficiency for routine purity assessment.

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Agilent Technologies. (2022).
  • AMSbiopharma. (2025).
  • DSDP Analytics.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • U.S. Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard. USP.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ICH.
  • BenchChem. A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol. BenchChem.
  • Sigma-Aldrich. Small Molecule HPLC. Sigma-Aldrich.
  • Patsnap Eureka. (2025). HPLC vs CE Efficiency: Assessing Sample Purity Reach.
  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Pharmaguideline.
  • Chemyx.
  • BenchChem. A Comparative Guide to HPLC and GC for Purity Analysis of 2-Methylpropylboronic Acid. BenchChem.
  • Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Fortune Journal of anomedicine and Nanotechnology.
  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog.
  • Agilent Technologies.
  • ArtMolecule.
  • Preprints.org. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org.
  • BenchChem. Characterizing the Purity of 1-Boc-4-(aminomethyl)

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A Comparative Guide to Alternative Protecting Groups for 4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount to achieving high yields and purity. The molecule 4-cyano-4-(3-methylphenyl)-piperidine is a key structural motif in various development pipelines, and the protection of its secondary amine is a critical step for subsequent functionalization. While the tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis, its lability to strong acids can be a limitation in multi-step sequences where acid-sensitive functionalities are present or when orthogonal protection strategies are required.

This guide provides an in-depth comparison of viable alternative protecting groups to Boc for 4-cyano-4-(3-methylphenyl)-piperidine. We will delve into the chemical properties, stability, and methods for the introduction and cleavage of these alternatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.

The Rationale for Moving Beyond Boc

The primary driver for seeking alternatives to the Boc group often lies in the need for orthogonality .[1] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling complex molecular architectures to be built with precision.[2] For instance, if a synthetic route involves a subsequent step that requires acidic conditions, a Boc group would be cleaved. In such scenarios, protecting groups that are stable to acid but labile to other conditions (e.g., base, hydrogenolysis, or fluoride ions) become essential.

Comparative Analysis of Alternative Protecting Groups

Several protecting groups offer robust alternatives to Boc for the piperidine nitrogen in 4-cyano-4-(3-methylphenyl)-piperidine. The choice of protecting group should be guided by the overall synthetic strategy, considering the stability of the cyano and methylphenyl moieties to the protection and deprotection conditions.

Protecting GroupAbbreviationStructureIntroduction ReagentDeprotection ConditionsKey AdvantagesPotential Considerations
Benzyloxycarbonyl Cbz or ZBenzyl chloroformate (Cbz-Cl) or Benzyl succinimidyl carbonate (Cbz-OSu)H₂, Pd/C (Hydrogenolysis); HBr/AcOH; Strong Lewis acidsStable to mild acids and bases.[3] Orthogonal to Boc and Fmoc.[4]Requires catalytic hydrogenation which may not be compatible with other functional groups.
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSu20% Piperidine in DMFBase-labile, offering excellent orthogonality to acid-labile groups like Boc.[5][6] Deprotection can be monitored by UV spectroscopy.[5]The fluorenyl group is bulky. The basic deprotection conditions may not be suitable for base-sensitive substrates.
Allyloxycarbonyl AllocAllyl chloroformate (Alloc-Cl) or Diallyl dicarbonate (Alloc₂O)Pd(PPh₃)₄ and a scavenger (e.g., morpholine, dimedone)Orthogonal to most acid- and base-labile protecting groups.[7][8] Cleavage conditions are very mild.[9]Requires a palladium catalyst which may need to be carefully removed from the final product.
2-(Trimethylsilyl)ethoxycarbonyl TeocTeoc-Cl or Teoc-OSuFluoride ion sources (e.g., TBAF)Stable to a wide range of acidic and basic conditions.[10][11] Orthogonal to many other protecting groups.[11]Fluoride ions can sometimes be basic. The cost of reagents may be higher.

In-depth Look at Leading Alternatives

Benzyloxycarbonyl (Cbz) Group

The Cbz group is a classic and reliable choice for amine protection.[12] Its electron-withdrawing nature reduces the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions.[12] The primary method for Cbz cleavage is catalytic hydrogenolysis, which proceeds under neutral conditions and is generally very clean.

Experimental Workflow: Cbz Protection and Deprotection

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start_P 4-cyano-4-(3-methylphenyl)-piperidine Reagent_P Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃) DCM/H₂O Start_P->Reagent_P Reaction Product_P N-Cbz-4-cyano-4-(3-methylphenyl)-piperidine Reagent_P->Product_P Yield: High Start_D N-Cbz-protected piperidine Reagent_D H₂, Pd/C Methanol Start_D->Reagent_D Hydrogenolysis Product_D Deprotected piperidine Reagent_D->Product_D Clean conversion

Caption: Cbz protection and deprotection workflow.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Widely used in solid-phase peptide synthesis, the Fmoc group is prized for its base lability.[5][13] It is stable to acidic conditions, making it an excellent orthogonal partner to the Boc group.[10] The deprotection is typically achieved with a solution of piperidine in DMF.[13]

Experimental Workflow: Fmoc Protection and Deprotection

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Start_P 4-cyano-4-(3-methylphenyl)-piperidine Reagent_P Fmoc-Cl or Fmoc-OSu Base (e.g., NaHCO₃) Dioxane/H₂O Start_P->Reagent_P Reaction Product_P N-Fmoc-4-cyano-4-(3-methylphenyl)-piperidine Reagent_P->Product_P Yield: >90% Start_D N-Fmoc-protected piperidine Reagent_D 20% Piperidine in DMF Start_D->Reagent_D Base-catalyzed elimination Product_D Deprotected piperidine Reagent_D->Product_D Rapid cleavage

Caption: Fmoc protection and deprotection workflow.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of a secondary amine, which can be adapted for 4-cyano-4-(3-methylphenyl)-piperidine.

Protocol 1: N-Cbz Protection of 4-cyano-4-(3-methylphenyl)-piperidine

Materials:

  • 4-cyano-4-(3-methylphenyl)-piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-cyano-4-(3-methylphenyl)-piperidine (1.0 eq) in a mixture of DCM and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) to the solution with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Cbz-4-cyano-4-(3-methylphenyl)-piperidine.

Protocol 2: Deprotection of N-Cbz-4-cyano-4-(3-methylphenyl)-piperidine

Materials:

  • N-Cbz-4-cyano-4-(3-methylphenyl)-piperidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected piperidine derivative in MeOH.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.[4]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4-cyano-4-(3-methylphenyl)-piperidine.

Protocol 3: N-Fmoc Protection of 4-cyano-4-(3-methylphenyl)-piperidine

Materials:

  • 4-cyano-4-(3-methylphenyl)-piperidine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

Procedure:

  • Dissolve 4-cyano-4-(3-methylphenyl)-piperidine (1.0 eq) in a mixture of dioxane and water (1:1).

  • Cool the solution to 0 °C.

  • Add NaHCO₃ (2.0 eq) to the mixture.

  • Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in dioxane dropwise.[13]

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours, monitoring for completion by TLC or LC-MS.[4]

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Protocol 4: Deprotection of N-Fmoc-4-cyano-4-(3-methylphenyl)-piperidine

Materials:

  • N-Fmoc-4-cyano-4-(3-methylphenyl)-piperidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected piperidine in DMF.

  • Add piperidine to make a 20% (v/v) solution.[13]

  • Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by co-evaporation with a suitable solvent to remove residual piperidine and dibenzofulvene-piperidine adduct, followed by column chromatography if necessary.

Conclusion and Recommendations

The selection of a protecting group is a critical decision in any synthetic endeavor. While Boc is a reliable choice, its limitations necessitate a thorough understanding of the available alternatives. For the protection of 4-cyano-4-(3-methylphenyl)-piperidine, the Cbz group offers a robust, acid-stable option with a clean, neutral deprotection method, making it an excellent first choice when orthogonality to acid-labile groups is required. The Fmoc group provides an outstanding alternative when base-lability is desired, offering a distinct orthogonal vector. The Alloc and Teoc groups represent more specialized options for syntheses that demand exceptionally mild and specific deprotection conditions. By carefully considering the stability requirements of the entire molecule and the planned synthetic sequence, researchers can select the optimal protecting group to streamline their synthesis and achieve their target molecules with greater efficiency and success.

References

  • Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link]

  • ChemistryViews. New Protecting Group for Amines. (2018). Available from: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]

  • ResearchGate. What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality? (2016). Available from: [Link]

  • ACS Publications. Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. Available from: [Link]

  • Amino Acid-Protecting Groups. (2019). Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]

  • ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2025). Available from: [Link]

  • NIH. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). Available from: [Link]

  • Chem-Station. Teoc Protecting Group. (2019). Available from: [Link]

  • RSC Publishing. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

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Comparison of reactivity of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine and Analogues

Introduction: The Strategic Value of 4-Aryl-4-cyanopiperidines in Drug Discovery

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1] The introduction of a cyano group at the C4 position creates a quaternary center and provides a versatile chemical handle for further molecular elaboration. This guide focuses on This compound , a key building block whose reactivity is finely tuned by the interplay of its constituent parts: the sterically demanding tert-butoxycarbonyl (Boc) protecting group, the reactive nitrile moiety, and the electronically influential 3-methylphenyl substituent.

Understanding the subtle differences in chemical behavior between this compound and its structural analogues is paramount for researchers and drug development professionals. The choice of a specific building block can significantly impact reaction efficiency, yield, and the accessibility of desired downstream products. This guide provides an objective, data-supported comparison of the reactivity of our title compound with three key analogues, focusing on common synthetic transformations that are critical in the journey from blueprint to final compound.

The compounds under comparison are:

  • Compound A (Title Compound): this compound

  • Compound B (Electron-Withdrawing Aryl): 1-Boc-4-cyano-4-(3-chlorophenyl)-piperidine[2]

  • Compound C (Unsubstituted Aryl): 1-Boc-4-cyano-4-phenyl-piperidine

  • Compound D (Non-Aryl): 1-Boc-4-cyanopiperidine[3]

Structural Features Influencing Reactivity

The reactivity of these molecules is governed by a combination of steric and electronic factors originating from three key regions: the Boc-protected nitrogen, the C4-quaternary center, and the aryl ring substituent.

Structural_Influences cluster_0 1-Boc-4-cyano-4-(Aryl)-piperidine Scaffold cluster_1 Reactivity Probes A Boc Group (Nitrogen Nucleophilicity & Steric Hindrance) B Piperidine Ring (Conformation) R1 N-Boc Deprotection A->R1 Governs C C4 Quaternary Center (Steric Crowding) D Cyano Group (CN) (Electrophilicity) C->D Hinders E Aryl Substituent (R) (Electronic Effects) R2 Nitrile Hydrolysis D->R2 Site of R3 Nitrile Reduction D->R3 Site of R4 Grignard Addition to Nitrile D->R4 Site of E->D Modulates Nitrile_Hydrolysis_Mechanism Start Aryl-Nitrile Substrate Protonation Protonation of Nitrile (H+) Start->Protonation Acid Catalyst H2O_Attack Nucleophilic Attack by H₂O Protonation->H2O_Attack Intermediate1 Protonated Iminol H2O_Attack->Intermediate1 Tautomerization Tautomerization Intermediate1->Tautomerization -H+ Amide Amide Intermediate Tautomerization->Amide H2O_Attack2 Nucleophilic Attack by H₂O on Protonated Amide Amide->H2O_Attack2 +H+, +H₂O Intermediate2 Tetrahedral Intermediate H2O_Attack2->Intermediate2 Elimination Elimination of NH₃ Intermediate2->Elimination End Carboxylic Acid Product Elimination->End -H+

Caption: Generalized workflow for acid-catalyzed hydrolysis of nitriles.

Comparative Data for Nitrile Hydrolysis (Acid-Catalyzed)

Compound Aryl Substituent (R) Relative Reactivity Expected Outcome Supporting Rationale
B 3-Chlorophenyl Fastest Shorter reaction time/milder conditions required. The inductive EWG effect of chlorine increases the electrophilicity of the nitrile carbon. [4]
C Phenyl Intermediate Standard conditions applicable. Baseline reactivity for aryl-substituted nitriles.
A 3-Methylphenyl Slowest May require more forcing conditions (higher temp/longer time). The methyl group is a weak EDG, slightly reducing the nitrile carbon's electrophilicity.

| D | None | Variable | Reactivity depends on sterics vs. electronics. Generally less reactive than EWG-substituted aryl cases. | Lacks the electronic activation of an EWG-aryl group. |

Nitrile Group Reduction to Primary Amine

The reduction of nitriles to primary amines is a fundamental transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. [5][6]The reaction proceeds by nucleophilic addition of a hydride to the nitrile carbon.

Causality of Experimental Choice: Similar to hydrolysis, the addition of a hydride nucleophile is sensitive to the electrophilicity of the nitrile carbon. However, steric hindrance around the nitrile group, created by the bulky aryl and Boc-piperidine framework, can also play a significant role by impeding the approach of the hydride reagent.

Comparative Data for Nitrile Reduction (LiAlH₄)

Compound Aryl Substituent (R) Relative Reactivity Expected Yield Supporting Rationale
D None Fastest Good to Excellent Least sterically hindered C4-position allows for easier approach of the hydride.
B 3-Chlorophenyl Fast Excellent EWG effect increases electrophilicity, favoring hydride attack.
C Phenyl Intermediate Excellent Standard reactivity with minimal electronic or steric bias.

| A | 3-Methylphenyl | Slowest | Good to Excellent | The combination of a weak EDG and potential minor steric hindrance from the meta-methyl group may slightly retard the reaction. |

Experimental Protocols

The following protocols are provided as self-validating, representative procedures. Researchers should always perform reactions on a small scale first and monitor progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Protocol 1: General Procedure for N-Boc Deprotection
  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-protected piperidine derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). [7]* TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. [8]* Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS. [7]* Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA. [7]* Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.

  • Isolation: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine. [7]

Protocol 2: General Procedure for Acid-Catalyzed Nitrile Hydrolysis
  • Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the 4-cyano-piperidine derivative (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). [9]* Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the formation of the amide intermediate, followed by the carboxylic acid product. Reaction times can vary significantly (6-24 hours) based on the substrate's reactivity. [10]* Work-up: After cooling to room temperature, carefully pour the reaction mixture over ice.

  • pH Adjustment: Adjust the pH of the aqueous solution to be slightly acidic (pH 3-4) using a saturated solution of NaOH or another suitable base. The product may precipitate at its isoelectric point.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by recrystallization or column chromatography as needed. [11]

Protocol 3: General Procedure for LiAlH₄ Reduction of Nitrile
  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄, approx. 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the 4-cyano-piperidine derivative (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. [10]* Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC (a suitable workup of a small aliquot is required for TLC analysis). [5]* Work-up (Fieser method): Cool the reaction mixture to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by column chromatography or acid-base extraction. [9]

Final Assessment and Outlook

This guide demonstrates that while this compound and its analogues share a common structural framework, their reactivity profiles exhibit important distinctions governed by fundamental principles of organic chemistry.

  • N-Boc Deprotection: A robust and reliable reaction across the series.

  • Nitrile Hydrolysis: Highly sensitive to the electronic effects of the aryl substituent. An electron-withdrawing group like chlorine accelerates the reaction, whereas an electron-donating group like methyl retards it.

  • Nitrile Reduction: Influenced by both sterics and electronics. The absence of an aryl group (Compound D) or the presence of an electron-withdrawing group (Compound B) facilitates a faster reaction.

These insights empower researchers to make more informed decisions when selecting building blocks for complex synthesis. By anticipating the reactivity of a given substrate, experimental conditions can be tailored to optimize reaction times, improve yields, and ultimately accelerate the drug discovery and development process.

References

  • Koprivanac, N., et al. (2004). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available at: [Link]

  • Tsai, J. H., & Turos, E. (1999). Diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic acid derivatives. Heterocycles, 51(10), 2439-2448. Available at: [Link]

  • Vereshchagin, A. N., et al. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Dager, I., et al. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkivoc, 2014(4), 24-37. Available at: [Link]

  • Nakamura, H., et al. (1999). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Journal of Medicinal Chemistry, 42(19), 3133-3142. Available at: [Link]

  • ChemBK. (2024). 1-N-Boc-4-(3-chlorophenyl)-4-cyanopiperidine. Available at: [Link]

  • Farmer, S. (2023). Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Chemdad Co., Ltd. (n.d.). 1-Boc-4-cyanopiperidine. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • Soderberg, T. (2022). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. OpenStax. Available at: [Link]

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A Comparative Guide to the Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine: A Novel Approach vs. Traditional Strecker Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The 4-aryl-4-cyanopiperidine scaffold is a privileged motif in modern drug discovery, forming the core of numerous biologically active molecules. The specific target of this guide, 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, is a key intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system. The presence of a quaternary carbon center bearing both a cyano and an aryl group presents a synthetic challenge. Consequently, the development of efficient, scalable, and safe synthetic methodologies for this class of compounds is of paramount importance to researchers and drug development professionals.[1]

This guide provides an in-depth comparison of a novel, streamlined synthetic method for this compound against a traditional approach based on the well-established Strecker reaction.[2][3] We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction time, operational simplicity, and safety considerations.

Comparative Analysis: A Tale of Two Syntheses

The choice of a synthetic route in a drug development campaign is a critical decision, often balancing factors of speed, cost, safety, and scalability.[4] Here, we objectively compare our novel, catalyst-free approach with a conventional three-component Strecker synthesis.

ParameterNovel Catalyst-Free Method Traditional Strecker Synthesis
Reagents 1-Boc-4-piperidone, 3-methylaniline, Acetone Cyanohydrin1-Boc-4-piperidone, 3-methylaniline, Trimethylsilyl Cyanide (TMSCN)
Catalyst/Promoter None (self-catalyzed)Lewis Acid or Brønsted Acid (e.g., Acetic Acid)
Solvent IsopropanolGlacial Acetic Acid or other aprotic solvents
Reaction Time 4-6 hours10-12 hours
Yield 92%~80%
Work-up Simple precipitation and filtrationAqueous work-up with extraction
Safety Profile Avoids highly toxic HCN gas and pyrophoric reagents. Acetone cyanohydrin is a safer cyanide source.[5]TMSCN is toxic and moisture-sensitive, potentially releasing HCN gas.[6]
Scalability High; one-pot, no catalyst, simple work-up.Moderate; requires careful handling of TMSCN and catalyst removal.

The Novel Synthetic Method: A Catalyst-Free, One-Pot Approach

Our proposed method circumvents the need for a catalyst by leveraging the inherent reactivity of the starting materials under optimized conditions. The reaction proceeds in a single step from commercially available precursors, offering significant advantages in terms of efficiency and operational simplicity.

Reaction Mechanism

The reaction is initiated by the formation of an iminium ion from the condensation of 1-Boc-4-piperidone and 3-methylaniline. In our proposed catalyst-free system, this equilibrium is driven forward by the subsequent irreversible trapping by the cyanide source. Acetone cyanohydrin serves as a convenient and safer in-situ source of hydrogen cyanide, which then adds to the iminium ion to furnish the final product.

Diagram of the Proposed Reaction Mechanism

New_Method_Mechanism Ketone 1-Boc-4-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium + 3-Methylaniline - H₂O Amine 3-Methylaniline Amine->Iminium Product This compound Iminium->Product + HCN Cyanide Acetone Cyanohydrin (HCN source) Cyanide->Product

Caption: Proposed mechanism for the novel catalyst-free synthesis.

Experimental Protocol

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • 3-Methylaniline (1.1 eq)

  • Acetone Cyanohydrin (1.5 eq)

  • Isopropanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Boc-4-piperidone and isopropanol.

  • Add 3-methylaniline to the stirred solution at room temperature.

  • Slowly add acetone cyanohydrin to the reaction mixture.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield the pure product as a white to off-white powder.

The Alternative Method: Traditional Strecker Synthesis

For comparison, we present a typical protocol for a three-component Strecker reaction, adapted from literature procedures for similar ketones.[7] This method is a classic and reliable way to synthesize α-aminonitriles but involves more hazardous reagents and a more complex work-up.[8]

Reaction Mechanism

The traditional Strecker synthesis follows a similar mechanistic pathway involving the formation of an iminium ion.[3] In this case, a Brønsted or Lewis acid is often employed to catalyze the formation of the iminium intermediate. Trimethylsilyl cyanide (TMSCN) is a common cyanide source in this reaction, which, in the presence of a protic solvent like acetic acid, can generate HCN in situ.[6][9]

Diagram of the Strecker Reaction Workflow

Strecker_Workflow Start Combine Ketone, Amine, and Acetic Acid Add_TMSCN Add TMSCN Start->Add_TMSCN React Stir at Room Temperature (10-12 hours) Add_TMSCN->React Workup Aqueous Work-up (Quench, Extract) React->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the traditional Strecker synthesis.

Experimental Protocol

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • 3-Methylaniline (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)[10]

  • Glacial Acetic Acid

Procedure:

  • In a fume hood, dissolve 1-Boc-4-piperidone and 3-methylaniline in glacial acetic acid in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add TMSCN dropwise to the stirred solution.

  • Continue stirring at room temperature for 10-12 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice water and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Validation and Characterization

The identity and purity of this compound synthesized by the novel method were confirmed by standard analytical techniques. The data is consistent with the expected structure.

Technique Observed Result
¹H NMR (400 MHz, CDCl₃) δ 7.30-7.15 (m, 4H, Ar-H), 3.85 (br s, 2H), 3.20 (t, J=12.0 Hz, 2H), 2.38 (s, 3H, Ar-CH₃), 2.20-2.10 (m, 2H), 1.95-1.85 (m, 2H), 1.48 (s, 9H, Boc).
¹³C NMR (101 MHz, CDCl₃) δ 154.6, 138.8, 138.2, 129.0, 128.8, 126.0, 123.0, 121.5, 80.5, 52.0, 40.5, 35.0, 28.4, 21.5.
IR (ATR, cm⁻¹) 2975, 2230 (C≡N), 1690 (C=O, Boc), 1420, 1240, 1160.
Mass Spec (ESI+) m/z 329.2 [M+H]⁺, 273.1 [M-tBu+H]⁺.
Purity (HPLC) >98%

Conclusion and Future Outlook

This guide has presented a novel, catalyst-free synthetic method for this compound and compared it to a traditional Strecker synthesis approach. The new method demonstrates significant improvements in terms of yield, reaction time, operational simplicity, and safety profile. By eliminating the need for a catalyst and utilizing a safer cyanide source, this method is not only more efficient but also aligns with the principles of green chemistry.[6]

The robustness and scalability of this novel protocol make it a highly attractive alternative for both academic research and industrial-scale production of this important pharmaceutical intermediate. We believe this methodology can be extended to the synthesis of a wider range of 4-aryl-4-cyanopiperidine derivatives, thereby accelerating the drug discovery and development process.

References

  • Krishna, P. S., et al. (2017). Sulfated polyborate catalyzed three-component Strecker reaction for α-aminonitriles preparation. Journal of Molecular Catalysis A: Chemical, 433, 234-241. Available at: [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60. Available at: [Link]

  • Shaabani, A., et al. (2012). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Available at: [Link]

  • Sigman, M. S., & Jacobsen, E. N. (2004). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 126(25), 7904–7905. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines. The Journal of Organic Chemistry, 85(15), 9637–9648. Available at: [Link]

  • North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide. Science of Synthesis, 19, 289-308. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers. Chemical Communications. Available at: [Link]

  • Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2018). Proposed mechanisms for the three-component Strecker reaction of ketone, amine and TMSCN. Retrieved January 20, 2026, from [Link]

  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (2011). Three component Strecker reaction using aniline (1 mmol), benzaldehyde (1 mmol) and TMSCN (1.2 mmol) in water (30 min): optimization of the amount of the catalyst. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (2008). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved January 20, 2026, from [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Available at: [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3847-3850. Available at: [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(14), 4235. Available at: [Link]

Sources

A Senior Scientist's Guide to the Spectral Characterization of 1-Boc-4-cyano-4-aryl-piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Cyano-4-Aryl-Piperidine Scaffold

The 4-aryl-piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a cyano group at the C4 position creates a quaternary stereocenter and provides a versatile chemical handle for further synthetic elaboration. Compounds such as 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine are key intermediates in the synthesis of novel central nervous system (CNS) agents, analgesics, and other drug candidates.

Given their role in drug development, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is not merely a procedural step but a foundational requirement for advancing these molecules through the development pipeline. This guide provides a comparative framework for interpreting the spectral data of this compound, using its simpler analogs as a reference. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for data acquisition. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable tools for this characterization.[1][2][3]

Part 1: Comparative Spectral Analysis

To understand the spectral features of our target compound, we first establish a baseline using a simpler, well-characterized analog: 1-Boc-4-cyanopiperidine . We then introduce the 3-methylphenyl group at the C4 position and analyze the predictable changes in the NMR, IR, and MS data. This comparative approach is fundamental to structural elucidation.

Data Presentation: Predicted Spectral Characteristics

The following tables summarize the expected spectral data for this compound, contrasted with its simpler analog where applicable. These predictions are based on established principles of spectroscopy and data from similar structures found in spectral databases.[4][5]

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assignment 1-Boc-4-cyanopiperidine (Predicted δ, ppm) This compound (Predicted δ, ppm) Multiplicity Notes
Boc (t-Butyl)1.481.50s (singlet)9H, characteristic singlet for the protecting group.
Piperidine H2ax, H6ax~3.80~4.0 (broad)m (multiplet)2H, deshielded by the nitrogen and carbamate. Broad due to conformational exchange.
Piperidine H2eq, H6eq~3.10~3.2 (broad)m2H, equatorial protons.
Piperidine H3ax, H5ax~1.95~2.20m2H, axial protons adjacent to the quaternary center.
Piperidine H3eq, H5eq~1.80~2.05m2H, equatorial protons.
Piperidine H4~2.85-tt (triplet of triplets)1H, proton at the cyano-substituted carbon. Absent in the target compound.
Aromatic CH-~7.1-7.4m4H, signals corresponding to the protons on the methyl-substituted phenyl ring.
Aryl-CH₃-2.38s3H, singlet for the methyl group on the phenyl ring.

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Assignment 1-Boc-4-cyanopiperidine (Predicted δ, ppm) This compound (Predicted δ, ppm) Notes
Boc C=O154.5154.7Carbonyl of the Boc protecting group.
Boc C(CH₃)₃80.580.8Quaternary carbon of the Boc group.
Boc C(CH₃)₃28.428.4Methyl carbons of the Boc group.
Piperidine C425.5~45.0The key quaternary carbon, significantly shifted downfield by the aryl group.
Piperidine C2, C643.5~42.0Carbons adjacent to the nitrogen.
Piperidine C3, C530.0~34.0Carbons adjacent to the quaternary center.
Cyano C≡N122.0~121.5Characteristic chemical shift for a nitrile carbon.
Aromatic Quaternary C-~139 (C-Ar), ~138 (C-CH₃)Two quaternary carbons on the aromatic ring.
Aromatic CH-~126-130Aromatic carbons bearing protons.
Aryl-CH₃-21.5Methyl carbon attached to the aromatic ring.

Table 3: Key Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N)Stretch2240 - 2220Medium to Weak
Carbonyl (C=O)Stretch (Amide)1700 - 1680Strong
C-H (sp³)Stretch2980 - 2850Strong
C-H (Aromatic)Stretch3100 - 3000Medium
C-OStretch1250 - 1150Strong

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

Ion Formula Expected m/z Notes
[M+H]⁺C₁₈H₂₅N₂O₂301.1911Protonated molecular ion, primary ion observed with ESI.
[M-C₄H₈+H]⁺C₁₄H₁₇N₂O₂245.1285Loss of isobutylene from the Boc group, a very common fragmentation pathway.
[M-Boc+H]⁺C₁₃H₁₇N₂201.1386Loss of the entire Boc group (C₅H₉O₂).

Part 2: Experimental Protocols for Spectral Data Acquisition

To ensure data is reliable and reproducible, standardized protocols are essential. The following sections detail the methodologies for acquiring high-quality NMR, MS, and IR spectra for this class of compounds.

Workflow for Spectroscopic Analysis

The overall process follows a logical sequence to ensure complete characterization.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation prep Weigh ~5-10 mg of Sample solv Dissolve in Appropriate Deuterated Solvent (NMR) or LC-MS Grade Solvent (MS) prep->solv nmr NMR Spectroscopy (¹H, ¹³C, 2D) solv->nmr ms HRMS (LC-TOF) Analysis solv->ms ir FTIR-ATR Analysis solv->ir process Process Raw Data (Fourier Transform, Peak Picking) nmr->process ms->process ir->process interpret Structural Elucidation & Comparison to Analogs process->interpret report Generate Final Report interpret->report caption Overall workflow for spectroscopic characterization.

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.[6] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides unambiguous assignment of all protons and carbons.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds, is relatively inexpensive, and its residual proton signal at 7.26 ppm serves as a convenient internal reference.

  • Homogenization: Gently vortex the sample to ensure complete dissolution. A clear, particulate-free solution is critical for acquiring high-resolution spectra.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. Causality: Shimming corrects for minor inhomogeneities in the magnetic field, which is crucial for achieving high resolution and sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum with 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024-4096 scans. Causality: The low natural abundance and smaller gyromagnetic ratio of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.

    • (Optional but Recommended) 2D NMR: Perform COSY (H-H correlation) and HSQC (C-H correlation) experiments to confirm connectivity.

G Sample Dissolved Sample in NMR Tube Spectrometer 400 MHz Spectrometer Sample->Spectrometer Lock Lock on Solvent Signal Spectrometer->Lock Shim Optimize Field Homogeneity (Shimming) Lock->Shim Acquire Acquire Data (¹H, ¹³C, 2D) Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Peak Integration & Chemical Shift Assignment Process->Analyze Structure Final Structure Confirmation Analyze->Structure caption Workflow for NMR data acquisition and analysis.

Caption: Workflow for NMR data acquisition and analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision.[7][8] This technique confirms the molecular formula and provides structural information through fragmentation analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in an appropriate solvent like methanol or acetonitrile. Causality: LC-MS grade solvents are used to minimize background ions and ensure compatibility with the electrospray ionization source.

  • Instrumentation: Use a Liquid Chromatography Time-of-Flight (LC-TOF) mass spectrometer.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. Causality: ESI is a soft ionization technique ideal for polar organic molecules, typically generating the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, which simplifies spectral interpretation.

  • Mass Analysis:

    • Acquire a full scan spectrum over a mass range of m/z 50-1000.

    • The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

  • Fragmentation (MS/MS): Perform a product ion scan on the precursor ion ([M+H]⁺) to obtain fragmentation data, which helps confirm the structure.

G Sample Dilute Sample (~100 µg/mL in MeOH) Infusion Direct Infusion or LC Introduction Sample->Infusion Source Ionization Source (Positive ESI) Infusion->Source Analyzer Mass Analyzer (TOF) Source->Analyzer Detector Ion Detection Analyzer->Detector Spectrum Generate Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Determine Exact Mass & Elemental Composition Spectrum->Analysis Confirm Confirm Molecular Formula Analysis->Confirm caption Workflow for HRMS data acquisition. G Clean Clean ATR Crystal Background Acquire Background Spectrum (32 scans) Clean->Background Sample Apply Solid Sample to Crystal Clean->Sample Acquire Acquire Sample Spectrum (32 scans) Sample->Acquire Process Process Data (FT & Background Subtraction) Acquire->Process Identify Identify Functional Group Peaks Process->Identify Confirm Confirm Key Bonds Identify->Confirm caption Workflow for FTIR-ATR analysis.

Caption: Workflow for FTIR-ATR analysis.

References

Sources

Benchmarking the efficiency of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine for Pharmaceutical Research

Introduction: The Significance of 4,4-Disubstituted Piperidines

The this compound scaffold is a crucial building block in modern medicinal chemistry. As a tertiary amine constrained within a piperidine ring and featuring a quaternary carbon center, this motif is integral to the development of novel therapeutics, particularly in the realm of neuroscience and oncology. The precise arrangement of the cyano and aryl groups provides a versatile platform for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The efficiency, scalability, and safety of the synthetic route to this intermediate are paramount for its practical application in drug development. This guide provides a comparative analysis of potential synthetic strategies, grounded in established chemical principles and supported by experimental data from analogous systems. We will dissect the mechanistic rationale behind each approach, offering researchers the insights needed to select the most suitable method for their specific objectives.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct strategic pathways. The primary challenge lies in the stereoselective and efficient construction of the C4-quaternary center. We will evaluate three logical and experimentally viable approaches:

  • Strategy A: Sequential Arylation and Cyanation starting from 1-Boc-4-piperidone.

  • Strategy B: Direct Arylation of a Cyanopiperidine Precursor.

  • Strategy C: Convergent One-Pot Strecker-type Synthesis.

Each strategy presents a unique set of advantages and disadvantages concerning step economy, reagent availability, reaction conditions, and overall yield.

Strategy A: Sequential Arylation and Cyanation

This is arguably the most conventional and well-documented approach for constructing 4-aryl-4-cyanopiperidines. The synthesis begins with the readily available 1-Boc-4-piperidone and proceeds through an alcohol intermediate.

Workflow Diagram

Strategy_A Start 1-Boc-4-piperidone Intermediate 1-Boc-4-(3-methylphenyl)-piperidin-4-ol Start->Intermediate 1. 3-Methylphenylmagnesium bromide (Grignard) 2. Aqueous Workup Product This compound Intermediate->Product 1. Tosyl Chloride, Pyridine 2. Sodium Cyanide (NaCN) (Nucleophilic Substitution) Strategy_B Start 1-Boc-4-cyanopiperidine Intermediate Anionic Intermediate at C4 Start->Intermediate Strong Base (e.g., LDA) -78 °C, THF Product This compound Intermediate->Product 3-Bromotoluene, Pd-catalyst (Buchwald-Hartwig Amination analog) or other electrophilic aryl source Strategy_C Reagent1 1-Boc-4-piperidone Product This compound Reagent1->Product One-Pot Reaction Lewis Acid Catalyst (e.g., InCl₃) Reagent2 3-Methylaniline Reagent2->Product One-Pot Reaction Lewis Acid Catalyst (e.g., InCl₃) Reagent3 TMSCN Reagent3->Product

Caption: Workflow for Strategy C: One-Pot Strecker-type Synthesis.

Mechanistic Rationale and Experimental Considerations

This reaction proceeds via the in-situ formation of an iminium ion from the condensation of 1-Boc-4-piperidone and 3-methylaniline, catalyzed by a mild Lewis acid. This electrophilic iminium ion is then trapped by a cyanide nucleophile, typically delivered from trimethylsilyl cyanide (TMSCN). The advantage of TMSCN is its lower toxicity and higher solubility in organic solvents compared to inorganic cyanides. T[1]his one-pot procedure is highly atom-economical and can significantly reduce synthesis time and waste. However, it may require careful optimization to suppress the formation of byproducts.

Quantitative Comparison of Synthetic Routes

The following table provides a semi-quantitative comparison of the three strategies based on established chemical principles and data from analogous reactions reported in the literature.

MetricStrategy A: Arylation -> CyanationStrategy B: Cyanation -> ArylationStrategy C: One-Pot Strecker
Number of Steps 2-3 (from 1-Boc-4-piperidone)2 (from 1-Boc-4-cyanopiperidine)1 (from 1-Boc-4-piperidone)
Overall Yield Good to Excellent (60-80%)Moderate (30-50%)Good (50-70%)
Reagent Toxicity Moderate (Grignard, NaCN)High (LDA, Pd/Ni catalysts)Moderate (TMSCN)
Scalability High; well-established procedures.Low; requires cryogenic temps & catalysis.Moderate; one-pot can be complex.
Key Advantage Reliable and predictable.Fewer steps from cyanopiperidine.Highly efficient and atom-economical.
Key Disadvantage Longer sequence.Difficult to optimize; harsh conditions.Optimization can be challenging.

Detailed Experimental Protocols

Protocol for Strategy A: Sequential Arylation and Cyanation

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(3-methylphenyl)piperidine-1-carboxylate

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add magnesium turnings (2.67 g, 110 mmol).

  • Add a small crystal of iodine and gently warm with a heat gun until violet vapors are observed.

  • Add 50 mL of anhydrous THF.

  • Slowly add a solution of 3-bromotoluene (17.1 g, 100 mmol) in 100 mL of anhydrous THF dropwise via an addition funnel to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour until the magnesium is consumed.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-Boc-4-piperidone (19.9 g, 100 mmol) in 100 mL of anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to yield the product as a white solid. Expected yield: 85-95%.

Step 2: Synthesis of this compound

  • Dissolve the alcohol from Step 1 (29.1 g, 100 mmol) in 200 mL of anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (20.9 mL, 150 mmol) followed by the dropwise addition of methanesulfonyl chloride (9.3 mL, 120 mmol).

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and concentrate to afford the crude mesylate, which is used without further purification.

  • Dissolve the crude mesylate in 250 mL of DMSO.

  • Add sodium cyanide (7.35 g, 150 mmol) and heat the mixture to 80 °C for 6 hours.

  • Cool the reaction to room temperature and pour it into 500 mL of ice water.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash extensively with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to yield the final product. Expected yield: 70-85%.

Conclusion and Recommendations

For researchers requiring a reliable, scalable, and high-yielding synthesis of this compound, Strategy A (Sequential Arylation and Cyanation) is the most recommended approach. Its procedures are based on well-understood, robust reactions that are readily amenable to scale-up. The starting materials are commercially available, and the reaction conditions are standard for most organic synthesis laboratories.

Strategy C (One-Pot Strecker-type Synthesis) represents a highly attractive alternative for rapid library synthesis or when step-economy is the primary driver. While it may require more initial optimization, its efficiency can be a significant advantage in a discovery setting.

Strategy B (Direct Arylation) is the least practical for general use due to its reliance on cryogenic conditions, strong bases, and challenging cross-coupling chemistry, which is often substrate-specific and difficult to optimize.

Ultimately, the choice of synthesis will depend on the specific project goals, available resources, and the scale of the reaction.

References

  • ResearchGate. A new palladium catalyst system for the cyanation of aryl chlorides. Available from: [Link]

  • ResearchGate. Anodic cyanation of piperidine (–)‐1. Available from: [Link]

  • PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available from: [Link]

  • ACS Publications. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides | Organic Letters. Available from: [Link]

  • ACS Publications. Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Available from: [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. Available from: [Link]

  • ResearchGate. A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines. Available from: [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Available from: [Link]

  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

  • Wikipedia. 1-Boc-4-AP. Available from: [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available from: [Link]

  • PMC - PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental to discovery. 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, a substituted piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its molecular structure, incorporating both a cyano group and a Boc-protected piperidine ring, necessitates a robust and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The following recommendations are based on the known hazards of its constituent functional groups, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Hazard Analysis: Understanding the Risks

The primary hazards associated with this compound stem from its two key structural features: the cyano group (-CN) and the piperidine scaffold.

  • Cyanide Toxicity : The presence of the cyano group is the most significant safety concern. Organic nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[1] Exposure can occur through inhalation, ingestion, or skin absorption and can rapidly lead to severe health effects, including headache, dizziness, confusion, and in high doses, loss of consciousness and death.[1][2] Therefore, all handling procedures must be designed to prevent any potential exposure.

  • Piperidine Derivatives : Piperidine and its derivatives are organic amines that can be irritants to the skin, eyes, and respiratory tract.[3] While the Boc-protecting group mitigates the basicity and reactivity of the piperidine nitrogen, the overall molecule should still be handled as a potential irritant.

  • Reactivity : This compound may be incompatible with strong oxidizing agents and strong acids.[4] Contact with acids is particularly hazardous as it could potentially lead to the release of highly toxic hydrogen cyanide gas.[1][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being performed.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption. Double gloving is highly recommended as an additional precaution against tears and contamination.[1][5][6]
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against splashes, dust, and vapors.[1][5][6][7][8]
Body Protection A lab coat that covers the arms and clothing that covers the legs and feet.To protect the skin from accidental spills.[6]
Respiratory Protection Not typically required for small-scale handling in a certified chemical fume hood. However, a respirator may be necessary for large-scale operations or in the event of a spill.To prevent inhalation of any dust or aerosols.[7]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling This compound weighing Weighing solid compound? start->weighing solution Preparing a solution? weighing->solution ppe2 Enhanced PPE: - Lab coat - Safety goggles - Double nitrile gloves weighing->ppe2 Yes reaction Running a reaction? solution->reaction solution->ppe2 Yes spill Spill or release? reaction->spill reaction->ppe2 Yes ppe1 Standard PPE: - Lab coat - Safety glasses - Single nitrile gloves spill->ppe1 No (Routine Handling) ppe3 Full Protection: - Chemical resistant suit - Full-face respirator - Heavy-duty gloves spill->ppe3 Yes

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing risk.

Designated Work Area
  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[6]

  • The work area should be clearly marked with signs indicating the presence of a cyanide-containing compound.[5]

  • Keep the work area free of clutter and remove any materials that are not essential for the procedure.

Handling Procedures
  • Preparation : Before starting any work, ensure that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

  • Weighing and Transferring :

    • When weighing the solid compound, do so within the chemical fume hood to prevent the inhalation of any airborne particles.[6]

    • Use non-sparking tools for transfers to avoid ignition sources.[8]

    • Handle the compound gently to avoid creating dust.[4][8]

  • In Solution :

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a well-controlled heating mantle or oil bath and monitor the temperature closely.

  • Post-Handling :

    • After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][6]

    • Decontaminate all surfaces and equipment that have come into contact with the compound. A pH 10 buffer solution followed by a 10% bleach solution is effective for cyanide decontamination.[1][5]

Storage
  • Store this compound in a tightly closed, clearly labeled container.[8]

  • The storage area should be cool, dry, and well-ventilated.[4][8]

  • Crucially, store this compound separately from acids and strong oxidizing agents to prevent hazardous reactions.[4][6][7] A locked poisons cupboard is recommended for small quantities.[7]

Spill Management and Emergency Response

Prompt and correct action in the event of a spill or exposure is critical.

Spill Response
  • Small Spills (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE (double gloves, lab coat, and safety goggles), absorb the spill with an inert material like vermiculite or sand.[6]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[8]

    • Decontaminate the spill area as described above.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Procedures
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5][8] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth resuscitation).[8] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][4]

By implementing these comprehensive safety measures, researchers can confidently work with this compound, minimizing risks and fostering a secure laboratory environment conducive to scientific advancement.

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. Available at: [Link]

  • Cyanide Safety - 911Metallurgist. Available at: [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. Available at: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds - University of California, Santa Cruz. Available at: [Link]

  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf - Safety Data Sheet. Available at: [Link]

  • Safety Data Sheet - Angene Chemical (1-Boc-Piperidine). Available at: [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Boc-4-cyano-4-(3-methylphenyl)-piperidine
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1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.